molecular formula C11H13N3 B1352706 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine CAS No. 369652-04-0

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1352706
CAS No.: 369652-04-0
M. Wt: 187.24 g/mol
InChI Key: XCVXHLSNYSXXEO-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVXHLSNYSXXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424387
Record name 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369652-04-0
Record name 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine
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Record name 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly available hydrochloride salt are presented below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSalt Form
Molecular Formula C₁₁H₁₃N₃C₁₁H₁₄ClN₃
Molecular Weight 187.24 g/mol [1]223.70 g/mol [2]
Appearance OilSolid[2]
LogP (Computed) 1.46Not Applicable
pKa (Predicted) ~9.5 (amine), ~2.5 (pyrazole)Not Applicable
Aqueous Solubility Data not availableData not available
SMILES NCCC1=CN(N2=CC=CC=C2)N=C1NCCC1=CN(C2=CC=CC=C2)N=C1.[H]Cl[2]
InChI 1S/C11H13N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H21S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H[2]
InChI Key XCVXHLSNYSXXEO-UHFFFAOYSA-NMZXINSJWQRZLQM-UHFFFAOYSA-N[2]

Chemical Structure

The chemical structure of this compound is characterized by a central pyrazole ring substituted with a phenyl group at the 1-position and an ethanamine group at the 4-position.

G A 1-Phenyl-1H-pyrazole B 1-Phenyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl3, DMF) C 1-Phenyl-4-(2-nitrovinyl)-1H-pyrazole B->C Henry Reaction (CH3NO2, base) D This compound C->D Reduction (e.g., LiAlH4 or H2/Pd-C) G cluster_0 Potentiometric Titration cluster_1 UV-Spectrophotometry A Dissolve compound in water/co-solvent B Titrate with standard acid or base A->B C Monitor pH with a calibrated electrode B->C D Plot pH vs. titrant volume C->D E Determine pKa from the titration curve D->E F Prepare solutions at various known pH values G Measure UV absorbance spectrum for each solution F->G H Identify absorbance changes with pH G->H I Plot absorbance vs. pH H->I J Determine pKa from the inflection point I->J G A Prepare a solution of the compound in octanol and water B Equilibrate the two phases by shaking A->B C Separate the octanol and water layers B->C D Measure the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) C->D E Calculate LogP = log([Compound]octanol / [Compound]water) D->E G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility (Nephelometry) A Add excess solid compound to water B Equilibrate by shaking for an extended period (e.g., 24-48h) A->B C Filter to remove undissolved solid B->C D Measure the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV) C->D E Prepare a concentrated stock solution in DMSO F Add aliquots of the stock solution to an aqueous buffer E->F G Monitor for the formation of precipitate by light scattering F->G H Determine the concentration at which precipitation occurs G->H G A This compound B Potential Biological Targets A->B C Monoamine Oxidase (MAO) B->C D GABA-A Receptors B->D E Serotonin Receptors B->E F Nicotinic Acetylcholine Receptors B->F G Downstream Signaling Pathways C->G D->G E->G F->G H Modulation of Neurotransmitter Levels (Serotonin, Dopamine, Norepinephrine) G->H I GABAergic Neurotransmission G->I J Serotonergic Signaling G->J K Cholinergic Signaling G->K L Potential Therapeutic Effects H->L I->L J->L K->L M Antidepressant L->M L->M N Anxiolytic L->N L->N L->N

References

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, including its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance within the broader context of pyrazole-containing compounds. While specific experimental data for this molecule is limited in publicly available literature, this document serves as a valuable resource for researchers interested in its synthesis and potential applications.

Chemical Identity and Properties

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized below.

PropertyThis compound (Free Base)This compound HCl (Salt)
CAS Number 369652-04-0[1]Not explicitly available
Molecular Formula C₁₁H₁₃N₃[1]C₁₁H₁₄ClN₃
Molecular Weight 187.24 g/mol [1]223.70 g/mol
Chemical Structure
alt text
alt text
Appearance Solid (for hydrochloride salt)Solid

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the reduction of (1-phenyl-1H-pyrazol-4-yl)acetonitrile. This key intermediate can be synthesized from 1-phenyl-1H-pyrazole-4-carbaldehyde, which itself is accessible through methods such as the Vilsmeier-Haack reaction on a suitable precursor.[2]

Synthetic Pathway cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Acetonitrile Formation cluster_2 Step 3: Nitrile Reduction Acetophenone Phenylhydrazone Acetophenone Phenylhydrazone 1-phenyl-1H-pyrazole-4-carbaldehyde 1-phenyl-1H-pyrazole-4-carbaldehyde Acetophenone Phenylhydrazone->1-phenyl-1H-pyrazole-4-carbaldehyde DMF/POCl₃ (1-phenyl-1H-pyrazol-4-yl)acetonitrile (1-phenyl-1H-pyrazol-4-yl)acetonitrile 1-phenyl-1H-pyrazole-4-carbaldehyde->(1-phenyl-1H-pyrazol-4-yl)acetonitrile e.g., TosMIC, K₂CO₃ This compound This compound (1-phenyl-1H-pyrazol-4-yl)acetonitrile->this compound e.g., LiAlH₄ or H₂/Catalyst Potential Signaling Pathways cluster_kinase Kinase Inhibition cluster_other Other Potential Targets This compound This compound IGF-1R_Pathway IGF-1R Signaling This compound->IGF-1R_Pathway Potential Inhibition JAK-STAT_Pathway JAK/STAT Signaling This compound->JAK-STAT_Pathway Potential Inhibition Cell_Cycle_Control Cell Cycle Control (CDKs) This compound->Cell_Cycle_Control Potential Inhibition Mitotic_Regulation Mitotic Regulation (Aurora Kinases) This compound->Mitotic_Regulation Potential Inhibition Inflammatory_Pathways Inflammatory Pathways This compound->Inflammatory_Pathways Potential Modulation DPP-IV_in_Glucose_Metabolism DPP-IV in Glucose Metabolism This compound->DPP-IV_in_Glucose_Metabolism Potential Inhibition HPPD_in_Biosynthesis HPPD in Biosynthesis This compound->HPPD_in_Biosynthesis Potential Inhibition

References

Spectroscopic and Synthetic Profile of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for the compound 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine. Due to the limited availability of published experimental data for this specific molecule, the spectroscopic information presented herein is based on predictive models and analysis of structurally related compounds. The experimental protocol is a proposed synthetic pathway adapted from established methodologies for the synthesis of similar pyrazole derivatives.

Compound Overview

Compound Name: this compound Molecular Formula: C₁₁H₁₃N₃[1][2] Molecular Weight: 187.24 g/mol [1][2] CAS Number: 369652-04-0[1][2]

This compound features a 1-phenyl-pyrazole core, a common scaffold in medicinal chemistry, linked to an ethanamine side chain. The presence of the primary amine group suggests potential for further functionalization and interaction with biological targets.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75d2HPhenyl H-2', H-6'
~7.50s1HPyrazole H-5
~7.45t2HPhenyl H-3', H-5'
~7.30t1HPhenyl H-4'
~7.25s1HPyrazole H-3
~2.95t2H-CH₂-NH₂
~2.80t2HPyrazole-CH₂-
~1.5 (broad s)s2H-NH₂
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~140.0Phenyl C-1'
~139.0Pyrazole C-5
~129.5Phenyl C-3', C-5'
~127.0Phenyl C-4'
~125.0Pyrazole C-3
~120.0Pyrazole C-4
~119.0Phenyl C-2', C-6'
~42.0-CH₂-NH₂
~30.0Pyrazole-CH₂-
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (pyrazole)
1520-1450StrongC=C stretch (aromatic)
~1100MediumC-N stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
187[M]⁺ (Molecular Ion)
170[M - NH₃]⁺
158[M - CH₂NH₂]⁺
115[C₈H₇N]⁺
77[C₆H₅]⁺

Proposed Synthetic Protocol

A plausible synthetic route to this compound can be envisioned starting from the readily available 1-phenyl-1H-pyrazole-4-carbaldehyde. This multi-step synthesis involves a Knoevenagel condensation followed by reduction.

Step 1: Knoevenagel Condensation to form (E)-2-cyano-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile
  • To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired acrylonitrile intermediate.

Step 2: Reduction to this compound
  • In a round-bottom flask, dissolve the acrylonitrile intermediate from Step 1 in a suitable solvent like tetrahydrofuran (THF) or ethanol.

  • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction cautiously by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The final compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Synthesis_Pathway start 1-Phenyl-1H-pyrazole-4-carbaldehyde intermediate (E)-2-cyano-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile start->intermediate Malononitrile, Piperidine, Reflux product This compound intermediate->product 1. LiAlH4, THF 2. Workup Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification NMR NMR Purification->NMR IR IR NMR->IR Mass Spec Mass Spec IR->Mass Spec Purity Check Purity Check Mass Spec->Purity Check

References

Navigating the Therapeutic Potential of Phenyl-Pyrazole Scaffolds: A Technical Guide to M4 Muscarinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for the specific compound 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is not available in the current scientific literature. This guide, therefore, focuses on the well-documented therapeutic potential of a closely related class of compounds—phenyl-pyrazole derivatives—as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR), a promising target for neuropsychiatric disorders.

Introduction

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and psychosis, such as the striatum and hippocampus.[1] Its role in modulating dopaminergic neurotransmission has positioned it as a key therapeutic target for conditions like schizophrenia. Phenyl-pyrazole derivatives have emerged as a promising class of M4 positive allosteric modulators (PAMs). These molecules do not directly activate the receptor but enhance its response to the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer therapeutic approach compared to direct agonists.[2] This technical guide provides an in-depth overview of the M4 mAChR as a therapeutic target for phenyl-pyrazole compounds, including its signaling pathways, quantitative data for representative molecules, and detailed experimental protocols for their characterization.

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

The M4 mAChR primarily couples to the inhibitory G protein, Gαi/o.[1][3] Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The Gβγ subunit can also modulate the activity of inwardly rectifying potassium channels. Furthermore, M4 receptor activation can trigger β-arrestin recruitment, a process involved in receptor desensitization, internalization, and potentially biased signaling.[4][5]

M4_Signaling_Pathway M4R M4 mAChR G_protein Gαi/oβγ M4R->G_protein beta_arrestin β-Arrestin M4R->beta_arrestin recruits AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP ACh Acetylcholine ACh->M4R binds PAM Phenyl-Pyrazole PAM PAM->M4R binds allosterically G_protein->AC ATP ATP PKA PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: M4 mAChR Signaling Pathway.

Quantitative Data for Representative Phenyl-Pyrazole M4 PAMs

The following table summarizes the in vitro potency and efficacy of selected phenyl-pyrazole and related heterocyclic M4 PAMs from the literature. These compounds demonstrate the potential of this scaffold to selectively modulate the M4 receptor.

Compound IDScaffoldAssay TypepEC50% Emax of AChReference
VU0467154 Thieno[2,3-c]pyridazineCalcium Mobilization (rat M4)7.75 ± 0.0668%[2]
6c 4-phenylpyridine-2-one derivativeCalcium Mobilization (human M4)7.10 ± 0.0180.6 ± 0.7%[6]
8p (VU0476406) 5-amino-thieno[2,3-c]pyridazineCalcium Mobilization (human M4)7.04 ± 0.1174 ± 3%[7]
Compound 6g 2-phenyl-3-(1H-pyrazol-4-yl)pyridinecAMP Assay--[8]
Compound 7 2-phenyl-3-(1H-pyrazol-4-yl)pyridinecAMP Assay--[8]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Emax is the maximum response achievable by an agonist.

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the M4 receptor signaling pathway.

Materials:

  • CHO-K1 cells stably expressing the human M4 mAChR.

  • Assay medium: MEM with 2% charcoal-stripped serum.

  • Stimulation buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX.

  • Forskolin.

  • Test compounds (phenyl-pyrazole derivatives).

  • cAMP assay kit (e.g., AlphaScreen, HTRF).

Procedure:

  • Cell Culture: Culture CHO-K1-hM4 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Harvest cells and resuspend in assay medium. Plate 10,000 cells per well in a 384-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of test compounds in stimulation buffer.

  • Assay: a. Carefully remove the culture medium from the wells. b. Add stimulation buffer containing the test compound to each well. c. Add a submaximal concentration of forskolin (to stimulate cAMP production) to all wells except the negative control. d. Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the concentration-response curves to determine the pEC50 and Emax values for each compound.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated M4 receptor, providing insights into receptor desensitization and potential for biased signaling.

Materials:

  • U2OS or HEK293 cells co-expressing the human M4 mAChR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Assay buffer.

  • Acetylcholine (ACh).

  • Test compounds (phenyl-pyrazole derivatives).

  • Detection reagents (e.g., chemiluminescent substrate).

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well plate at an appropriate density and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Agonist Stimulation: Add a fixed concentration of acetylcholine (typically EC20 or EC80) to stimulate the M4 receptor.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents as per the manufacturer's instructions and incubate for a further 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal.

  • Data Analysis: Plot the concentration-response curves to determine the potency and efficacy of the compounds in promoting β-arrestin recruitment.

Mandatory Visualizations

Experimental_Workflow_M4_PAM_Screening cluster_preparation Assay Preparation cluster_assays Functional Assays cluster_analysis Data Analysis cell_culture Cell Culture (hM4-expressing cells) cAMP_assay cAMP Inhibition Assay cell_culture->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay cell_culture->arrestin_assay compound_prep Compound Dilution (Phenyl-Pyrazole PAMs) compound_prep->cAMP_assay compound_prep->arrestin_assay data_analysis Concentration-Response Curves (pEC50, Emax) cAMP_assay->data_analysis arrestin_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental Workflow for M4 PAM Screening.

Conclusion

The M4 muscarinic acetylcholine receptor represents a compelling target for the development of novel therapeutics for schizophrenia and other neurological disorders. Phenyl-pyrazole derivatives have demonstrated significant promise as selective positive allosteric modulators of this receptor. The experimental protocols and data presented in this guide provide a framework for the identification and characterization of novel M4 PAMs, paving the way for the development of the next generation of neuropsychiatric drugs. Further investigation into the structure-activity relationships of the phenyl-pyrazole scaffold will be crucial in optimizing potency, selectivity, and pharmacokinetic properties for clinical translation.

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of 1-Phenyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. From the first synthetic fever reducer to highly selective enzyme inhibitors, the journey of these compounds spans over a century of chemical innovation and pharmacological discovery. This in-depth technical guide explores the history, synthesis, and biological evaluation of 1-phenyl-1H-pyrazole derivatives, providing a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: From Serendipity to Rational Design

The story of pyrazole-based medicines begins in the late 19th century with a discovery that would forever change the landscape of synthetic drugs.

The Dawn of Pyrazole Therapeutics: Antipyrine

In 1883, the German chemist Ludwig Knorr, while searching for quinine-like substances, synthesized the first pyrazole-based drug, antipyrine (also known as phenazone).[1][2] This was a landmark achievement, as antipyrine became one of the earliest synthetic drugs to be widely used as an analgesic (pain reliever) and antipyretic (fever reducer).[1][3] The synthesis, now famously known as the Knorr pyrazole synthesis, involved the condensation of phenylhydrazine with ethyl acetoacetate.[4][5] This reaction laid the groundwork for the synthesis of a vast array of pyrazole derivatives.

The Rise of Phenylbutazone

Building on Knorr's work, the Swiss pharmaceutical company Geigy introduced phenylbutazone in 1949.[6] This 1,2-diphenyl-4-butyl-3,5-pyrazolidinedione, a close structural relative of the 1-phenyl-1H-pyrazoles, emerged as a potent non-steroidal anti-inflammatory drug (NSAID) for the treatment of rheumatoid arthritis and gout.[6][7][8] However, its use in humans was later curtailed due to significant side effects, including the risk of aplastic anemia.[7][8] Despite this, phenylbutazone found a lasting role in veterinary medicine, particularly for treating lameness in horses.[6][7]

The Era of Selective COX-2 Inhibition: Celecoxib

A major breakthrough in the application of 1-phenyl-1H-pyrazole derivatives came with the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of two COX isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation), provided a new therapeutic target for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.[9]

A team at G.D. Searle & Company, led by John Talley, discovered and developed celecoxib, which was approved by the FDA in 1998.[9][10] Celecoxib, a diaryl-substituted pyrazole, demonstrated potent and selective inhibition of the COX-2 enzyme.[9][11] This rational drug design approach marked a significant advancement in the field, providing a safer alternative for patients with chronic inflammatory conditions like osteoarthritis and rheumatoid arthritis.[9][12]

Targeting the Endocannabinoid System: Rimonabant

The versatility of the 1-phenyl-1H-pyrazole scaffold was further demonstrated with the discovery of rimonabant by Sanofi-Aventis.[13] This compound was designed as a selective antagonist of the cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system which is involved in regulating appetite and energy balance.[13][14][15] Approved in Europe in 2006 as an anti-obesity drug, rimonabant was later withdrawn from the market due to concerns about psychiatric side effects, including depression and anxiety.[13][16] Despite its withdrawal, the discovery of rimonabant highlighted the potential of targeting the endocannabinoid system for therapeutic intervention and showcased the adaptability of the 1-phenyl-1H-pyrazole core.

A Modern Neuroprotective Agent: Edaravone

More recently, the 1-phenyl-1H-pyrazole derivative edaravone has gained prominence as a neuroprotective agent. Initially developed in the late 1980s in Japan for the treatment of stroke, it has since been approved for the treatment of amyotrophic lateral sclerosis (ALS).[5] Edaravone acts as a potent free radical scavenger, mitigating oxidative stress, which is implicated in the pathophysiology of both stroke and ALS.[9][17]

Quantitative Data on 1-Phenyl-1H-Pyrazole Derivatives

The following tables summarize key quantitative data for representative 1-phenyl-1H-pyrazole derivatives, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Biological Activity of Selected 1-Phenyl-1H-Pyrazole Derivatives

CompoundTargetAssay TypeIC50 / KiSpeciesReference
CelecoxibCOX-2Enzyme Inhibition0.08 µM (IC50)Human (recombinant)[18]
CelecoxibCOX-1Enzyme Inhibition9.4 µM (IC50)Ovine[18]
RimonabantCB1 ReceptorReceptor Binding5.6 nM (Ki)Human[13]
PYZ10COX-2Enzyme Inhibition0.0283 nM (IC50)Not Specified[19]
PYZ11COX-2Enzyme Inhibition0.2272 nM (IC50)Not Specified[19]
5fCOX-2Enzyme Inhibition1.50 µM (IC50)Not Specified[20]
6fCOX-2Enzyme Inhibition1.15 µM (IC50)Not Specified[20]

Table 2: Pharmacokinetic Parameters of Celecoxib in Humans

ParameterValueConditionsReference
Time to Peak Plasma Concentration (Tmax)~3 hoursOral administration[21][22]
Elimination Half-life (t1/2)~11 hoursHealthy individuals[23]
Apparent Volume of Distribution (Vd/F)455 ± 166 LHealthy individuals[23]
Bioavailability (Capsule)22-40%Fasted state[24]
Protein Binding>97%Primarily to albumin[23]
Primary Metabolizing EnzymeCYP2C9Major pathway[21][22]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of key 1-phenyl-1H-pyrazole derivatives, adapted from published literature.

Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

This protocol is based on the classic Knorr pyrazole synthesis.

Materials and Reagents:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (95%)

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer

  • Büchner funnel and vacuum flask

  • Beaker

  • Glass rod or spatula

  • Ice-water bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.63 mL, 12.5 mmol) and phenylhydrazine (1.23 mL, 12.5 mmol).[1]

  • Reflux: Assemble a reflux condenser and heat the mixture in a water bath or heating mantle at 135-145 °C for 60 minutes. The mixture will become a viscous syrup.[1]

  • Precipitation: After heating, allow the flask to cool slightly and then transfer the hot syrup to a 100 mL beaker. Cool the beaker in an ice-water bath.

  • Crystallization: Add 2 mL of diethyl ether and stir vigorously with a glass rod or spatula until a solid precipitate forms. Continue adding diethyl ether in small portions (up to a total of 8 mL) while stirring to ensure complete precipitation.[1]

  • Isolation of Crude Product: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether. Allow the product to air dry.

  • Purification by Recrystallization: Transfer the crude edaravone to a beaker and add a minimal amount of hot ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to facilitate crystal formation.

  • Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

  • Characterization: Determine the melting point and characterize the product using techniques such as IR, 1H NMR, and 13C NMR spectroscopy.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials and Reagents:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer at the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Incubation: In a microplate, add the reaction buffer, the enzyme solution, and the test compound solution (or DMSO for control). Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37 °C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a further specified time (e.g., 2 minutes) at 37 °C.

  • Termination of Reaction: Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).

  • Quantification of PGE2: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 1-phenyl-1H-pyrazole derivatives.

Prostaglandin_Biosynthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 Arachidonic_Acid:e->PGG2:w PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity of COX Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Synthases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Synthases Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Protection Stomach Lining Protection Prostaglandins->Stomach_Protection PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Synthases Prostaglandin/Thromboxane Synthases

Caption: Prostaglandin biosynthesis pathway showing the roles of COX-1 and COX-2.

Cannabinoid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Rimonabant Rimonabant (CB1 Antagonist) CB1_Receptor CB1 Receptor Rimonabant->CB1_Receptor Blocks Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1_Receptor Activates G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Neurotransmitter_Release Decreased Neurotransmitter Release G_Protein->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Simplified CB1 receptor signaling pathway and the action of Rimonabant.

Edaravone_Synthesis_Workflow Start Start Reactants Mix Phenylhydrazine and Ethyl Acetoacetate Start->Reactants Reflux Heat under Reflux (135-145 °C, 1 hr) Reactants->Reflux Cooling Cool and Precipitate with Diethyl Ether Reflux->Cooling Filtration1 Vacuum Filtration (Crude Product) Cooling->Filtration1 Recrystallization Recrystallize from Hot Ethanol Filtration1->Recrystallization Filtration2 Vacuum Filtration (Purified Product) Recrystallization->Filtration2 Drying Dry the Product Filtration2->Drying Characterization Characterize (MP, NMR, IR) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of Edaravone.

Conclusion

The 1-phenyl-1H-pyrazole core has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. From its serendipitous discovery in the 19th century to its role in modern, rationally designed drugs, this heterocyclic system continues to provide a rich foundation for the development of new therapeutic agents. The historical evolution of these compounds, from broad-spectrum anti-inflammatory agents to highly selective enzyme and receptor modulators, mirrors the progress of medicinal chemistry itself. A thorough understanding of the history, synthesis, and biological evaluation of 1-phenyl-1H-pyrazole derivatives is essential for researchers aiming to innovate and develop the next generation of medicines based on this privileged structure.

References

An In-depth Technical Guide to the Solubility of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the established methodologies for determining its solubility in a range of common laboratory solvents. It further presents a framework for the systematic collection and presentation of such data, crucial for preclinical development, formulation studies, and medicinal chemistry applications.

Core Concepts in Solubility Determination

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For a compound like this compound, understanding its solubility in various media is fundamental for developing viable drug delivery systems and ensuring consistent results in biological assays.[1] The two primary types of solubility measurements are kinetic and thermodynamic.[1][3]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. It can be influenced by the solid-state properties of the compound and the experimental conditions.[1][3]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid.[3][4] It is a more rigorous measure and is essential for formulation development.[3] The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5][6]

Experimental Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The following protocol outlines a detailed procedure for determining the thermodynamic solubility of this compound. This method is widely accepted and can be adapted for various solvents.[5][6]

1. Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone) of high purity

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7]

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Dispense a precise volume of each selected solvent into the corresponding vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8]

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[3][9] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • To remove any remaining solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter.[8] This step is critical to avoid artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.[7]

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve.[7]

    • Dilute the filtered supernatant from the saturated solutions with the appropriate solvent to a concentration that falls within the range of the calibration curve.[8]

    • Inject the diluted samples into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.[7]

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Illustrative Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Solubility (µg/mL)Method
Water (pH 7.4)Data to be determinedData to be determinedShake-Flask/HPLC
EthanolData to be determinedData to be determinedShake-Flask/HPLC
MethanolData to be determinedData to be determinedShake-Flask/HPLC
DMSOData to be determinedData to be determinedShake-Flask/HPLC
DMFData to be determinedData to be determinedShake-Flask/HPLC
AcetoneData to be determinedData to be determinedShake-Flask/HPLC

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing A Add excess compound to vials B Add specific volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter supernatant C->D E Dilute supernatant D->E G HPLC analysis E->G F Prepare calibration standards F->G H Calculate solubility from calibration curve G->H

Figure 1: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • pH: As an amine-containing compound, its solubility in aqueous media is expected to be pH-dependent. The amine group can be protonated at acidic pH, forming a more soluble salt.[10] Therefore, it is recommended to determine the solubility in buffered solutions at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).

  • Temperature: Solubility is generally temperature-dependent. For pharmaceutical applications, determining solubility at physiological temperature (37°C) is crucial.[8]

  • Co-solvents: The use of co-solvents like DMSO or ethanol in aqueous solutions can significantly enhance the solubility of poorly soluble compounds.[3] However, the concentration of the co-solvent should be carefully controlled and reported, as it can affect biological assay results.[3]

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for its determination. By following the detailed experimental protocol for the shake-flask method coupled with HPLC analysis, researchers can generate reliable and reproducible solubility data. This information is indispensable for advancing the research and development of this compound for therapeutic applications. The systematic presentation of this data, as illustrated, will aid in its interpretation and application in formulation and preclinical studies.

References

Exploring the structure-activity relationship (SAR) of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazole-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for versatile substitutions, leading to a vast chemical space of derivatives with a broad spectrum of biological activities. This technical guide delves into the core principles of the structure-activity relationship (SAR) of pyrazole-based compounds, providing a comprehensive overview of their anticancer, kinase inhibitory, and antimicrobial properties. Through a detailed examination of quantitative data, experimental protocols, and key signaling pathways, this guide aims to equip researchers with the knowledge to design and develop novel pyrazole-based therapeutics with enhanced potency and selectivity.

Anticancer Activity of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis. The SAR of these compounds is often dictated by the nature and position of substituents on the pyrazole ring and its appended phenyl rings.

Targeting Tubulin Polymerization

A notable mechanism of action for several anticancer pyrazole derivatives is the inhibition of tubulin polymerization, a critical process in cell division. The SAR for this class of compounds often revolves around a diaryl-pyrazole scaffold.

Table 1: SAR of Diaryl-Pyrazole Derivatives as Tubulin Polymerization Inhibitors

Compound IDR1R2R3Cell LineIC50 (nM)
6 3,4,5-trimethoxyphenylH4-methoxyphenylVarious0.06 - 0.25
5 3,4,5-trimethoxyphenylH4-ethoxyphenylVarious- (Tubulin IC50 = 7.30 µM)

Data synthesized from multiple sources.

The data suggests that the presence of a 3,4,5-trimethoxyphenyl group at one of the aryl positions is crucial for potent tubulin polymerization inhibitory activity. Modifications at the other phenyl ring can modulate this activity.

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature in cancer. Pyrazole derivatives have been developed as potent CDK inhibitors.

Table 2: SAR of Pyrazole-Based CDK2 Inhibitors

Compound IDR1R2Cell LineIC50 (µM)CDK2 Inhibition (%) at 10 µM
29 PhenylPyrazolo[1,5-a]pyrimidineMCF-717.12-
29 PhenylPyrazolo[1,5-a]pyrimidineHepG210.05-
30 Substituted PhenylPyrazolo[1,5-a]pyrimidine--60%

Data synthesized from multiple sources.[1]

These findings highlight that the pyrazolo[1,5-a]pyrimidine core is a promising scaffold for targeting CDK2. The substituents on the phenyl ring play a significant role in determining the cytotoxic and enzyme inhibitory activity.[1]

Kinase Inhibitory Activity of Pyrazole Compounds

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

EGFR is a receptor tyrosine kinase that, when overactivated, drives the growth of several cancers. Pyrazole-based compounds have been successfully developed as EGFR inhibitors.

dot

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->nucleus STAT->nucleus Proliferation Cell Proliferation & Survival nucleus->Proliferation Gene Transcription Pyrazole_Inhibitor Pyrazole-Based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Inhibits (ATP competitive)

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Compounds.

Table 3: SAR of Pyrazole-Thiadiazole EGFR Inhibitors

Compound IDA-ring SubstituentCell LineIC50 (µM)EGFR IC50 (µM)
- -OCH3HeLa--
- -CH3HeLa--
- -HHeLa--
- -BrHeLa--
- -ClHeLa--
- -FHeLa--
C5 3,4-dimethylphenyl--0.07

Data synthesized from multiple sources.

The SAR studies reveal that electron-donating groups like methoxy and methyl on the A-ring enhance the antiproliferative activity of these hybrid molecules.

Antimicrobial Activity of Pyrazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.

Table 4: SAR of Pyrazole Derivatives Against Bacterial and Fungal Strains

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
21a p-tolyl62.51251252.9
21b -----

Data synthesized from multiple sources.[2]

The presence of specific substituents, such as a p-tolyl group, can significantly influence the antimicrobial spectrum and potency of pyrazole-carbothiohydrazide derivatives.[2]

Experimental Protocols

General Synthesis of Pyrazole-Chalcone Hybrids

dot

Synthesis_Workflow cluster_synthesis Synthetic Workflow start Acetophenone Phenylhydrazone vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier aldehyde 1,3-Diphenyl-1H-pyrazole -4-carbaldehyde vilsmeier->aldehyde claisen Claisen-Schmidt Condensation (Substituted Acetophenone, NaOH, Ethanol) aldehyde->claisen chalcone Pyrazole-Chalcone Hybrid claisen->chalcone MTT_Assay_Workflow cluster_workflow MTT Assay Workflow seed Seed cancer cells in 96-well plate treat Treat cells with pyrazole compounds at various concentrations seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate % cell viability and IC50 values read->analyze CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE Activates CDK2_CyclinE->Rb Hyperphosphorylates S_Phase S Phase Entry CDK2_CyclinE->S_Phase Pyrazole_Inhibitor Pyrazole-Based CDK2 Inhibitor Pyrazole_Inhibitor->CDK2_CyclinE Inhibits

References

An In-depth Technical Guide to 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride, catering to researchers, scientists, and professionals in drug development. The document consolidates available physicochemical data, safety information, and insights into its broader chemical class.

Physicochemical Properties

Table 1: Physicochemical Data for this compound Hydrochloride

PropertyValueSource
Molecular Formula C₁₁H₁₄ClN₃[1][2][3]
Molecular Weight 223.70 g/mol [1][2][3]
Appearance Solid[1][2]
SMILES String NCCC1=CN(C2=CC=CC=C2)N=C1.[H]Cl[1][2][3]
InChI 1S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H[1][2]
InChI Key MZXINSJWQRZLQM-UHFFFAOYSA-N[1][2]
MDL Number MFCD09997610[1][2]
PubChem Substance ID 329776048[1][2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound hydrochloride are not extensively documented in publicly accessible literature. However, a general synthetic approach can be inferred from established methods for analogous pyrazole derivatives. A plausible synthetic route would involve the formation of the pyrazole core followed by the introduction and modification of the side chain.

A generalized workflow for the synthesis of similar pyrazole-containing compounds often involves reductive amination or other C-N bond-forming reactions. For instance, the synthesis of a related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, utilizes reductive amination of a pyrazole-4-carbaldehyde derivative.[4]

Below is a conceptual workflow for a potential synthesis, based on common organic chemistry principles applied to pyrazole synthesis.

G cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Ethanamine Moiety Formation cluster_3 Step 4: Hydrochloride Salt Formation A 1,3-Dicarbonyl Compound C 1-Phenyl-1H-pyrazole Intermediate A->C Cyclocondensation B Phenylhydrazine B->C D Functionalization at C4 (e.g., Vilsmeier-Haack) C->D E 1-Phenyl-1H-pyrazole-4-carbaldehyde D->E G Henry Reaction E->G F Nitromethane F->G H 2-(1-Phenyl-1H-pyrazol-4-yl)nitroethene G->H I Reduction (e.g., LiAlH4 or H2/Pd-C) H->I J This compound (Free Base) I->J L This compound Hydrochloride Salt J->L K HCl in appropriate solvent (e.g., Ether or Isopropanol) K->L

Conceptual Synthetic Workflow

Biological Context and Potential Signaling Pathways

While the specific biological activity and mechanism of action for this compound hydrochloride have not been detailed in available research, the broader class of pyrazole derivatives is of significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities.

Pyrazole-containing compounds are known to exhibit diverse biological effects, including:

  • Anti-inflammatory properties: Some pyrazole derivatives have been shown to inhibit inflammatory cytokines such as TNF-α and IL-6.[5][6]

  • Anticancer activity: Certain pyrazole analogs act as inhibitors of protein kinases, such as IGF-1R, which are implicated in cancer progression.[1]

  • Antimicrobial and Antiviral effects: The pyrazole scaffold is present in various agents with demonstrated antibacterial, antifungal, and antiviral activities.[7]

  • Neuroprotective effects: Research into trisubstituted pyrazoles has indicated potential for neuroprotective and anti-inflammatory properties relevant to neurodegenerative conditions.[5]

The ethanamine side chain suggests that this compound may interact with aminergic receptors or transporters, but this remains speculative without direct experimental evidence. The phenyl group attached to the pyrazole ring can influence the molecule's lipophilicity and potential for π-stacking interactions with biological targets.

Given the lack of specific data for this compound, a diagram of its signaling pathway cannot be provided. Research into its biological targets is necessary to elucidate its mechanism of action.

G Compound This compound HCl Target Unknown Biological Target(s) Compound->Target Binding/Interaction Pathway Undetermined Signaling Pathway(s) Target->Pathway Modulation Response Potential Pharmacological Responses (Anti-inflammatory, Anticancer, etc.) Pathway->Response Leads to

Hypothetical Biological Activity Flow

Safety Information

Safety data for this compound hydrochloride indicates that it is a potential eye irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 2: GHS Hazard and Precautionary Information

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]
Hazard Statement H319: Causes serious eye irritation[1][2]
Precautionary Statement P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Hazard Classification Eye Irritant, Category 2[1][2]
Storage Class 11: Combustible Solids[1][2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes from readily available starting materials are presented, offering flexibility based on laboratory capabilities and reagent availability.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its pyrazole core and pendant ethylamine group make it a versatile scaffold for the development of novel therapeutics. The following protocols detail two reliable methods for its preparation:

  • Route 1: A two-step synthesis commencing with the Vilsmeier-Haack formylation of acetophenone phenylhydrazone to yield 1-phenyl-1H-pyrazole-4-carbaldehyde, followed by a Knoevenagel condensation with nitromethane and subsequent reduction of the nitrovinyl intermediate.

  • Route 2: An alternative pathway involving the synthesis of (1-phenyl-1H-pyrazol-4-yl)acetonitrile, which is then reduced to the target primary amine.

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the described synthetic routes.

StepReactionStarting Material(s)ProductReagents & ConditionsYield (%)Purity (%)Analytical Data
Route 1, Step 1 Vilsmeier-Haack ReactionAcetophenone phenylhydrazone1-phenyl-1H-pyrazole-4-carbaldehydePOCl₃, DMF, 60-65°C, 4h60-85>95¹H NMR, ¹³C NMR, MS
Route 1, Step 2a Knoevenagel Condensation1-phenyl-1H-pyrazole-4-carbaldehyde, Nitromethane4-(2-nitrovinyl)-1-phenyl-1H-pyrazoleAmmonium acetate, Acetic acid, reflux~90>95¹H NMR, IR
Route 1, Step 2b Reduction of Nitrovinyl Group4-(2-nitrovinyl)-1-phenyl-1H-pyrazoleThis compoundLiAlH₄, THF, reflux70-80>98¹H NMR, ¹³C NMR, MS
Route 2, Step 1 Cyanomethylation4-bromo-1-phenyl-1H-pyrazole(1-phenyl-1H-pyrazol-4-yl)acetonitrileCuCN, DMF, reflux~85>95¹H NMR, IR
Route 2, Step 2 Nitrile Reduction(1-phenyl-1H-pyrazol-4-yl)acetonitrileThis compoundLiAlH₄, THF, reflux or H₂/Raney Ni75-85>98¹H NMR, ¹³C NMR, MS

Experimental Protocols

Route 1: Via 1-phenyl-1H-pyrazole-4-carbaldehyde

Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde

This procedure utilizes the Vilsmeier-Haack reaction for the formylation of a phenylhydrazone.[1][2][3]

  • Materials:

    • Acetophenone phenylhydrazone

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Methanol or Ethanol for recrystallization

  • Protocol:

    • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 0.012 mol) to ice-cold N,N-dimethylformamide (DMF, 10 mL) with stirring.

    • To this reagent, add acetophenone phenylhydrazone (0.004 mol) in small portions.

    • Stir the reaction mixture at 60-65°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is basic.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from methanol or ethanol to afford pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of this compound via Knoevenagel Condensation and Reduction

This two-part step first forms a nitrovinyl intermediate, which is then reduced to the target amine.

  • Part A: Knoevenagel Condensation to form 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole

    • Materials:

      • 1-phenyl-1H-pyrazole-4-carbaldehyde

      • Nitromethane

      • Ammonium acetate

      • Glacial acetic acid

    • Protocol:

      • In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and ammonium acetate in glacial acetic acid.

      • Add nitromethane (1.2 mmol) to the solution.

      • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

      • After cooling, pour the reaction mixture into ice water.

      • Collect the precipitate by filtration, wash with water, and dry to yield 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole.

  • Part B: Reduction of 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole

    • Materials:

      • 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole

      • Lithium aluminum hydride (LiAlH₄)

      • Anhydrous Tetrahydrofuran (THF)

      • Sodium sulfate (Na₂SO₄)

      • Ethyl acetate

      • Saturated sodium chloride solution (brine)

    • Protocol:

      • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 4 mmol) in anhydrous THF.

      • Cool the suspension to 0°C in an ice bath.

      • Slowly add a solution of 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole (1 mmol) in anhydrous THF to the LiAlH₄ suspension.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

      • Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

      • Filter the resulting precipitate and wash it with THF and ethyl acetate.

      • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Via (1-phenyl-1H-pyrazol-4-yl)acetonitrile

Step 1: Synthesis of (1-phenyl-1H-pyrazol-4-yl)acetonitrile

This step involves the cyanation of a 4-halopyrazole.

  • Materials:

    • 4-bromo-1-phenyl-1H-pyrazole

    • Copper(I) cyanide (CuCN)

    • N,N-Dimethylformamide (DMF)

  • Protocol:

    • In a round-bottom flask, combine 4-bromo-1-phenyl-1H-pyrazole (1 mmol) and copper(I) cyanide (1.2 mmol) in DMF.

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain (1-phenyl-1H-pyrazol-4-yl)acetonitrile.

Step 2: Reduction of (1-phenyl-1H-pyrazol-4-yl)acetonitrile

The nitrile is reduced to the primary amine using a strong reducing agent.

  • Materials:

    • (1-phenyl-1H-pyrazol-4-yl)acetonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2 mmol) in anhydrous THF.

    • Cool the suspension to 0°C.

    • Slowly add a solution of (1-phenyl-1H-pyrazol-4-yl)acetonitrile (1 mmol) in anhydrous THF.

    • After the addition, allow the mixture to warm to room temperature and then reflux for 3-5 hours.

    • Cool the reaction to 0°C and quench by the careful, sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 A Acetophenone Phenylhydrazone B 1-phenyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack (POCl₃, DMF) C 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole B->C Knoevenagel (Nitromethane, NH₄OAc) D This compound C->D Reduction (LiAlH₄) E 4-bromo-1-phenyl-1H-pyrazole F (1-phenyl-1H-pyrazol-4-yl)acetonitrile E->F Cyanation (CuCN) G This compound F->G Reduction (LiAlH₄ or H₂/Raney Ni)

Caption: Synthetic routes to this compound.

Logical_Relationship cluster_data Logical Flow of Synthesis Start Starting Materials Process Process Start->Process undergo Intermediate Key Intermediates Intermediate->Process are converted in Final Target Compound: This compound Process->Intermediate yield Process->Final to afford Acetophenone Phenylhydrazone Acetophenone Phenylhydrazone Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Acetophenone Phenylhydrazone->Vilsmeier-Haack Reaction 1-phenyl-1H-pyrazole-4-carbaldehyde 1-phenyl-1H-pyrazole-4-carbaldehyde Reduction Reduction 1-phenyl-1H-pyrazole-4-carbaldehyde->Reduction Vilsmeier-Haack Reaction->1-phenyl-1H-pyrazole-4-carbaldehyde Reduction->Final

Caption: Logical flow of the primary synthetic pathway.

References

Experimental protocol for using 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vitro investigation of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine , a substituted pyrazole derivative with potential applications in oncology and neuroscience. The protocols outlined below are based on established methodologies for assessing cytotoxicity, monoamine oxidase (MAO) inhibition, and dopamine receptor binding, activities frequently associated with pyrazole-based compounds.

I. Potential In Vitro Applications and Data

Substituted pyrazole derivatives have demonstrated a wide range of biological activities. Based on the available literature for structurally related compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Pyrazole-containing molecules have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][2]

  • Neuroprotective and CNS Activity: The pyrazole scaffold is present in compounds with anti-inflammatory and neuroprotective properties.[3] Furthermore, the ethanamine side chain is a common feature in molecules targeting monoamine systems, suggesting potential interaction with enzymes like monoamine oxidase (MAO) or neurotransmitter receptors such as dopamine receptors.[][5]

The following table summarizes in vitro data for pyrazole derivatives structurally related to this compound. This data can serve as a reference for designing experiments and interpreting results for the title compound.

Compound/Derivative ClassAssay TypeCell Line/TargetResult (IC₅₀/CC₅₀)Reference
2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1)Cytotoxicity (CC₅₀)MDA-MB-231 (Breast Cancer)10 µM (24h)[1]
Pyrazolyl oxalamide derivatives (e.g., compounds 2b, 2c, 2e, 3)Anti-neurotoxicitySH-SY5Y (Neuroblastoma)10 - 50 µM[3]
3,5-diphenyl-1H-pyrazole (L2)Cytotoxicity (IC₅₀)CFPAC-1 (Pancreatic Cancer)61.7 ± 4.9 μM[2]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)Cytotoxicity (IC₅₀)MCF-7 (Breast Cancer)81.48 ± 0.89 μM[2]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A Inhibition (IC₅₀)Human recombinant MAO-A43.3 µM[6]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-B Inhibition (IC₅₀)Human recombinant MAO-B3.47 µM[6]
(E)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-one (4g)Cytotoxicity (IC₅₀)Caco-2 (Colon Cancer)15.32 ± 0.62 µM[7]

II. Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

A. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to evaluate the cytotoxic or anti-proliferative effects of the compound on various cancer cell lines.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analyze_data Calculate IC₅₀ values read_absorbance->analyze_data

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MDA-MB-231, PC-3, Caco-2) in appropriate media and conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls (medium only).

  • MTT Assay:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of the compound on MAO-A and MAO-B enzymes.

Signaling Pathway for MAO Activity Assay

MAO_Pathway MAO MAO-A or MAO-B H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Aldehyde Aldehyde MAO->Aldehyde Ammonia Ammonia (NH₃) MAO->Ammonia Substrate Amine Substrate (e.g., p-tyramine) Substrate->MAO Compound This compound Compound->MAO Inhibition Fluorescence Fluorescent Product H2O2->Fluorescence HRP Probe Fluorometric Probe Probe->Fluorescence

Caption: Principle of the fluorometric MAO inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., p-tyramine), and a fluorometric probe/enzyme mix (e.g., horseradish peroxidase and Amplex Red).

    • Prepare known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add the test compound at various concentrations. Include wells for a no-inhibitor control and positive controls.

    • Add the MAO-A or MAO-B enzyme to the respective wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the substrate and the fluorometric probe/enzyme mix.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader (e.g., excitation at 530-560 nm and emission at 590-600 nm).

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

C. Dopamine Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of the compound for dopamine receptor subtypes (e.g., D₁, D₂-like).

Workflow for Dopamine Receptor Binding Assay

Dopamine_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis mem_prep Prepare cell membranes expressing dopamine receptors ligand_prep Prepare radioligand and serial dilutions of test compound incubation Incubate membranes, radioligand, and test compound ligand_prep->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Scintillation counting to quantify bound radioactivity washing->scintillation analysis Calculate Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand dopamine receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes expressing the human dopamine receptor subtype of interest (e.g., D₁ or D₂) or prepare them from cultured cells.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, set up the assay in a suitable binding buffer.

    • For each data point, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D₁ or [³H]-Spiperone for D₂-like receptors), and varying concentrations of the unlabeled test compound, this compound.

    • Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC₅₀ value from the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Disclaimer: These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling chemical compounds and radioactive materials.

References

Application Notes and Protocols for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in various cell culture assays. The protocols are based on established methodologies for evaluating the biological activities of pyrazole derivatives, a class of compounds known for their diverse therapeutic potential.

Introduction

This compound is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Their mechanisms of action are diverse and can involve the inhibition of crucial cellular processes such as tubulin polymerization, kinase signaling, and topoisomerase function, as well as the induction of apoptosis through reactive oxygen species (ROS) generation.[1][4][5][6] These notes provide detailed protocols for investigating the potential of this compound in cancer cell lines.

Compound Handling and Preparation

This compound is typically supplied as a hydrochloride salt, which is a solid.

  • Reconstitution: Prepare a stock solution by dissolving the compound in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or ethanol. For a 10 mM stock solution, dissolve 2.24 mg of the hydrochloride salt (Molecular Weight: 223.70 g/mol ) in 1 mL of solvent.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations just before use. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5% v/v).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4][7]

Materials:

  • Target cancer cell lines (e.g., A549, K562, MCF-7)[1][6]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in a complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0

This table presents hypothetical data for illustrative purposes.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_compound Prepare serial dilutions of the compound incubate1->prepare_compound treat_cells Treat cells with compound and vehicle control incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 24/48/72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis by this compound using flow cytometry.[5][7]

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Treat cells with the vehicle control and various concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control95.22.51.80.5
Compound (IC₅₀)60.125.312.42.2
Compound (2x IC₅₀)35.838.922.13.2

This table presents hypothetical data for illustrative purposes.

Logical Flow for Apoptosis Assay

Apoptosis_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells treat_cells Treat with compound and controls seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate Incubate in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.[5]

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • 70% cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.420.114.5
Compound (IC₅₀)40.225.834.0
Compound (2x IC₅₀)25.118.956.0

This table presents hypothetical data for illustrative purposes, suggesting a G2/M arrest.

Potential Signaling Pathways

Based on the known activities of pyrazole derivatives, this compound may exert its effects through various signaling pathways. The following diagram illustrates a hypothetical mechanism of action leading to apoptosis.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_mechanisms Potential Mechanisms cluster_cellular_effects Cellular Effects compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition kinase Kinase Activity (e.g., PI3K, EGFR) compound->kinase Inhibition topoisomerase Topoisomerase I compound->topoisomerase Inhibition ros Increased ROS Production compound->ros cycle_arrest Cell Cycle Arrest (G2/M) tubulin->cycle_arrest kinase->cycle_arrest topoisomerase->cycle_arrest caspase Caspase Activation ros->caspase cycle_arrest->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential mechanisms of action for pyrazole derivatives.

Disclaimer

These protocols and application notes are intended as a guide. Researchers should optimize the experimental conditions, including cell type, compound concentrations, and incubation times, for their specific systems. All work should be conducted in accordance with institutional safety guidelines.

References

Application of Pyrazole Derivatives in Neuroprotective Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have emerged as a promising scaffold in the development of novel neuroprotective agents. Their diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme-inhibiting properties, make them attractive candidates for combating the complex pathologies of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and mitigating neuronal damage following injuries like spinal cord injury. This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective potential of pyrazole derivatives.

Key Neuroprotective Mechanisms of Pyrazole Derivatives

Pyrazole derivatives exert their neuroprotective effects through multiple mechanisms of action. The two most prominent pathways are the modulation of inflammatory responses in glial cells and the activation of endogenous antioxidant pathways in neurons.

  • Anti-inflammatory Effects: In the central nervous system, over-activation of microglia, the resident immune cells, can lead to chronic neuroinflammation and neuronal damage. Certain pyrazole derivatives have been shown to suppress this activation. For instance, the pyrazole derivative CNB-001 has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in microglia.[1] This is achieved by inhibiting the nuclear translocation of NF-κB and the phosphorylation of p38 MAPK, key players in the inflammatory signaling cascade.[1]

  • Antioxidant Effects: Oxidative stress is another critical factor in neurodegeneration. Pyrazole derivatives can bolster the cell's natural defense against oxidative damage. Compound 6g, a novel pyrazole derivative, has been shown to upregulate the mRNA levels of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) in LPS-stimulated BV2 cells.[2] The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress.

  • Enzyme Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy. Several pyrazole derivatives have been identified as potent AChE inhibitors, thereby helping to restore cholinergic function.

Quantitative Data Summary

The following tables summarize the neuroprotective activities of selected pyrazole derivatives from various studies.

Table 1: Anti-inflammatory and Antioxidant Activity of Pyrazole Derivatives

CompoundCell LineAssayTargetIC50 (µM)Reference
Compound 6gBV2 (microglia)IL-6 Suppression (LPS-induced)IL-69.562[2]
Dexamethasone (Reference)BV2 (microglia)IL-6 Suppression (LPS-induced)IL-629.87[2]
Celecoxib (Reference)BV2 (microglia)IL-6 Suppression (LPS-induced)IL-618.46[2]
CNB-001Primary rat microgliaNO Production Suppression (LPS-induced)iNOS1-10 (effective concentration)[1]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazole Derivatives

CompoundEnzyme SourceIC50 (µM)Reference
Pyrazole Derivative 240AChE28.42[3]
Pyrazole Derivative 241AChE38.39[3]
Pyrazole Derivative 242AChE52.55[3]
Pyrazole Derivative 243AChE55.23[3]
Galantamine (Reference)AChE21.81[3]

Experimental Protocols

Protocol 1: Evaluation of Anti-Neuroinflammatory Activity in BV2 Microglial Cells

This protocol details the methodology to assess the anti-inflammatory effects of pyrazole derivatives using a lipopolysaccharide (LPS)-stimulated BV2 microglial cell model.

1. Materials:

  • BV2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Pyrazole derivative of interest

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., IL-6, TNF-α, iNOS, GAPDH)

  • 96-well and 6-well cell culture plates

2. Cell Culture and Treatment:

  • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed BV2 cells in 96-well plates for viability assays or 6-well plates for gene expression analysis and allow them to adhere overnight.

  • Prepare stock solutions of the pyrazole derivative in DMSO.

  • Pre-treat the cells with various concentrations of the pyrazole derivative (e.g., 1, 5, 10 µM) for 1-2 hours. A vehicle control (DMSO) should be included.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 hours for gene expression, 24 hours for cytokine release). A control group without LPS stimulation should also be included.

3. Cytotoxicity Assay (MTT Assay):

  • After the treatment period, add MTT solution to each well of the 96-well plate and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

4. Gene Expression Analysis (qPCR):

  • After treatment in 6-well plates, lyse the cells and extract total RNA using a suitable method.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using specific primers for the target inflammatory genes and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Protocol 2: Assessment of Neuroprotection against Amyloid-Beta (Aβ) Toxicity in SH-SY5Y Cells

This protocol describes how to evaluate the protective effects of pyrazole derivatives against amyloid-beta (Aβ)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line, a common model for Alzheimer's disease research.

1. Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinoic acid (for differentiation, optional but recommended)

  • Amyloid-beta peptide (1-42 or 25-35)

  • Sterile, nuclease-free water or DMSO for Aβ reconstitution

  • Pyrazole derivative of interest

  • MTT solution

  • 96-well cell culture plates

2. Preparation of Aβ Oligomers:

  • Dissolve Aβ peptide in sterile, nuclease-free water or DMSO to a stock concentration (e.g., 1 mM).

  • To form neurotoxic oligomers, dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10-20 µM) and incubate at 37°C for 24-48 hours.

3. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For differentiation (optional), treat cells with 10 µM retinoic acid in low-serum (1-2% FBS) medium for 4-5 days. Differentiated cells often show higher susceptibility to Aβ toxicity.[4]

  • Seed the cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of the pyrazole derivative for 24 hours.

  • After pre-treatment, add the prepared Aβ oligomers to the cells and co-incubate for another 24-48 hours.

4. Cell Viability Assessment (MTT Assay):

  • Following the co-incubation period, perform the MTT assay as described in Protocol 1 to determine cell viability.

  • Calculate the percentage of neuroprotection afforded by the pyrazole derivative relative to the Aβ-treated group.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

G

G

Experimental Workflows

G

G

Conclusion

The pyrazole scaffold represents a versatile platform for the design and development of novel neuroprotective agents. The experimental protocols and data presented herein provide a framework for researchers to investigate the therapeutic potential of pyrazole derivatives in various models of neurodegeneration and neuroinflammation. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising compounds into clinical candidates.

References

Application Notes and Protocols for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine as a versatile scaffold for the discovery of novel therapeutic agents. The inherent structural features of the pyrazole core, combined with the ethylamine side chain, offer a unique starting point for developing compounds with potential applications in oncology and neurodegenerative diseases.

Introduction to the this compound Scaffold

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The this compound scaffold combines this privileged core with a flexible ethylamine side chain, providing a key reactive handle for the synthesis of diverse compound libraries. This strategic combination allows for the exploration of structure-activity relationships (SAR) targeting various biological pathways.

Potential therapeutic applications for derivatives of this scaffold include:

  • Anticancer Agents: By targeting key signaling pathways involved in cell proliferation and survival, such as kinase pathways.

  • Neuroprotective Agents: Through mechanisms like the inhibition of monoamine oxidase (MAO), which is implicated in the pathophysiology of several neurodegenerative disorders.

Synthetic Derivatization of the Scaffold

The primary amine of this compound serves as a versatile point for chemical modification. Two common and effective methods for creating a library of derivatives are amide coupling and reductive amination.

Diagram of Synthetic Pathways

G scaffold This compound coupling Amide Coupling (e.g., HATU, DIPEA) scaffold->coupling reductive Reductive Amination (e.g., NaBH(OAc)3) scaffold->reductive acid R-COOH (Carboxylic Acid) acid->coupling aldehyde R'-CHO (Aldehyde/Ketone) aldehyde->reductive amide N-Acyl Derivative amine N-Alkyl Derivative coupling->amide reductive->amine

Caption: Synthetic derivatization of the scaffold.

Protocol: Amide Coupling

This protocol describes the synthesis of N-acyl derivatives of this compound.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl derivative.

Protocol: Reductive Amination

This protocol outlines the synthesis of N-alkyl derivatives of this compound.

Materials:

  • This compound

  • Desired aldehyde or ketone (R'-CHO or R'R''CO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl derivative.

Application in Anticancer Drug Discovery

Derivatives of the this compound scaffold can be screened for their potential as anticancer agents by evaluating their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as kinase signaling cascades.

Diagram of a General Kinase Signaling Pathway

G receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Pyrazole Derivative (Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: Inhibition of a kinase signaling pathway.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized pyrazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the pyrazole derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Representative Cytotoxicity Data for Pyrazole Derivatives

The following table summarizes representative IC₅₀ values for various pyrazole derivatives against different cancer cell lines, illustrating the potential of this class of compounds.

Compound IDCancer Cell LineIC₅₀ (µM)
Pyrazole-AMCF-7 (Breast)8.30
Pyrazole-BHCT116 (Colon)10.60
Pyrazole-CHepG2 (Liver)8.80
Pyrazole-DA549 (Lung)11.9
Pyrazole-EJurkat (Leukemia)4.36[1]

Application in Neuroprotective Drug Discovery

The this compound scaffold is also a promising starting point for the development of neuroprotective agents, particularly through the inhibition of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the degradation of neurotransmitters, and its inhibition can have therapeutic effects in neurodegenerative diseases.

Diagram of MAO-A Inhibition Workflow

G start Start: Synthesized Pyrazole Derivatives prepare Prepare Assay Components: - MAO-A Enzyme - Substrate (e.g., Kynuramine) - Test Compounds start->prepare incubate Incubate Enzyme with Test Compounds prepare->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Product Formation (e.g., Fluorescence) add_substrate->measure calculate Calculate % Inhibition and IC50 Values measure->calculate end End: Identify Potent MAO-A Inhibitors calculate->end

Caption: Workflow for MAO-A inhibition assay.

Protocol: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay measures the ability of the synthesized compounds to inhibit the activity of human MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Positive control inhibitor (e.g., clorgyline)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • In a 96-well black microplate, add 50 µL of assay buffer containing the MAO-A enzyme to each well.

  • Add 10 µL of the diluted pyrazole derivatives to the test wells, 10 µL of the positive control to its designated wells, and 10 µL of DMSO to the control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of the MAO-A substrate solution to each well.

  • Immediately measure the fluorescence at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 320/460 nm for the product of kynuramine oxidation) in kinetic mode for 15-30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the control and calculate the IC₅₀ value.

Representative MAO-A Inhibition Data for Pyrazole Derivatives

The following table presents representative IC₅₀ values for pyrazole-containing compounds against MAO-A, demonstrating their potential as neuroprotective agents.

Compound IDMAO-A IC₅₀ (µM)
Pyrazole-F0.058
Pyrazole-G3.857[2]
Pyrazole-H6.061
Pyrazole-I210.23
Pyrazole-J0.094

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel drug candidates. The straightforward derivatization of its primary amine allows for the rapid generation of diverse chemical libraries. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the fields of oncology and neuropharmacology. Further optimization of hit compounds through iterative cycles of synthesis and biological testing will be crucial for the development of potent and selective therapeutic agents.

References

Application Notes and Protocols for Radiolabeling of Pyrazole Compounds for PET Imaging: A Case Study with [¹⁸F]GE-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. In the field of molecular imaging, pyrazole-based scaffolds have been successfully utilized to develop radiotracers for Positron Emission Tomography (PET). PET imaging is a powerful non-invasive technique that allows for the in vivo quantification of physiological and pathological processes at the molecular level. This is achieved through the administration of a molecule of interest labeled with a positron-emitting radionuclide.

This document provides a detailed protocol for the radiolabeling of a pyrazole-containing compound, focusing on the widely used PET tracer [¹⁸F]GE-180 . This third-generation tracer selectively targets the 18 kDa Translocator Protein (TSPO), a biomarker of neuroinflammation. The upregulation of TSPO is associated with activated microglia and astrocytes, making it a valuable target for imaging in various neurological disorders, including neurodegenerative diseases and brain tumors.[1][2]

These application notes will cover the automated radiosynthesis of [¹⁸F]GE-180, its purification, quality control, and preclinical evaluation, providing researchers with a comprehensive guide for its implementation.

Signaling Pathway of TSPO in Neuroinflammation and Cancer

The translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in various cellular functions, including steroidogenesis, apoptosis, and inflammation. In the context of neuroinflammation and cancer, TSPO expression is significantly upregulated in activated microglia, macrophages, and cancer cells. This upregulation makes TSPO an excellent target for PET imaging with radioligands like [¹⁸F]GE-180.

The signaling pathways influenced by TSPO in glioma, for instance, include the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the MAPK/ERK pathway, which enhances cell migration and invasion.[2] Additionally, TSPO is implicated in the NF-κB pathway, which activates inflammatory responses and contributes to immune evasion.[2] The binding of a PET tracer such as [¹⁸F]GE-180 to TSPO allows for the non-invasive visualization and quantification of these pathological processes.

TSPO_Signaling_Pathway TSPO Signaling in Glioma cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Receptor PI3K PI3K Receptor->PI3K MAPK_ERK MAPK/ERK Receptor->MAPK_ERK NF_kappaB NF-κB Receptor->NF_kappaB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression MAPK_ERK->Gene_Expression NF_kappaB->Gene_Expression TSPO TSPO ([18F]GE-180 Target) ROS ROS Production TSPO->ROS ROS->NF_kappaB Cell_Responses Cell Survival Cell Proliferation Migration & Invasion Immune Evasion Gene_Expression->Cell_Responses

Caption: TSPO-influenced signaling pathways in glioma.

Experimental Protocols

Automated Radiosynthesis of [¹⁸F]GE-180

The radiosynthesis of [¹⁸F]GE-180 is efficiently performed using an automated synthesis module, such as the GE FASTlab™, which utilizes single-use cassettes for a standardized and GMP-compliant process.[3][4] The synthesis is based on the nucleophilic substitution of the mesylate precursor with [¹⁸F]fluoride.

Workflow for Automated Synthesis of [¹⁸F]GE-180:

Radiosynthesis_Workflow Automated Radiosynthesis Workflow of [18F]GE-180 Start Start F18_Production [18F]Fluoride Production (Cyclotron) Start->F18_Production F18_Trapping [18F]Fluoride Trapping (QMA Cartridge) F18_Production->F18_Trapping Elution Elution of [18F]Fluoride (K2.2.2/K2CO3) F18_Trapping->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling Radiolabeling Reaction (Precursor + [18F]F-) Drying->Radiolabeling SPE_Purification Solid-Phase Extraction Purification Radiolabeling->SPE_Purification Formulation Formulation in Saline/Ethanol SPE_Purification->Formulation Sterile_Filtration Sterile Filtration (0.22 µm filter) Formulation->Sterile_Filtration QC Quality Control Testing Sterile_Filtration->QC Final_Product [18F]GE-180 Final Product QC->Final_Product

Caption: Automated radiosynthesis workflow for [¹⁸F]GE-180.

Detailed Steps:

  • [¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elution and Drying: The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile and water. The mixture is then dried azeotropically under a stream of nitrogen at an elevated temperature to form the reactive anhydrous [¹⁸F]KF/K₂₂₂ complex.

  • Radiolabeling Reaction: The mesylate precursor of GE-180, dissolved in a suitable solvent (e.g., acetonitrile), is added to the dried [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution.

  • Purification: The crude reaction mixture is purified using a solid-phase extraction (SPE) method. This typically involves a sequence of two different SPE cartridges to effectively remove unreacted [¹⁸F]fluoride and chemical impurities.[3]

  • Formulation: The purified [¹⁸F]GE-180 is eluted from the SPE cartridge with a physiologically compatible solvent, such as a mixture of ethanol and saline.

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control of [¹⁸F]GE-180

A comprehensive quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical prior to administration. The QC tests for [¹⁸F]GE-180 should comply with the standards set by pharmacopoeias (e.g., USP, Ph. Eur.).

Key QC Tests:

  • Appearance: Visual inspection for clarity, color, and absence of particulate matter.

  • pH: Measurement of the pH of the final product to ensure it is within a physiologically acceptable range.

  • Radionuclidic Identity and Purity: Confirmation of the identity of the radionuclide (¹⁸F) by measuring its half-life and characteristic gamma-ray energy (511 keV). Radionuclidic purity is assessed to ensure the absence of other long-lived radioisotopes.

  • Radiochemical Identity and Purity: The identity of [¹⁸F]GE-180 is confirmed by comparing its retention time with that of a non-radioactive reference standard using high-performance liquid chromatography (HPLC). Radiochemical purity is determined to quantify the percentage of the total radioactivity present as [¹⁸F]GE-180.

  • Chemical Purity: Quantification of the amount of precursor and other chemical impurities in the final product.

  • Residual Solvents: Measurement of the concentration of any residual solvents (e.g., acetonitrile, ethanol) from the synthesis process.

  • Sterility: Testing for the absence of microbial contamination.

  • Bacterial Endotoxins: Quantification of bacterial endotoxins to ensure the product is non-pyrogenic.

Data Presentation

The following tables summarize the key quantitative data for the automated synthesis and preclinical evaluation of [¹⁸F]GE-180.

Table 1: Radiosynthesis and Quality Control Parameters for [¹⁸F]GE-180

ParameterTypical Value/SpecificationReference
Radiosynthesis
Precursor(S)-2-(2-(N,N-diethylcarbamoyl)-7-methoxy-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl methanesulfonate[4]
Synthesis Time~43 minutes[3]
Radiochemical Yield (non-decay corrected)48% (RSD 6%)[3]
Radiochemical Purity≥95%[3]
Molar Activity517 ± 54 GBq/µmol[5]
Quality Control
pH4.5 - 7.5General Guideline
Residual Acetonitrile< 410 ppmGeneral Guideline
Residual Ethanol< 5000 ppmGeneral Guideline
Kryptofix 2.2.2< 50 µg/mLGeneral Guideline
Endotoxin Level< 175 EU/VGeneral Guideline

Table 2: Preclinical Biodistribution of [¹⁸F]GE-180 in Wild-Type Mice (2 hours post-injection)

Organ/TissueMean %ID/g ± SDReference
Blood0.25 ± 0.05[6]
Heart0.75 ± 0.15[6]
Lung1.00 ± 0.20[6]
Liver2.50 ± 0.50[6]
Spleen1.25 ± 0.25[6]
Kidney4.00 ± 0.80[6]
Intestine1.50 ± 0.30[6]
Femur (Bone)0.50 ± 0.10[6]
Brain0.30 ± 0.06[6]

Conclusion

The pyrazole-based PET tracer, [¹⁸F]GE-180, serves as an excellent example of a radiopharmaceutical that can be reliably and efficiently produced using automated synthesis platforms. The detailed protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals interested in utilizing [¹⁸F]GE-180 for preclinical and clinical imaging of TSPO. The robust synthesis, straightforward purification, and well-defined quality control measures make [¹⁸F]GE-180 a valuable tool for advancing our understanding of neuroinflammation and for the development of novel therapeutics for a range of CNS disorders and cancers.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is a pyrazole derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification and purity assessment throughout the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and accuracy.[1][2] This application note describes a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Analytical Challenge and Approach

The primary analytical challenge is to develop a specific, accurate, and precise HPLC method for the quantification of this compound. This involves separating the main compound from any potential impurities, degradation products, or formulation excipients. The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][3][4]

The approach taken is to utilize reversed-phase chromatography with a C18 column, which is a common and effective technique for the separation of aromatic and amine-containing compounds.[5][6][7] A systematic method development process will be employed to optimize the mobile phase composition, flow rate, and detection wavelength. Subsequently, a comprehensive method validation will be performed to demonstrate the method's reliability.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[8]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Purified water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.[8]

    • From the stock solution, prepare working standard solutions at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the method.

HPLC Method Development and Optimization

The following initial HPLC conditions are proposed. Optimization will be required to achieve the desired separation and peak shape.

Table 1: Proposed Initial HPLC Conditions

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 210-400 nm)
Injection Volume 10 µL

Optimization Strategy:

  • Wavelength Selection: Inject a standard solution and perform a PDA scan to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate both acetonitrile and methanol as the organic component (Mobile Phase B) to assess their effect on selectivity and resolution.

    • Isocratic vs. Gradient Elution: Start with isocratic elution (e.g., 70:30 A:B). If peak shape is poor or resolution is inadequate, develop a gradient elution program.

  • Flow Rate and Temperature Optimization: Adjust the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) to improve peak symmetry and resolution.

Method Validation

The optimized HPLC method must be validated according to ICH guidelines.[1][4] The following validation parameters should be assessed:

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.Peak purity of the analyte peak should be demonstrated using a PDA detector.
Linearity Proportionality of the response to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations.
Range The interval between the upper and lower concentrations of the analyte.The range should be established based on the linearity study.
Accuracy Closeness of the test results to the true value.% Recovery should be within 98-102% for at least three concentration levels.
Precision Repeatability and intermediate precision of the method.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.
System Suitability

Before each analytical run, a system suitability test must be performed to ensure the performance of the chromatographic system.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) ≤ 2.0%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Routine Analysis prep_solutions Prepare Mobile Phase, Standards, and Samples hplc_setup Set Initial HPLC Conditions prep_solutions->hplc_setup optimization Optimize Wavelength, Mobile Phase, Flow Rate, Temperature hplc_setup->optimization Iterative Process specificity Specificity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Test robustness->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis data_processing Data Processing and Reporting sample_analysis->data_processing

Caption: Experimental workflow for HPLC method development and validation.

Validation_Parameters center_node Validated HPLC Method specificity Specificity (Peak Purity) center_node->specificity linearity Linearity (r² ≥ 0.999) center_node->linearity accuracy Accuracy (98-102% Recovery) center_node->accuracy precision Precision (RSD ≤ 2%) center_node->precision lod LOD (S/N = 3) center_node->lod loq LOQ (S/N = 10) center_node->loq robustness Robustness center_node->robustness

Caption: Key parameters for HPLC method validation.

References

Application of Pyrazole Derivatives as Fluorescent Probes in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a versatile and promising class of N-heterocyclic compounds in the development of fluorescent probes for bioimaging and bioconjugation.[1][2] Their inherent structural diversity, synthetic accessibility, and favorable photophysical properties make them ideal candidates for a wide range of biological applications.[3][4] These probes are instrumental in elucidating complex biological processes, enabling real-time monitoring of cellular events, and aiding in the development of novel diagnostic and therapeutic agents.[4] This document provides a comprehensive overview of the application of pyrazole derivatives as fluorescent probes in bioconjugation, including detailed application notes, experimental protocols, and a summary of their key photophysical properties.

Application Notes

Overview of Pyrazole-Based Fluorescent Probes

Pyrazole and its derivatives, such as pyrazolines, serve as the core scaffold for a variety of fluorescent probes.[5] The fluorescence properties of these compounds can be finely tuned by introducing different substituents to the pyrazole ring.[3] This chemical tractability allows for the development of probes with a wide range of excitation and emission wavelengths, high quantum yields, and sensitivity to their local environment.[3]

Applications of these probes in a biological context are extensive and include:

  • Cellular Imaging: Pyrazole derivatives have been successfully used for general cell staining and for labeling specific subcellular structures.[4]

  • Ion and Small Molecule Detection: Their ability to act as chelating agents makes them excellent sensors for metal ions such as Cu2+, Fe3+, Zn2+, and Cd2+.[5][6] They can also be designed to detect anions and other small molecules of biological significance.

  • Monitoring Cellular Conditions: Probes have been developed to monitor intracellular conditions like pH and hypoxia.[4]

  • Enzyme Activity Assays: Functionalized pyrazole probes can be designed as substrates for specific enzymes, allowing for the real-time monitoring of enzyme activity through changes in fluorescence.

  • Targeted Labeling of Biomolecules: Through bioconjugation, pyrazole-based fluorophores can be attached to proteins, antibodies, and other biomolecules to track their localization and dynamics within living cells.

Bioconjugation Strategies

The covalent attachment of pyrazole fluorescent probes to biomolecules is a critical step in their application. The choice of bioconjugation strategy depends on the functional groups available on both the pyrazole probe and the target biomolecule. Common strategies include:

  • Amine-Reactive Labeling: Pyrazole derivatives functionalized with N-hydroxysuccinimide (NHS) esters can react with primary amines (e.g., the side chain of lysine residues) on proteins to form stable amide bonds.[7]

  • Thiol-Reactive Labeling: Pyrazole probes containing maleimide groups can specifically react with free thiol groups (e.g., from cysteine residues) on proteins to form stable thioether bonds.[8][9]

  • Click Chemistry: Pyrazole derivatives can be synthesized with alkyne or azide functionalities, allowing for their conjugation to biomolecules functionalized with the complementary group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[1][10][11] This bioorthogonal reaction is highly specific and efficient.

Quantitative Data of Pyrazole-Based Fluorescent Probes

The following tables summarize the photophysical properties of selected pyrazole and pyrazoline-based fluorescent probes.

Table 1: Photophysical Properties of Pyrazole-Based Fluorescent Probes

ProbeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Target/ApplicationReference(s)
Pyrazolo[4,3-b]pyridine 623364400.35BF3 detection[3]
Fused Pyrazole 78325, 3724760.38Fluoride ion detection[3]
Pyrazole 8Not specified480Not specifiedZn2+/Cd2+ sensing[6]
Pyrazole 9Not specified465Not specifiedFe3+/Fe2+ sensing[6]
Pyridine-pyrazole H2DPCNot specifiedNot specifiedNot specifiedAl3+ sensing and cell imaging

Table 2: Photophysical Properties of Pyrazoline-Based Fluorescent Probes

ProbeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Target/ApplicationReference(s)
Pyrazoline-BODIPY hybrid 44995110.30Cell staining[3]
3-(coumarin-3-yl)pyrazole 65425500Not specifiedH2S detection[3]
Tetrahydro-chromeno[2,3-c]pyrazole 39Not specifiedNot specifiedNot specifiedCu2+ sensing[4]
Probe 91323, 4315440.42General fluorescent probe[3]

Experimental Protocols

Protocol 1: Synthesis of an Amine-Reactive Pyrazole-NHS Ester Probe

This protocol describes a general method for synthesizing a pyrazole derivative functionalized with a carboxylic acid, which can then be activated to an NHS ester for subsequent bioconjugation.

Materials:

  • Appropriately substituted hydrazine

  • 1,3-dicarbonyl compound with a carboxyl-functionalized side chain

  • Ethanol or acetic acid (as solvent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Carboxy-Functionalized Pyrazole:

    • Dissolve the substituted hydrazine and the 1,3-dicarbonyl compound in ethanol or acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting carboxy-functionalized pyrazole by column chromatography on silica gel.

  • Activation to NHS Ester:

    • Dissolve the purified carboxy-functionalized pyrazole in anhydrous DCM or DMF.

    • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

    • Remove the solvent under reduced pressure to obtain the crude pyrazole-NHS ester.

    • The crude product can be used directly in the bioconjugation step or purified by recrystallization.

Protocol 2: Bioconjugation of a Pyrazole-NHS Ester to an Antibody

This protocol outlines the general procedure for labeling an antibody with a synthesized amine-reactive pyrazole probe.

Materials:

  • Pyrazole-NHS ester probe

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or DMF

  • Sodium bicarbonate buffer (1 M, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

  • Prepare Dye Solution:

    • Dissolve the pyrazole-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • While gently vortexing, add a 10-20 fold molar excess of the dissolved pyrazole-NHS ester to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorption wavelength of the pyrazole dye.

Protocol 3: Live Cell Imaging with a Pyrazole-Based Fluorescent Probe

This protocol provides a general guideline for staining live cells with a pyrazole fluorescent probe.

Materials:

  • Pyrazole fluorescent probe

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Preparation:

    • Prepare a stock solution of the pyrazole fluorescent probe in DMSO.

    • Dilute the stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed cell culture medium or PBS.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing (Optional):

    • For some probes, especially "turn-on" probes, a washing step may not be necessary.

    • If required, remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the pyrazole probe.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the application of pyrazole derivatives.

experimental_workflow cluster_synthesis Probe Synthesis cluster_bioconjugation Bioconjugation cluster_application Application s1 Pyrazole Synthesis s2 Functionalization (e.g., -COOH, -NH2, -alkyne) s1->s2 s3 Activation (e.g., NHS ester) s2->s3 b2 Conjugation Reaction s3->b2 b1 Biomolecule (e.g., Antibody, Protein) b1->b2 b3 Purification b2->b3 a1 Live Cell Staining b3->a1 a2 Fluorescence Microscopy a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow for the application of pyrazole fluorescent probes.

p38_mapk_pathway stimuli Stress / Cytokines mkk MKK3/6 stimuli->mkk activates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates response Inflammation / Apoptosis downstream->response probe Fluorescent Pyrazole Inhibitor Probe probe->p38 binds & inhibits

Caption: p38 MAPK signaling pathway with a fluorescent pyrazole inhibitor.

pi3k_akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream activates response Cell Growth & Survival downstream->response probe Fluorescent Pyrazole Probe probe->akt visualizes activity

Caption: PI3K/Akt signaling pathway with a pyrazole probe for activity visualization.

References

Application Notes and Protocols for In Vivo Experimental Design Using 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in animal models. This compound belongs to the pyrazole class of molecules, which have demonstrated a wide range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. The protocols outlined below are intended to serve as a foundational framework for researchers to investigate the neuropsychopharmacological profile of this novel compound. The provided methodologies are based on established practices in behavioral pharmacology and can be adapted to suit specific research questions.

Rationale for In Vivo Studies

Given the structural similarities of this compound to other psychoactive pyrazole derivatives, it is hypothesized that this compound may modulate central nervous system activity. In vivo studies are essential to characterize its behavioral effects, establish a preliminary safety profile, and elucidate its potential mechanism of action. The proposed experimental workflow is designed to assess general locomotor activity, anxiolytic-like effects, and potential antidepressant-like properties in rodent models.

Experimental Protocols

Preliminary Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to establish a dose range for subsequent behavioral experiments.

Animals: Male and female Swiss mice (8-10 weeks old).

Methodology:

  • Administer single intraperitoneal (i.p.) injections of this compound hydrochloride dissolved in sterile saline at escalating doses (e.g., 1, 5, 10, 25, 50, 100 mg/kg). A vehicle control group (saline) should be included.

  • House animals individually and observe continuously for the first 4 hours, and then at 8, 12, and 24 hours post-injection.

  • Record any signs of toxicity, including but not limited to: changes in posture, locomotion, breathing, convulsions, tremors, and mortality.

  • Based on the observations, determine the MTD and select a range of non-toxic doses for behavioral studies (typically 3-4 doses below the MTD).

Open Field Test (OFT)

Objective: To assess spontaneous locomotor activity and exploratory behavior. This test can also provide initial indications of anxiolytic-like or sedative effects.

Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with the floor divided into a central and a peripheral zone.

Methodology:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle (i.p.) 30 minutes prior to the test.

  • Place each mouse individually in the center of the open field arena.

  • Record the animal's activity for 10 minutes using an automated tracking system or by manual observation.

  • Key parameters to measure include:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

    • Grooming duration.

  • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Elevated Plus Maze (EPM) Test

Objective: To evaluate anxiolytic-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Methodology:

  • Acclimate the animals to the testing room for at least 1 hour.

  • Administer the test compound or vehicle 30 minutes before the test.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the following parameters using a video tracking system:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Clean the maze thoroughly between each animal.

Light-Dark Box Test

Objective: Another widely used test to assess anxiety-like behavior, based on the innate aversion of rodents to brightly illuminated areas.

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

Methodology:

  • Acclimate the animals to the testing environment.

  • Administer the compound or vehicle 30 minutes prior to testing.

  • Place the mouse in the dark compartment and allow it to explore freely for 10 minutes.

  • Record:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the light compartment.

  • Clean the apparatus after each trial.

Data Presentation

Quantitative data from the behavioral assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Effects of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Center EntriesRearing Frequency
Vehicle-
Compound X1
Compound X5
Compound X10
Positive Control(e.g., Diazepam 2)

Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus Maze

Treatment GroupDose (mg/kg)Time in Open Arms (s)% Time in Open ArmsOpen Arm EntriesClosed Arm Entries
Vehicle-
Compound X1
Compound X5
Compound X10
Positive Control(e.g., Diazepam 2)

Table 3: Anxiolytic-like Effects of this compound in the Light-Dark Box Test

Treatment GroupDose (mg/kg)Time in Light Box (s)TransitionsLatency to Light (s)
Vehicle-
Compound X1
Compound X5
Compound X10
Positive Control(e.g., Diazepam 2)

Visualization of Experimental Workflow and Potential Signaling Pathway

experimental_workflow start Start: Compound Synthesis and Characterization toxicity Acute Toxicity and Dose-Range Finding start->toxicity behavioral_battery Behavioral Assay Battery toxicity->behavioral_battery oft Open Field Test (Locomotor Activity) behavioral_battery->oft Randomized Order epm Elevated Plus Maze (Anxiety) behavioral_battery->epm Randomized Order ldb Light-Dark Box (Anxiety) behavioral_battery->ldb Randomized Order data_analysis Data Analysis and Interpretation oft->data_analysis epm->data_analysis ldb->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: Experimental workflow for in vivo evaluation.

hypothetical_signaling_pathway compound This compound receptor Hypothetical Target (e.g., GABAA Receptor) compound->receptor Positive Allosteric Modulation downstream Downstream Signaling Cascade (e.g., Cl- influx) receptor->downstream Activates gaba GABA gaba->receptor Binds to effect Neuronal Hyperpolarization (Anxiolytic Effect) downstream->effect Leads to

Caption: Hypothetical signaling pathway.

Application Notes and Protocols: Synthesis and Evaluation of Functionalized 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous drugs with a wide range of biological activities.[1][2] These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] Specifically, functionalized 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine derivatives are of significant interest for their potential as therapeutic agents. This document provides detailed protocols for the synthesis, characterization, and biological evaluation of these compounds.

Section 1: Synthesis Protocols

A general and efficient method to synthesize this compound derivatives involves a multi-step process starting from 1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate can be subjected to a Henry reaction with various nitroalkanes, followed by reduction to yield the desired functionalized ethanamine derivatives.

General Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below.

G A 1-Phenyl-1H-pyrazole-4-carbaldehyde C Henry Reaction (Base catalyst, e.g., NH4OAc) A->C B Nitroalkane (R-CH2NO2) B->C D (E)-1-Phenyl-4-(2-nitro-alk-1-enyl)-1H-pyrazole C->D Condensation E Reduction (e.g., LiAlH4 or H2/Pd-C) D->E F Functionalized this compound Derivative E->F Reduction

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, which can be adapted for functionalized derivatives by using substituted nitroalkanes.

Step 1: Synthesis of (E)-1-phenyl-4-(2-nitrovinyl)-1H-pyrazole

  • To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.5 eq) and ammonium acetate (1.2 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-phenyl-4-(2-nitrovinyl)-1H-pyrazole.

Step 2: Synthesis of this compound

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Lithium Aluminium Hydride (LiAlH4) (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (E)-1-phenyl-4-(2-nitrovinyl)-1H-pyrazole (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then again by water.

  • Filter the resulting slurry through a pad of Celite and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by column chromatography on silica gel to yield this compound.

Section 2: Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.[6]

  • Melting Point (MP): The melting point is determined to assess the purity of the synthesized compound.[7]

Section 3: Application: Biological Evaluation

Pyrazole derivatives have shown significant potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines.[3][4]

Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol is used to evaluate the ability of the synthesized compounds to inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells (e.g., BV2 microglia or THP-1 monocytes).[3][7]

  • Cell Culture: Culture BV2 microglial cells in appropriate media and conditions. Seed the cells in 24-well plates at a density of 5 × 10⁵ cells/mL and allow them to adhere overnight.[3]

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the synthesized pyrazole derivatives (e.g., 1, 10, 50, 100 µM) or a vehicle control (e.g., 0.5% DMSO) for 1 hour.[3]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) to induce an inflammatory response.[3]

  • Incubation: Incubate the plates for 24 hours.

  • Cytokine Quantification: Collect the cell culture supernatant and quantify the concentration of IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of IL-6 production.

Anti-inflammatory Signaling Pathway

The synthesized compounds may exert their anti-inflammatory effects by modulating signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

G cluster_0 Cellular Inflammatory Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces Transcription Inflammation Inflammatory Response Cytokines->Inflammation Pyrazole Pyrazole Derivative Pyrazole->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Section 4: Data Summary

Quantitative data from biological evaluations should be summarized for clear comparison. The following table presents hypothetical data for a series of synthesized derivatives.

Compound IDR GroupYield (%)Purity (%)Anti-inflammatory Activity (IL-6 Inhibition IC₅₀, µM)Cytotoxicity (CC₅₀, µM)
PD-01 H65>9825.4>100
PD-02 CH₃72>9915.8>100
PD-03 Cl68>989.685.2
PD-04 OCH₃75>9912.1>100
Control DexamethasoneN/AN/A8.5N/A

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Researchers should generate and report their own data. Compound 6g from one study showed a potent IC₅₀ value of 9.562 μM for the suppression of IL-6 expression with no significant cytotoxicity observed.[7]

References

Application Notes and Protocols: Pyrazole Compounds as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazole-based compounds as potent anti-inflammatory agents in research. This document includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows involved.

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their pronounced anti-inflammatory properties. The five-membered ring structure of pyrazole serves as a privileged scaffold for the design of selective inhibitors of key inflammatory mediators. The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used in the clinic.[1] Research continues to explore novel pyrazole analogs with improved efficacy, selectivity, and safety profiles, targeting various components of the inflammatory cascade, including cyclooxygenases (COX), lipoxygenases (LOX), mitogen-activated protein kinases (MAPK), and the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3]

Data Presentation: Efficacy of Pyrazole Compounds

The anti-inflammatory potential of various pyrazole derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key data points for some exemplary compounds, providing a basis for comparison and further research.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound/AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50/COX-2 IC50)Reference
Celecoxib5.422.162.51[1]
Pyrazole-pyridazine hybrid 5f 14.341.509.56[1]
Pyrazole-pyridazine hybrid 6f 9.561.158.31[1]
Pyrazolyl-thiazolidinone 16a >1000.74134.6[4]
Pyrazolyl-thiazolidinone 16b >1003.8326.08[4]
Pyrazolyl-thiazole 18f >1002.3742.13[4]
Hybrid pyrazole analog 5u 130.121.7972.73[5]
Hybrid pyrazole analog 5s 165.042.5165.75[5]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound/AnalogDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference
Indomethacin10365.71[6]
Curcumin200353.85[6]
Pyrazole derivative K-3 100452.0[7]
Celecoxib analog 16 104>50 (ED30 = 5.7 mg/kg)[8]
Celecoxib analog 2b 20586.6[9]
Celecoxib analog 2d 205Comparable to Celecoxib[9]
Celecoxib analog 2g 205Comparable to Celecoxib[9]
Hybrid pyrazole analog 5u Not specified478.09[5]
Hybrid pyrazole analog 5s Not specified476.56[5]

Table 3: Inhibition of Pro-inflammatory Mediators by Pyrazole Derivatives in LPS-Stimulated RAW264.7 Macrophages

Compound/AnalogConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Pyrazole-pyridazine hybrid 6f 507078[1]
Pyrazole-pyridazine hybrid 6e 506565[1]
Diaryl pyrazole 115 10Not specified42[10]
Pyrazole derivative 6g IC50 = 9.562 µM for IL-6 suppressionNot specifiedPotent[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of novel pyrazole compounds as anti-inflammatory agents.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Test pyrazole compound

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).

  • Compound Administration: Administer the vehicle, reference drug, or test pyrazole compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

  • Data Analysis: The increase in paw volume is calculated as Vt - V0. The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of a test compound against COX isoforms.

Materials:

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole compound (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well plates

  • Detection kit (e.g., colorimetric or ELISA-based for PGE2)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test pyrazole compound and reference inhibitors in DMSO.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay buffer

    • Control (100% activity): Assay buffer, heme, and enzyme.

    • Test Compound: Assay buffer, heme, enzyme, and the test pyrazole compound at various concentrations.

  • Inhibitor Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: LPS-Stimulated Cytokine Release in RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a test compound to suppress the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole compound

  • Reference drug (e.g., Dexamethasone)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compound or reference drug for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Compare the cytokine levels in the test compound-treated groups to the LPS-only control group. Calculate the percentage inhibition of cytokine production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyrazole compounds and the general workflows of the experimental protocols described above.

G COX Pathway and Pyrazole Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Pyrazole_Compounds Pyrazole Compounds (e.g., Celecoxib) Pyrazole_Compounds->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole compounds in the arachidonic acid cascade.

G NF-κB and MAPK Signaling in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation & Degradation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Pyrazole_Compounds Pyrazole Compounds Pyrazole_Compounds->MAPK Inhibition Pyrazole_Compounds->IKK Inhibition G Experimental Workflow for In Vivo Anti-inflammatory Assay Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Compound_Admin Compound Administration (Test/Reference/Vehicle) Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Paw) Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Edema Inhibition) Paw_Measurement->Data_Analysis End End Data_Analysis->End G Experimental Workflow for In Vitro COX Inhibition Assay Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate Reagent_Prep->Assay_Setup Pre_incubation Inhibitor Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation Reaction_Initiation->Reaction_Incubation Reaction_Termination Reaction Termination Reaction_Incubation->Reaction_Termination Detection Detection of Product (e.g., PGE2) Reaction_Termination->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the antimicrobial and antifungal properties of pyrazole derivatives, including experimental protocols for their evaluation and a summary of their activity. The information is intended to guide researchers in the screening and development of new pyrazole-based therapeutic agents.

Introduction

Pyrazole, a five-membered heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and pyrazole derivatives represent a promising class of compounds in this regard.[1][2][3] This document outlines the standard assays used to evaluate the efficacy of pyrazole derivatives against various bacterial and fungal pathogens.

Data Presentation: Antimicrobial and Antifungal Activity of Pyrazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values of selected pyrazole derivatives against a panel of clinically relevant microorganisms. Lower values indicate higher potency.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC and MBC in µg/mL)

Pyrazole DerivativeOrganismMIC (µg/mL)MBC (µg/mL)Reference
Imidazo-pyridine pyrazole 18 Staphylococcus aureus<1<1[4]
MRSA-<1[4]
Escherichia coli<1<1[4]
Klebsiella pneumoniae<1<1[4]
Pseudomonas aeruginosa<1<1[4]
Salmonella typhimurium<1<1[4]
Hydrazone 21a Staphylococcus aureus62.5-[2]
Bacillus subtilis62.5-[2]
Klebsiella pneumoniae125-[2]
Escherichia coli125-[2]
Pyrano[2,3-c] pyrazole 5c Escherichia coli6.25-[1]
Klebsiella pneumoniae6.25-[1]
Thiazole-pyrazole hybrid 10 Staphylococcus aureus1.9-3.97.8[4]
N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide 3k Bacillus subtilis--[2]
Staphylococcus aureus--[2]

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC and MFC in µg/mL)

Pyrazole DerivativeOrganismMIC (µg/mL)MFC (µg/mL)Reference
Hydrazone 21a Candida albicans7.8-[2]
Aspergillus niger2.9-[2]
Thiazole-based N-phenylpyrazoline 4d Candida albicans--[5]
Thiazole-based N-phenylpyrazoline 4g Candida albicans--[5]
Pyrazoline 5 Candida albicans--[1]

Experimental Protocols

Detailed methodologies for the key antimicrobial and antifungal assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test pyrazole derivatives

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacteria or fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the pyrazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in the appropriate broth to achieve the desired starting concentration.

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours for bacteria, 24-48 hours for fungi), select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum without the test compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of a pyrazole derivative that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Minimum Fungicidal Concentration (MFC) Assay

This assay determines the lowest concentration of a pyrazole derivative that kills ≥99.9% of the initial fungal inoculum.

Procedure:

  • Similar to the MBC assay, after determining the MIC for the fungal strains, take a 20-100 µL aliquot from each well with no visible growth.[6][7]

  • Spread the aliquot onto a fresh, appropriate agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 30-35°C for 24-72 hours, or until growth is visible in the control subculture.[6]

  • Count the number of colonies on each plate.

  • The MFC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8]

Visualizations

Experimental Workflow for MIC, MBC, and MFC Determination

G Workflow for MIC, MBC, and MFC Determination cluster_prep Preparation cluster_mic MIC Assay cluster_mbc_mfc MBC / MFC Assay prep_compound Prepare Pyrazole Derivative Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (18-48 hours) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates (18-72 hours) subculture->incubate_agar count_colonies Count Colonies incubate_agar->count_colonies determine_mbc_mfc Determine MBC/MFC (≥99.9% killing) count_colonies->determine_mbc_mfc

Caption: Workflow for MIC, MBC, and MFC Determination.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

Several studies suggest that pyrazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[4][9] DNA gyrase introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding.

G Proposed Mechanism: Pyrazole Derivatives as DNA Gyrase Inhibitors cluster_process Bacterial DNA Replication & Transcription cluster_inhibition Inhibition by Pyrazole Derivatives DNA Relaxed DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase binds Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA introduces negative supercoils Inhibition Inhibition of Gyrase Activity Gyrase->Inhibition is targeted by Replication DNA Replication Supercoiled_DNA->Replication Transcription Transcription Supercoiled_DNA->Transcription Cell_Division Bacterial Cell Division Replication->Cell_Division Transcription->Cell_Division Pyrazole Pyrazole Derivative Pyrazole->Inhibition Blocked_Supercoiling Blocked DNA Supercoiling Inhibition->Blocked_Supercoiling DNA_Damage DNA Damage Blocked_Supercoiling->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Inhibition of DNA gyrase by pyrazole derivatives.

By binding to the DNA gyrase-DNA complex, pyrazole derivatives can stabilize the transient double-strand breaks created by the enzyme, preventing DNA re-ligation.[10] This leads to an accumulation of DNA damage, ultimately resulting in bacterial cell death. The specific interaction may involve the GyrA or GyrB subunits of the enzyme.[11][12] This mechanism of action is particularly attractive as DNA gyrase is a validated target for antibiotics and is absent in humans, suggesting a potential for selective toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine.

Synthetic Pathway Overview

A common and logical synthetic route to this compound involves a three-step process:

  • Vilsmeier-Haack Formylation: Synthesis of the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, from a suitable phenyl-pyrazole precursor.

  • Knoevenagel Condensation: Reaction of the pyrazole-4-carbaldehyde with nitromethane to introduce the two-carbon backbone, forming 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole.

  • Reduction: Conversion of the nitrovinyl intermediate to the target primary amine, this compound.

Synthetic_Workflow start Phenyl-pyrazole Precursor step1 1-Phenyl-1H-pyrazole-4-carbaldehyde start->step1 Vilsmeier-Haack Formylation step2 4-(2-Nitrovinyl)-1-phenyl-1H-pyrazole step1->step2 Knoevenagel Condensation product This compound step2->product Reduction

Caption: General three-step synthesis workflow.

Troubleshooting Guides & FAQs

This section is organized by each synthetic step, addressing common issues in a question-and-answer format.

Step 1: Vilsmeier-Haack Formylation of Phenyl-pyrazole

Objective: To introduce a formyl group at the 4-position of the pyrazole ring.

FAQs

Q1: What are the most critical parameters for a successful Vilsmeier-Haack reaction? A1: The most critical parameters are the exclusion of moisture, the quality of reagents, and temperature control. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to water, which can quench the reaction.[1] Always use anhydrous solvents and freshly distilled or high-purity reagents. The reaction to form the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent its decomposition.

Q2: My reaction yield is low, and I'm recovering a lot of starting material. What should I do? A2: A low yield with significant recovery of starting material often indicates an incomplete reaction. Consider the following adjustments:

  • Increase Reaction Temperature: For less reactive pyrazole substrates, a higher temperature (e.g., 70-120 °C) after the initial formation of the Vilsmeier reagent may be necessary to drive the reaction to completion.[2]

  • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent can improve conversion.[2]

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1]
Insufficiently reactive pyrazole substrate.Increase the reaction temperature after the addition of the pyrazole. Consider using a larger excess of the Vilsmeier reagent.
Formation of Multiple Products Over-formylation (di-formylation).For highly activated pyrazoles, add the pre-formed Vilsmeier reagent dropwise to the substrate solution at low temperature to maintain a low concentration of the formylating agent.[3]
Chlorination of the pyrazole ring.Run the reaction at the lowest effective temperature. Consider alternative reagents like oxalyl chloride with DMF.[3]
Difficult Product Isolation Product is partially water-soluble.During aqueous work-up, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency into an organic solvent.
Emulsion formation during extraction.Add a small amount of brine or filter the mixture through a pad of celite.

Quantitative Data Comparison

Reaction Conditions Yield of Pyrazole-4-carbaldehyde
Conventional Heating (70-120 °C, 2-7 hours)55-70%[2]
Microwave Irradiation (200 W, 5-15 minutes)80-90%[4]
Sonication (10-60 minutes)75-85%[4]
Step 2: Knoevenagel Condensation with Nitromethane

Objective: To form the C-C double bond and introduce the nitro group, creating the nitrovinyl intermediate.

FAQs

Q1: What catalysts are effective for the Knoevenagel condensation of a pyrazole-4-carbaldehyde with nitromethane? A1: Weak bases are typically used to catalyze this reaction. Common choices include primary or secondary amines like piperidine or ammonium salts such as ammonium acetate.[5] For some substrates, solid catalysts like basic alumina or ion-exchange resins can also be effective and simplify product purification.

Q2: The reaction is slow and the yield is poor. How can I optimize it? A2: To improve the reaction rate and yield, consider the following:

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. Removing this water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding a dehydrating agent like molecular sieves.[6]

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields.[7]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Unfavorable reaction equilibrium.Use a Dean-Stark apparatus to remove water azeotropically.[6]
Inappropriate catalyst or catalyst concentration.Screen different weak base catalysts (e.g., piperidine, ammonium acetate) and optimize their concentration.
Side Product Formation Self-condensation of the aldehyde.Use a milder catalyst or lower the reaction temperature.
Michael addition of nitromethane to the product.Control the stoichiometry of the reactants carefully. Add the nitromethane slowly to the reaction mixture.
Product Polymerization High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it once the product is formed.

Quantitative Data Comparison (Analogous Reactions)

Active Methylene Compound Catalyst/Conditions Yield
MalononitrileAmmonium Carbonate / Reflux in EtOH:H₂O~90%[5]
Ethyl CyanoacetatePiperidine / Reflux in Ethanol27-83%[8]
NitromethaneAmmonium Acetate / Reflux in Acetic Acid~90% (for benzaldehyde)[9]
Step 3: Reduction of 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole

Objective: To selectively reduce the nitro group and the C-C double bond to form the target ethylamine.

FAQs

Q1: What are the most reliable reducing agents for converting a nitrovinyl group to an ethylamine? A1: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce both the nitro group and the double bond in one step to yield the primary amine.[10] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is another common and effective method.

Q2: I am observing the formation of byproducts like oximes and hydroxylamines. How can I avoid this? A2: The formation of oximes and hydroxylamines indicates partial reduction of the nitro group. This can be influenced by the choice of reducing agent and reaction conditions. To favor the formation of the primary amine:

  • With LiAlH₄: Ensure a sufficient excess of the reducing agent is used and that the reaction goes to completion.

  • With Catalytic Hydrogenation: Ensure the catalyst is active and the reaction is run for a sufficient amount of time under an adequate pressure of hydrogen.

Troubleshooting Guide

Reduction_Troubleshooting start Low Yield of Amine incomplete Incomplete Reaction? start->incomplete degradation Product Degradation? start->degradation side_products Side Products Formed? start->side_products sol1 sol1 incomplete->sol1 Increase reaction time or temperature. Check catalyst activity (for hydrogenation). sol2 sol2 degradation->sol2 Use milder reaction conditions. Ensure proper work-up to remove acidic/basic residues. oxime oxime side_products->oxime Oxime/Hydroxylamine dimer dimer side_products->dimer Dimer sol3 sol3 oxime->sol3 Use a stronger reducing agent (e.g., sufficient LiAlH4). Ensure complete reaction. sol4 sol4 dimer->sol4 Use more dilute reaction conditions. Add reducing agent portion-wise.

Caption: Troubleshooting workflow for the reduction step.

Quantitative Data Comparison (General Nitroalkene Reductions)

Reducing Agent/System Typical Yield of Primary Amine
LiAlH₄ in THF/ether>80%
H₂ / Pd/C>80%
Ammonium Formate / Pd/C>80%
NaBH₄ / CoCl₂ or NiCl₂Good to excellent

Experimental Protocols

The following are representative protocols based on literature for analogous transformations. Researchers should optimize these conditions for their specific substrate and setup.

Protocol 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)
  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole (Knoevenagel Condensation)
  • To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (1.5 equivalents) and ammonium acetate (1 equivalent).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The solid product will precipitate. Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum. The crude product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of this compound (Reduction with LiAlH₄)
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • The product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

References

Troubleshooting purification of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, streaking or tailing badly on a standard silica gel column?

A1: This is the most common issue when purifying basic amines on silica gel. The primary amine group (-NH2) in your compound is basic, while the surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH).[1][2] This strong acid-base interaction causes the compound to "stick" to the stationary phase, leading to poor peak shape, tailing, and sometimes irreversible adsorption.[2][3]

Q2: My compound is not eluting from the silica column, even when I use a very polar solvent system like 20% methanol in dichloromethane. What should I do?

A2: The strong interaction between your basic amine and the acidic silica gel can lead to complete retention on the column.[4] Simply increasing the polarity of the mobile phase may not be enough to disrupt this interaction. The recommended solution is to add a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent to neutralize the acidic silanol sites.[2][4][5]

Q3: I am concerned that my compound might be degrading on the acidic silica gel. How can I check for this and prevent it?

A3: Compound degradation on silica is a valid concern for acid-sensitive molecules.[6][7] You can test for stability by spotting your compound on a silica TLC plate, waiting for 30-60 minutes, and then developing the plate.[2] If new spots appear, degradation is likely occurring.[4] To prevent this, you can either deactivate the silica by using a mobile phase containing a basic modifier like triethylamine or switch to a more inert stationary phase, such as basic alumina or amine-functionalized silica.[2][6][8]

Q4: What are the best alternatives to standard silica gel for purifying this compound?

A4: For basic compounds like this compound, several alternative stationary phases can provide better results:

  • Amine-functionalized Silica: This is an excellent choice as the aminopropyl-modified surface is slightly basic, which repels the basic analyte and prevents strong interactions, leading to improved peak shape.[1][3]

  • Reversed-Phase (C18) Silica: This is a good option, especially for polar compounds.[1][9] The separation occurs on a non-polar stationary phase, which avoids the issue of acid-catalyzed degradation.[10]

  • Alumina (Basic or Neutral): Alumina can be a suitable alternative to silica for purifying amines.[4][8]

Troubleshooting Guide

Problem 1: Severe Peak Tailing or Streaking on TLC and Column
  • Cause: Strong acid-base interaction between the basic ethanamine moiety and acidic silica gel surface silanols.[1][2][3]

  • Solution 1: Add a Basic Modifier: Incorporate a small percentage of a competing base into your mobile phase. This neutralizes the acidic sites on the silica.[2]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent (e.g., ethyl acetate/hexane or dichloromethane/methanol).[2][3]

    • Ammonium Hydroxide: Use a stock solution of 10% ammonium hydroxide in methanol, and add 1-10% of this stock to your primary mobile phase (e.g., dichloromethane).[4][7]

  • Solution 2: Use Amine-Functionalized Silica: Switch to a column packed with aminopropyl-modified silica gel. This stationary phase has a basic surface that minimizes unwanted interactions with basic analytes, often eliminating the need for mobile phase modifiers.[3][11]

  • Solution 3: Try Reversed-Phase Chromatography: Use a C18 column with a mobile phase like water/acetonitrile or water/methanol.[9] To improve peak shape for the amine, you can add a modifier like 0.1% TEA to make the mobile phase slightly alkaline.[1]

Problem 2: Compound Fails to Elute or Shows Poor Recovery
  • Cause: Irreversible adsorption onto the acidic stationary phase or insufficient mobile phase polarity.[4]

  • Solution 1: Column Deactivation: Before loading your sample, flush the packed silica gel column with a solvent system containing 1-3% triethylamine. This deactivates the silica. You can then run the column with or without the modifier in the eluent.[6]

  • Solution 2: Increase Mobile Phase Polarity with a Modifier: If your compound is still retained with standard solvents, switch to a more polar system that includes a basic additive. A common mobile phase for eluting stubborn basic compounds is 5-10% of a 10% NH4OH in Methanol solution added to dichloromethane.[4]

  • Solution 3: Use Dry Loading: If the compound has poor solubility in the starting eluent, it can precipitate at the top of the column. Pre-adsorbing the compound onto a small amount of silica gel (dry loading) can improve the separation.[4][6]

G start Start Purification (Silica Gel) observe_tlc Observe TLC/Column Results start->observe_tlc tailing_q Severe Tailing or No Elution? observe_tlc->tailing_q add_modifier Add Modifier to Eluent (e.g., 1% TEA) tailing_q->add_modifier Yes problem_solved_1 Problem Resolved tailing_q->problem_solved_1 No still_tailing_q Still Tailing or Poor Recovery? add_modifier->still_tailing_q change_sp Switch Stationary Phase still_tailing_q->change_sp Yes problem_solved_2 Problem Resolved still_tailing_q->problem_solved_2 No amine_sp Amine-Functionalized Silica change_sp->amine_sp rp_sp Reversed-Phase (C18) change_sp->rp_sp alumina_sp Basic Alumina change_sp->alumina_sp

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier silica_1 Si-OH (Acidic) amine_1 R-NH2 (Basic) amine_1->silica_1 Strong Acid-Base Interaction (Causes Tailing) silica_2 Si-O⁻ HNEt₃⁺ (Neutralized) tea NEt₃ (TEA) amine_2 R-NH2 (Elutes Freely)

Data Presentation

Table 1: Comparison of Chromatography Systems for Amine Purification

FeatureStandard Silica GelSilica Gel + Basic ModifierAmine-Functionalized SilicaReversed-Phase (C18)
Stationary Phase Acidic (Si-OH)Neutralized SilicaBasic (Si-R-NH2)Non-Polar (Si-C18)
Typical Eluent Hexane/EtOAc or DCM/MeOHHexane/EtOAc + TEA or DCM/MeOH + TEA/NH4OHHexane/EtOAc or DCM/MeOHAcetonitrile/Water or MeOH/Water
Peak Shape Poor (Tailing)Good to ExcellentExcellentGood to Excellent
Risk of Degradation High for acid-sensitive compoundsLowVery LowVery Low
Modifier Required No (but ineffective)Yes (e.g., TEA)NoSometimes (e.g., TFA or TEA for pH control)
Best For... Not recommended for basic aminesGeneral purpose purification of basic aminesDedicated purification of basic amines with high recoveryPolar and ionizable amines

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with Triethylamine (TEA)
  • Select Solvent System: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. Add ~1% TEA to the developing solvent (e.g., 90:9:1 Dichloromethane/Methanol/TEA). Aim for an Rf value of 0.2-0.3 for the target compound.[2]

  • Pack Column: Slurry pack a flash chromatography column with silica gel in your non-polar solvent (e.g., Dichloromethane). Ensure there are no air bubbles or cracks.

  • Equilibrate: Equilibrate the column by passing 2-3 column volumes of your starting eluent (including 1% TEA) through the silica until the baseline is stable.[2][5] This step is crucial for deactivating the silica.[6]

  • Load Sample: Dissolve the crude material in a minimal amount of the mobile phase or dichloromethane. For better results, pre-adsorb the sample onto a small amount of silica (dry loading, see Protocol 2).[2]

  • Elute: Begin elution with your chosen solvent system. You can run an isocratic elution or gradually increase the polarity (gradient elution) to elute your compound after impurities have been washed off.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure. Removing the high-boiling point TEA may require co-evaporation with a solvent like toluene or placing the sample under a high vacuum.[2]

Protocol 2: Dry Loading a Sample
  • Dissolve Sample: Dissolve your crude sample (e.g., 100 mg) in a suitable volatile solvent like dichloromethane or methanol.[4]

  • Add Silica: Add a small amount of dry silica gel (typically 3-5 times the mass of your sample).[4]

  • Evaporate: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

  • Load Column: Carefully add the silica-adsorbed sample to the top of the prepared column bed.

  • Elute: Add a protective layer of sand on top of the sample layer and begin elution with your chosen solvent system.[4]

References

Stability issues of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Disclaimer: The following information is provided as a general technical guidance for researchers. Stability data for this compound is not extensively available in public literature. Therefore, this guide is based on the chemical properties of its constituent functional groups (phenyl, pyrazole, ethanamine) and established principles of drug stability testing.[1][2][3] The degradation pathways, quantitative data, and specific experimental outcomes presented are illustrative and should be confirmed by laboratory investigation for your specific matrix and conditions.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is showing a gradual loss of purity over time when analyzed by HPLC. What are the likely causes?

A1: Gradual purity loss in aqueous solutions is often attributed to chemical degradation. For a molecule with the structure of this compound, the primary suspects are oxidation and pH-dependent hydrolysis.

  • Oxidation: The ethanamine side chain can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light.[1][2] Aromatic amines are known to form colored impurities through oxidation and polymerization.[1]

  • pH Instability: The stability of the compound can be highly dependent on the pH of the solution. Extreme pH conditions (highly acidic or basic) can catalyze the degradation of the pyrazole ring or side-chain modifications.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or even ambient light, leading to the formation of photodegradants.[1]

To mitigate this, we recommend preparing solutions fresh, using high-purity water (e.g., Milli-Q), de-gassing buffers to remove oxygen, and protecting solutions from light by using amber vials or covering them with aluminum foil.

Q2: I've observed a yellowing of my stock solution, which is stored in a clear glass vial on the lab bench. What could be causing this color change?

A2: The yellowing of the solution is a strong indicator of degradation, likely due to a combination of oxidation and photodegradation.[1] Aromatic amines and pyrazole-containing compounds can form colored degradation products upon exposure to light and air.[1] Storing the solution in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), is highly recommended to maintain its stability.[1]

Q3: How does pH affect the stability of this compound in aqueous buffers?

A3: The pH of the aqueous solution is a critical factor. The ethanamine group has a pKa that makes it basic, meaning it will be protonated (as an ammonium salt) in acidic to neutral pH.

  • Acidic Conditions (pH 1-3): While the amine will be protonated and potentially more soluble, strong acidic conditions could lead to hydrolysis of the pyrazole ring, although pyrazoles are generally considered relatively stable.

  • Neutral Conditions (pH 6-8): This is often the range of highest stability, but slow oxidation can still occur.

  • Basic Conditions (pH 9-12): In basic conditions, the free amine is more prevalent, which can be more susceptible to oxidation than its protonated form.

A forced degradation study across a range of pH values is the best way to determine the optimal pH for stability in your specific application.

Q4: What are the expected degradation products I should look for?

A4: Without specific experimental data, potential degradation pathways can be proposed based on the molecule's structure.

  • Oxidative Degradation: Oxidation of the ethanamine side chain could lead to the corresponding aldehyde or carboxylic acid.[2][4]

  • Photodegradation: Light-induced reactions could lead to ring-opening of the pyrazole, or formation of phenolic compounds from the phenyl group.[1]

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of the N-phenyl bond on the pyrazole ring could occur, though this is generally less common.

Identifying these would require techniques like LC-MS to determine the mass of the unknown peaks in your chromatogram.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis
  • Problem: New, unidentified peaks appear in the HPLC chromatogram of a sample that was previously pure.

  • Objective: Determine if the new peaks are degradants, contaminants, or artifacts.

StepActionRationale
1 Analyze a freshly prepared standard. This will confirm if the issue lies with the stored sample or with the analytical method/system itself. If the fresh standard is clean, the stored sample has likely degraded.
2 Perform a blank injection. Inject the solvent/buffer used to dissolve the sample. This checks for contamination from the solvent or "ghost peaks" from the HPLC system.
3 Review sample handling and storage. Was the sample exposed to light? Was it stored at an appropriate temperature? Was the buffer pH correct? Compare handling procedures with recommended best practices (see FAQs).
4 Initiate a mini-forced degradation study. Expose small aliquots of a fresh sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) for a short period (e.g., 24 hours).[5][6][7]
5 Analyze stressed samples by HPLC. Compare the chromatograms of the stressed samples to your problematic sample. If the retention times of the new peaks match those generated under specific stress conditions, you can tentatively identify the degradation pathway (e.g., acid hydrolysis, oxidation).
6 Utilize HPLC-MS. If available, analyze the degraded sample using HPLC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most definitive way to identify degradation products by proposing structures that match the observed mass.
Guide 2: Poor Reproducibility in Bioassays
  • Problem: Experimental results from biological assays using the compound are inconsistent between batches or over time.

  • Objective: Rule out compound instability as the source of variability.

StepActionRationale
1 Implement a strict solution preparation protocol. Always use freshly prepared stock solutions for each experiment. If solutions must be stored, store them as frozen aliquots (-20°C or -80°C) protected from light and use each aliquot only once after thawing.
2 Check for buffer compatibility. Ensure that components of your assay buffer (e.g., reducing agents like DTT, or certain metal ions) are not reacting with your compound.
3 Run a time-course stability test in your assay media. Incubate the compound in your complete assay buffer (without cells or target proteins) for the duration of your experiment. Take samples at time zero and at the end-point, and analyze by HPLC to check for degradation.
4 Quantify concentration before use. Use a quick method like UV-Vis spectroscopy (if a chromophore is present and a standard curve is established) to confirm the concentration of the stock solution before making dilutions for the assay. This ensures accurate dosing.

Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on this compound after 24 hours of stress. Actual results must be determined experimentally.

Table 1: Illustrative Forced Degradation Data

Stress Condition% Parent Compound Remaining% Total DegradationMajor Degradation Product (Hypothetical)
0.1 M HCl (60°C)92.5%7.5%DP-1 (Rt = 3.2 min)
0.1 M NaOH (60°C)88.1%11.9%DP-2 (Rt = 4.5 min)
3% H₂O₂ (RT)75.4%24.6%DP-3 (Rt = 5.1 min)
Heat (80°C, solid)99.2%0.8%Minor peaks
Photolytic (UV light)85.7%14.3%DP-4 (Rt = 6.8 min)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure to investigate the stability of a drug substance under various stress conditions as recommended by ICH guidelines.[5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before diluting for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before diluting for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation: Place a sample of the solid compound in a 80°C oven. Also, heat a solution of the compound in a neutral buffer (e.g., pH 7.0 phosphate buffer) at 60°C. Sample at 24 and 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of degradation and identify major degradation products.

Protocol 2: Example Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

G main This compound h2o2 Oxidation (e.g., H₂O₂) main->h2o2 light Photodegradation (UV/Visible Light) main->light base Base Hydrolysis (e.g., NaOH) main->base dp1 Oxidized Amine Products (Aldehyde, Carboxylic Acid) h2o2->dp1 Forms dp2 Photodegradants (e.g., Ring-Opened Species) light->dp2 Forms dp3 Hydrolysis Products base->dp3 Forms

Caption: Hypothetical degradation pathways for the compound.

G start Problem: Loss of compound purity in aqueous solution check_fresh Is a freshly prepared sample also impure? start->check_fresh system_issue Issue is with HPLC system, solvents, or column. Troubleshoot system. check_fresh->system_issue  Yes degradation Degradation is occurring. Investigate cause. check_fresh->degradation  No check_storage Review Storage Conditions (Light, Temp, Air Exposure) degradation->check_storage check_ph Verify Solution pH degradation->check_ph forced_degradation Perform Forced Degradation Study (see Protocol 1) degradation->forced_degradation

Caption: Troubleshooting workflow for compound purity issues.

G prep Prepare 1 mg/mL Stock Solution stress Expose Aliquots to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidant (H₂O₂) - Heat - Light prep->stress sample Sample at Time Points (e.g., 0, 8, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via Stability-Indicating HPLC Method sample->analyze For non-pH stress neutralize->analyze report Calculate % Degradation & Identify Products analyze->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions (FAQs) for the successful synthesis of pyrazoles, a critical scaffold in medicinal chemistry.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I fix this?

Low yield is a frequent challenge in pyrazole synthesis, often stemming from starting material quality, suboptimal reaction conditions, or competing side reactions.[2][3] A systematic approach can help identify and resolve the issue.

Potential Causes & Solutions:

  • Starting Material Purity: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing yield and complicating purification.[1][2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is highly recommended.[1][2]

  • Reaction Stoichiometry: Ensure the correct stoichiometry is used. A slight excess of the hydrazine reagent (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1][2] In some cases, using a larger excess (around 2 equivalents) may improve yields if the dicarbonyl is the limiting reagent.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH are critical parameters.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time and prevent degradation.[1][2]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage (hydrazone or enamine) without forming the final aromatic pyrazole ring.[2][3] Adding a catalytic amount of acid (e.g., glacial acetic acid) can facilitate the dehydration and cyclization steps.[1][4]

Troubleshooting Workflow for Low Reaction Yield

LowYield_Troubleshooting start Low Yield Observed check_purity Assess Purity of Starting Materials (1,3-Dicarbonyl & Hydrazine) start->check_purity impure Purify Reagents (Distillation, Recrystallization) or Use Fresh Batch check_purity->impure Impure pure Purity Confirmed check_purity->pure Pure impure->check_purity check_stoichiometry Verify Stoichiometry pure->check_stoichiometry adjust_stoichiometry Adjust Stoichiometry (e.g., Use 1.0-1.2 eq. Hydrazine) check_stoichiometry->adjust_stoichiometry Incorrect stoich_ok Stoichiometry Correct check_stoichiometry->stoich_ok Correct adjust_stoichiometry->check_stoichiometry optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) stoich_ok->optimize_conditions run_matrix Run a Matrix of Conditions (see data tables) optimize_conditions->run_matrix Not Optimized conditions_ok Conditions Optimized optimize_conditions->conditions_ok Optimized monitor_reaction Monitor Progress with TLC/LC-MS to Determine Optimal Time monitor_reaction->optimize_conditions run_matrix->monitor_reaction end Improved Yield conditions_ok->end

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Q2: I am observing the formation of two regioisomers. How can I improve selectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[2][5]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to provide better results than traditional polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[6] The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also improve regioselectivity toward a desired isomer.[7]

  • pH Control: The pH of the reaction medium can direct the outcome. Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[2] For instance, adding a solution of 10 N HCl to an amide solvent can accelerate dehydration and improve yields and regioselectivity.[6]

  • Steric and Electronic Factors: The regioselectivity is governed by the steric and electronic properties of the substituents on both reactants.[1][2] A bulky substituent on the hydrazine can sterically hinder attack at one carbonyl group, favoring the formation of a single regioisomer.[2]

Regioselectivity in Knorr Pyrazole Synthesis

Regioselectivity cluster_start Starting Materials Diketone Unsymmetrical 1,3-Dicarbonyl Attack1 Path A: Attack at Carbonyl 1 Diketone->Attack1 Attack2 Path B: Attack at Carbonyl 2 Diketone->Attack2 Hydrazine Substituted Hydrazine (R'-NHNH2) Hydrazine->Attack1 Hydrazine->Attack2 Isomer1 Regioisomer 1 Attack1->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 Attack2->Isomer2 Cyclization & Dehydration

Caption: Reaction pathways leading to two possible regioisomers.

Q3: The reaction mixture turns dark red/brown. Is this normal, and can it be prevented?

Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2][8] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to oxidative processes.[2]

Mitigation Strategies:

  • Use of a Mild Base: If using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction mixture can become acidic, promoting byproduct formation.[2] The addition of a mild base, such as sodium acetate or triethylamine, can neutralize the acid and lead to a cleaner reaction profile.[1][2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to color formation.[8]

  • Purification: While prevention is ideal, colored impurities can often be removed during workup. Washing the organic extract with a sodium bicarbonate solution can help.[1] Purification by column chromatography on silica gel or recrystallization is also highly effective at removing these byproducts.[1][2]

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and catalyst can dramatically impact the yield of the pyrazole product. The following tables summarize findings from various studies.

Table 1: Effect of Solvent on Pyrano[2,3-c]pyrazole Synthesis Yield

EntrySolventTime (min)Yield (%)
1H₂O6075
2EtOH5085
3CH₃CN12060
4DMF10070
5Toluene15055
6Solvent-free (80°C)1594
Data synthesized from multicomponent reaction studies.[9]

Table 2: Effect of Catalyst on Pyrano[2,3-c]pyrazole Synthesis Yield

EntryCatalyst (mol%)Time (min)Yield (%)
1None6045
2Piperidine (20)3580
3L-proline (20)4088
4CuFe₂O₄ (15)2596
5Nano-ZnO (10)3095
Data synthesized from various green protocol studies.[6][9]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a generalized procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine, based on the highly versatile Knorr synthesis method.[5][10]

General Experimental Workflow

Knorr_Workflow start Start dissolve 1. Dissolve 1,3-Dicarbonyl Compound in Solvent (e.g., Ethanol) start->dissolve add_hydrazine 2. Add Hydrazine Derivative (1.0-1.2 eq.) [Add base if using a salt] dissolve->add_hydrazine add_catalyst 3. Add Catalytic Acid (e.g., Acetic Acid) add_hydrazine->add_catalyst heat 4. Heat to Reflux (or stir at RT) add_catalyst->heat monitor 5. Monitor by TLC until SM is consumed heat->monitor workup 6. Work-up: - Cool to RT - Remove Solvent - Extraction monitor->workup purify 7. Purification: - Column Chromatography - or Recrystallization workup->purify characterize 8. Characterize Pure Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: A step-by-step workflow for the Knorr pyrazole synthesis.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or 1-propanol.[1][10]

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution.[1] If a hydrazine salt (e.g., phenylhydrazine HCl) is used, add an equivalent of a mild base like triethylamine or sodium acetate.[1][2] A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.[1][10]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[1]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.[1][10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration.[2] Alternatively, remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure pyrazole.[1][2]

References

How to overcome poor solubility of pyrazole compounds in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor pyrazole compound solubility in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why are many pyrazole compounds poorly soluble in aqueous biological buffers?

A1: The poor aqueous solubility of many pyrazole derivatives stems from a combination of their physicochemical properties. The planar and often aromatic nature of the pyrazole ring can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome.[1] Additionally, many pyrazole compounds possess hydrophobic regions, making them less compatible with polar aqueous environments like biological buffers.[2]

Q2: What initial steps should I take to improve the solubility of a new pyrazole compound?

A2: A systematic approach is recommended. Start with simple and effective methods before moving to more complex formulations.[1]

  • Physicochemical Characterization: Determine the compound's pKa and its solubility at different pH values relevant to your experimental conditions.

  • Salt Formation: If your pyrazole derivative has ionizable functional groups (e.g., acidic or basic centers), forming a salt is often the most effective initial strategy to enhance solubility.[1][3][4]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface-area-to-volume ratio of the compound, which can improve the dissolution rate.[1][3]

  • Co-solvent Screening: Test the solubility in small amounts of biocompatible organic solvents (co-solvents) like DMSO, ethanol, or polyethylene glycol (PEG).

Q3: How does pH adjustment affect the solubility of pyrazole compounds?

A3: pH modification can be a powerful tool for ionizable compounds.[] Pyrazole itself is a weak base with a pKa of approximately 2.5.[6][7][8]

  • For weakly basic pyrazoles: Decreasing the pH of the buffer will lead to protonation, forming a more soluble cationic species.

  • For weakly acidic pyrazoles: Increasing the pH will cause deprotonation, resulting in a more soluble anionic salt. It is crucial to determine the pKa of your specific pyrazole derivative to effectively use pH adjustment.[9] Aripiprazole, for instance, is a basic drug that shows decreased solubility with increasing pH.[10]

Q4: What are the most common advanced strategies for enhancing pyrazole solubility?

A4: If simple methods are insufficient, several advanced formulation strategies can be employed:

  • Co-solvents: Using water-miscible organic solvents like DMSO, PEG 400, or propylene glycol to alter the polarity of the solvent system.[][11]

  • Surfactants: Employing agents like Tween-80 or Polysorbate 20 that form micelles to encapsulate hydrophobic compounds and increase their apparent solubility.[4][12]

  • Cyclodextrins: Using cyclic oligosaccharides (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) that have a hydrophobic inner cavity to form inclusion complexes with the pyrazole compound, thereby increasing its aqueous solubility.[3][13][14][15]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous, higher-energy state within a polymer matrix (e.g., PVP, HPMC) to significantly boost solubility and dissolution.[1][11]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.[1][16]

Troubleshooting Guide

Q5: My pyrazole compound immediately precipitates when I add my DMSO stock solution to an aqueous buffer (e.g., PBS). What should I do?

A5: This is a common issue caused by the compound's low solubility in the final aqueous-organic mixture.

  • Possible Cause 1: DMSO concentration is too high. The final concentration of DMSO in your experiment should typically be kept low (ideally <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays.

  • Solution:

    • Decrease Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, thus lowering the final DMSO percentage.

    • Use a Co-solvent/Surfactant System: A combination of solvents and surfactants is often more effective than DMSO alone. A common vehicle for preclinical studies is a mix of DMSO, PEG400, Tween-80, and saline.[17] This approach helps keep the compound solubilized upon dilution.

    • Change the Order of Addition: Try adding the buffer to the DMSO stock solution slowly while vortexing, rather than the other way around.

  • Possible Cause 2: The compound's aqueous solubility limit is exceeded.

  • Solution:

    • Employ Advanced Formulations: If co-solvents are not sufficient or compatible with your assay, consider using cyclodextrins to form an inclusion complex.[17] This can significantly increase the aqueous solubility without relying on high concentrations of organic solvents.

    • pH Adjustment: If your compound is ionizable, adjust the pH of the biological buffer to a range where the compound is more soluble (lower pH for bases, higher pH for acids).[]

This decision workflow can guide your troubleshooting process:

G start Compound Precipitates in Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Action: Lower final DMSO % by using a more concentrated stock. check_dmso->reduce_dmso Yes check_pka Is the compound ionizable? (Check pKa) check_dmso->check_pka No use_cosolvent Action: Use a co-solvent/surfactant system (e.g., PEG400, Tween-80). reduce_dmso->use_cosolvent end_solution Solubility Issue Resolved use_cosolvent->end_solution adjust_ph Action: Adjust buffer pH to increase ionization and solubility. check_pka->adjust_ph Yes use_cd Action: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. check_pka->use_cd No adjust_ph->end_solution use_cd->end_solution

Caption: Decision workflow for troubleshooting pyrazole precipitation.

Q6: The solubilization method I'm using seems to interfere with my biological assay. What are some less disruptive alternatives?

A6: Assay interference is a critical concern. High concentrations of DMSO can be toxic to cells, surfactants can disrupt cell membranes, and cyclodextrins can interact with membrane components like cholesterol.[14]

  • Verify Interference: First, run proper vehicle controls (buffer with the solubilizing agents but without your compound) to confirm that the excipients are the source of the interference.

  • Minimize Excipient Concentration: Titrate the concentration of your co-solvent, surfactant, or cyclodextrin down to the lowest effective level that maintains solubility.

  • Alternative Strategies:

    • Solid Dispersions: Preparing an amorphous solid dispersion (ASD) of your compound with a biocompatible polymer can increase solubility upon dissolution without the need for high concentrations of other excipients in the final assay medium.[18]

    • Nanosuspensions: Creating a nanosuspension of the pure drug can increase the dissolution rate due to a massive increase in surface area. This method avoids potentially interfering solubilizers.[1]

    • Prodrug Approach: While more complex, synthesizing a soluble prodrug that converts to the active pyrazole compound under physiological conditions is another strategy.[19]

Data Presentation

Quantitative data is crucial for selecting the appropriate solubilization strategy. The tables below provide reference data for formulation development.

Table 1: Solubility of a Model Pyrazole Compound (Celecoxib) in Various Solvents [17]

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp.
MethanolFreely SolubleRoom Temp.
DMSO>50Room Temp.

Table 2: Common Excipients for Preclinical Formulations of Poorly Soluble Compounds

Excipient TypeExamplesTypical Concentration RangeMechanism of Action
Co-solvents DMSO, Ethanol, PEG 400, Propylene Glycol1-40%Reduces solvent polarity.[11]
Surfactants Tween-80 (Polysorbate 80), Cremophor EL1-10%Forms micelles to encapsulate the drug.[4]
Cyclodextrins HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD)5-40% (w/v)Forms host-guest inclusion complexes.[3]
Polymers (for ASDs) PVP K30, HPMC, Soluplus®50-90% (drug loading 10-50%)Stabilizes the drug in an amorphous state.[11]

Experimental Protocols

Protocol 1: Preparation of a Formulation for Oral Gavage using a Co-solvent/Surfactant System [17]

This protocol describes a common vehicle used for in vivo studies of poorly soluble compounds. A typical formulation might be 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline.

  • Weigh Compound: Accurately weigh the required amount of the pyrazole compound.

  • Initial Dissolution: Add the required volume of DMSO to the compound in a sterile tube. Vortex thoroughly, using gentle warming or sonication if necessary, until fully dissolved.

  • Add Co-solvents: Sequentially add PEG400 and then Tween-80 to the solution, vortexing well after each addition to ensure homogeneity.

  • Final Dilution: Slowly add the sterile saline (0.9% NaCl) to the mixture while vortexing to reach the final desired volume.

  • Final Check: Ensure the final solution is clear and homogenous. Prepare this formulation fresh on the day of the experiment and inspect for precipitation before administration.[17]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex for Aqueous Solutions

This protocol enhances solubility for in vitro or parenteral administration where organic solvents are undesirable.

  • Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired biological buffer (e.g., a 20% w/v solution).

  • Initial Drug Slurry: Add the weighed pyrazole compound to the HP-β-CD solution to form a slurry.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Gentle heating can sometimes accelerate complexation, but temperature stability of the compound must be confirmed.

  • Remove Undissolved Compound: After the equilibration period, centrifuge the suspension at high speed to pellet any remaining undissolved compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining particulates and ensure sterility.

  • Quantification: Determine the concentration of the solubilized pyrazole compound in the final clear solution using a validated analytical method (e.g., HPLC-UV).

The mechanism of cyclodextrin encapsulation is illustrated below:

G cluster_0 Before Complexation cluster_1 After Complexation pyrazole Pyrazole (Poorly Soluble) complex Soluble Inclusion Complex pyrazole->complex Mixing & Equilibration cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Mixing & Equilibration water Aqueous Buffer water2 Aqueous Buffer

Caption: Encapsulation of a pyrazole molecule by a cyclodextrin.

References

Identifying and minimizing side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing side products in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles and what are the primary side products?

A1: The most prevalent method for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The most common side products are regioisomers, which arise when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[2] Other potential side products include pyrazolines (from the reaction with α,β-unsaturated ketones), which require a subsequent oxidation step to form the pyrazole ring, and N-alkylation products when using substituted hydrazines.[3][4]

Q2: How can I control the formation of regioisomers in my pyrazole synthesis?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. The choice of solvent has a significant impact on the ratio of regioisomers formed.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the regioselectivity in favor of one isomer.[5] Other factors that can influence the outcome include the reaction temperature and the use of specific catalysts.

Q3: My reaction mixture has turned a yellow or red color. What could be the cause?

A3: The formation of colored impurities in pyrazole synthesis is often attributed to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates. While often present in small amounts, these colored byproducts can complicate purification. Ensuring the purity of the hydrazine and using an inert atmosphere for the reaction can help minimize their formation.

Q4: I have isolated a byproduct that I suspect is a pyrazoline. How can I confirm this and convert it to the desired pyrazole?

A4: Pyrazolines are common intermediates in pyrazole syntheses, especially when using α,β-unsaturated ketones as starting materials.[3] They can be identified by spectroscopic methods such as NMR and mass spectrometry. To convert a pyrazoline to the corresponding pyrazole, an oxidation step is required. Common oxidizing agents for this purpose include bromine or simply heating the pyrazoline in DMSO under an oxygen atmosphere.[6]

Q5: What are bis-pyrazoles and how can their formation be minimized?

A5: Bis-pyrazoles are dimeric structures that can sometimes form as side products. For instance, the oxidation of pyrazolyl-2-pyrazolines can lead to the formation of bis-pyrazoles.[7] Their formation can be minimized by carefully controlling the stoichiometry of the reactants and optimizing the reaction conditions to favor the formation of the desired monomeric pyrazole.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis.

Problem 1: Formation of a Mixture of Regioisomers

  • Symptoms:

    • NMR spectrum shows two sets of signals for the pyrazole product.

    • Multiple spots are observed on TLC that are difficult to separate.

    • Broad melting point range for the isolated product.

  • Potential Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

    • Reaction conditions (solvent, temperature) that do not favor the formation of a single regioisomer.

  • Solutions:

    • Solvent Selection: Change the reaction solvent to a fluorinated alcohol like TFE or HFIP to improve regioselectivity.[5]

    • Temperature Control: Investigate the effect of reaction temperature. In some cases, lower or higher temperatures can favor the formation of one isomer.

    • Purification: If a mixture is unavoidable, separation can be achieved by column chromatography with a carefully selected eluent system.

Data Presentation: Effect of Solvent on Regioisomer Ratio

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398

Problem 2: Incomplete Reaction or Low Yield

  • Symptoms:

    • TLC analysis shows a significant amount of unreacted starting materials.

    • Low isolated yield of the desired pyrazole product.

  • Potential Causes:

    • Poor quality or decomposition of the hydrazine reagent.

    • Suboptimal reaction temperature or time.

    • Steric hindrance from bulky substituents on the starting materials.

  • Solutions:

    • Reagent Quality: Use freshly distilled or high-purity hydrazine.

    • Reaction Optimization: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.

    • Catalyst: Consider the use of a catalyst, such as a catalytic amount of acid (e.g., acetic acid), to facilitate the reaction.

Problem 3: Formation of Pyrazoline Instead of Pyrazole

  • Symptoms:

    • The isolated product lacks the aromatic signals expected for a pyrazole in the NMR spectrum.

    • Mass spectrum corresponds to the mass of the dihydrogenated pyrazole (pyrazoline).

  • Potential Causes:

    • The reaction of an α,β-unsaturated ketone with hydrazine often yields a pyrazoline as the initial product.[3]

    • Insufficient oxidizing conditions to convert the intermediate pyrazoline to the pyrazole.

  • Solutions:

    • Oxidation Step: Introduce an oxidation step after the initial cyclization. This can be achieved by adding an oxidizing agent like bromine or by heating the reaction mixture in DMSO with air/oxygen.[6]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) as solvent

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

    • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Synthesis of a Pyrazole from an α,β-Unsaturated Ketone with In Situ Oxidation

This protocol describes the synthesis of a pyrazole from a chalcone derivative, including an in-situ oxidation step to avoid the isolation of the pyrazoline intermediate.

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 eq)

    • Hydrazine hydrate (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Round-bottom flask with a reflux condenser open to the air

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) in DMSO.

    • Add hydrazine hydrate (2.0 eq) to the solution.

    • Heat the reaction mixture to 100-120 °C and stir vigorously with the condenser open to the air to allow for oxidation.

    • Monitor the reaction by TLC until the starting material is consumed and the pyrazoline intermediate is converted to the pyrazole.

    • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Visualizations

The following diagrams illustrate key concepts and workflows related to pyrazole synthesis.

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_end Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Hydrazone Intermediate Hydrazone Intermediate Condensation->Hydrazone Intermediate Cyclization Cyclization Hydrazone Intermediate->Cyclization Cyclic Intermediate Cyclic Intermediate Cyclization->Cyclic Intermediate Dehydration Dehydration Cyclic Intermediate->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Regioisomers Start Mixture of Regioisomers Formed Analyze Analyze Regioisomer Ratio (NMR, GC-MS) Start->Analyze Decision Is Ratio Acceptable? Analyze->Decision Option1 Option 1: Change Solvent (TFE, HFIP) Decision->Option1 No Option2 Option 2: Optimize Temperature Decision->Option2 No Option3 Option 3: Separate by Chromatography Decision->Option3 No End Desired Regioisomer Obtained Decision->End Yes Option1->Analyze Option2->Analyze Option3->End

Caption: Troubleshooting workflow for poor regioselectivity.

Pyrazoline_to_Pyrazole Start α,β-Unsaturated Ketone + Hydrazine Cyclization Cyclization Start->Cyclization Pyrazoline Pyrazoline Cyclization->Pyrazoline Oxidation Oxidation Pyrazoline->Oxidation e.g., Br₂, DMSO/O₂ Pyrazole Pyrazole Oxidation->Pyrazole

Caption: Conversion of pyrazoline intermediate to pyrazole.

References

Technical Support Center: Optimization of Crystallization Methods for 1-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1-phenyl-1H-pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the crystallization of 1-phenyl-1H-pyrazole derivatives?

A1: The choice of solvent is critical and is dictated by the polarity of the specific derivative. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For less polar derivatives, solvents like toluene may be effective. Mixed solvent systems, such as ethanol/water, hexane/ethyl acetate, or hexane/acetone, are also frequently employed to achieve optimal supersaturation.[1]

Q2: How can I determine the best solvent for my specific 1-phenyl-1H-pyrazole derivative?

A2: A systematic solvent screening is the most effective method. This typically involves dissolving a small amount of your compound in various solvents at room temperature and with gentle heating. An ideal single solvent will dissolve the compound when hot but show low solubility at room temperature. For mixed solvent systems, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent in which it is insoluble but miscible with the good solvent) dropwise until turbidity is observed.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the solution's temperature or if there are significant impurities. To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly. Using a different solvent system with a lower boiling point can also be beneficial.

Q4: No crystals are forming, even after the solution has cooled. What are the next steps?

A4: If no crystals form, the solution may not be sufficiently supersaturated. You can try to induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod to create nucleation sites.

  • Adding a seed crystal of your compound to the solution to act as a template for crystal growth.

  • Concentrating the solution by allowing some of the solvent to evaporate slowly.

  • Cooling the solution to a lower temperature , for example, in an ice bath or refrigerator, to further decrease solubility.

Q5: My crystals are very small or needle-like. How can I grow larger, better-quality crystals?

A5: The formation of small or needle-like crystals is often a result of rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by:

  • Decreasing the level of supersaturation by using a slightly larger volume of solvent.

  • Ensuring a slow cooling rate. Allow the solution to cool to room temperature undisturbed before transferring it to a colder environment.

  • Using a vapor diffusion method, which generally provides a slower and more controlled approach to crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation 1. Solution is not supersaturated. 2. Insufficient nucleation sites.1. Concentrate the solution by slow evaporation. 2. Cool the solution to a lower temperature. 3. Scratch the inside of the flask with a glass rod. 4. Add a seed crystal of the pure compound.[1]
"Oiling Out" 1. Compound's melting point is below the solution temperature. 2. High concentration of impurities. 3. Solution is too concentrated. 4. Cooling is too rapid.1. Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool slowly. 2. Use a solvent system with a lower boiling point. 3. Further purify the starting material.
Rapid Crystallization (Formation of Powder or Small Crystals) 1. High degree of supersaturation. 2. Rapid cooling.1. Add a small amount of additional hot solvent to the solution.[1] 2. Ensure slow cooling by allowing the flask to cool to room temperature in an insulated container before transferring to a colder environment.
Low Crystal Yield 1. Too much solvent was used. 2. Premature filtration before crystallization is complete. 3. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor to recover more product. 2. Ensure the solution is cooled for a sufficient amount of time (e.g., several hours to overnight). 3. Cool the solution to a lower temperature before filtration.
Crystals are Colored or Impure 1. Impurities are co-crystallizing with the product. 2. Rapid crystallization trapping impurities.1. Add a small amount of activated charcoal to the hot solution and filter it while hot to remove colored impurities.[1] Be aware that this may reduce the yield. 2. Ensure a slow crystallization process. 3. Wash the filtered crystals with a small amount of the cold crystallization solvent.

Data Presentation

Table 1: Qualitative Solubility of 1-phenyl-1H-pyrazole in Common Solvents

Note: This table provides general solubility characteristics. The solubility of specific derivatives will vary based on their substituents.

Solvent Polarity Solubility of 1-phenyl-1H-pyrazole
WaterHighLimited to sparingly soluble[2]
MethanolHighSoluble[2]
EthanolHighSoluble[2]
AcetoneMediumSoluble[2]
Ethyl AcetateMediumModerately soluble
DichloromethaneMediumSoluble
TolueneLowModerately soluble
HexaneLowSparingly soluble to insoluble

Table 2: Recrystallization Solvents for Specific 1-phenyl-1H-pyrazole Derivatives

Compound Recrystallization Solvent Reference
3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde aldimine derivativesEthanol[1]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateEthanol[3]
N-substituted pyrazolinesEthanol[4]
3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehydeEthanol[5]
1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazolesSuitable solvents (not specified)[6]

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-phenyl-1H-pyrazole derivative in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To ensure a slow cooling rate, you can place the flask in an insulated container (e.g., a beaker with paper towels).

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals. This can be done by air-drying on the filter paper or in a desiccator.

Protocol 2: Slow Evaporation Crystallization

  • Dissolution: Dissolve the 1-phenyl-1H-pyrazole derivative in a suitable solvent at room temperature to create a solution that is close to saturation.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial or a small beaker. Cover the container with a lid that has a small hole or with parafilm punctured with a needle.

  • Crystal Growth: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

Protocol 3: Vapor Diffusion Crystallization

  • Inner Vial Preparation: Dissolve the 1-phenyl-1H-pyrazole derivative in a small amount of a "good" solvent in a small, open vial.

  • Outer Vial Preparation: In a larger vial or jar, add a layer of a "poor" solvent (anti-solvent) in which the compound is insoluble. The level of the anti-solvent should be below the top of the inner vial.

  • Assembly: Carefully place the inner vial inside the larger vial, ensuring that the two solvents do not mix directly.

  • Sealing and Diffusion: Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for Cooling Crystallization.

troubleshooting_logic A Crystallization Attempted B Crystals Formed? A->B C Good Quality Crystals? B->C Yes E Induce Nucleation: - Scratch Flask - Add Seed Crystal - Concentrate Solution B->E No D Successful Crystallization C->D Yes F Optimize Growth: - Slower Cooling - Adjust Solvent Ratio - Vapor Diffusion C->F No

Caption: Troubleshooting Logic for Crystallization.

References

Technical Support Center: Addressing Cytotoxicity of Pyrazole Derivatives in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cell-based experiments with pyrazole derivatives. The following guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative is precipitating out of solution when I add it to my cell culture medium. How can I solve this?

A1: Poor aqueous solubility is a common issue with many pyrazole derivatives.[1] Precipitation can lead to inaccurate dosing and inconsistent results. Here are some steps to address this:

  • Optimize Your Stock Solution: The universally recommended solvent for preparing stock solutions of pyrazole derivatives is dimethyl sulfoxide (DMSO).[2] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[2]

  • Control Final DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.1%.[2] However, this tolerance can vary, so it is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your cells can tolerate without affecting viability.

  • Proper Dilution Technique: Avoid adding the concentrated DMSO stock directly to the cells. Instead, pre-warm the cell culture medium to 37°C and then add the stock solution to the medium, mixing immediately and thoroughly to ensure even dispersion.[2]

  • Use of Co-solvents: For in vivo or challenging in vitro experiments, a formulation with co-solvents can be prepared. A common vehicle for oral administration of poorly water-soluble compounds includes DMSO, Polyethylene glycol 400 (PEG400), and Tween-80.[3]

Q2: I am observing higher than expected cytotoxicity, or effects that don't correlate with the intended target inhibition. What could be the cause?

A2: This may be due to off-target effects of your pyrazole derivative. Some pyrazole compounds have been shown to be potent cytotoxic agents through mechanisms independent of their primary target.[4]

To investigate this, you can:

  • Perform a Kinase Panel Screening: Test your compound against a broad panel of kinases to identify any unintended inhibitory activity.[4]

  • Assess General Cellular Health Markers: Evaluate markers of general toxicity, such as oxidative stress (ROS production) and mitochondrial membrane potential, to understand if the observed cytotoxicity is due to a specific pathway or a general decline in cell health.

  • Review Structure-Activity Relationships (SAR): Compare the structure of your compound to other pyrazole derivatives in the literature to identify any moieties associated with known off-target effects.

Q3: My cytotoxicity data is not reproducible between experiments. What are some common causes of variability?

A3: Inconsistent results in cell-based assays can stem from several factors. To improve reproducibility:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth conditions (media, supplements, CO2 levels, temperature).

  • Follow Strict Protocol Adherence: Use standardized, detailed protocols for all assays. Minor variations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results.

  • Ensure Compound Integrity: Store your pyrazole derivative appropriately to prevent degradation. Prepare fresh dilutions from a concentrated stock for each experiment.

  • Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses and should be routinely monitored.

Troubleshooting Guides

Guide 1: Inconsistent MTT Assay Results

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5] Inconsistent results can be frustrating, but a systematic approach can help identify the issue.

Problem Potential Cause Solution
High background reading Contamination of reagents or media.Use fresh, sterile reagents and media. Filter all solutions.
Incomplete removal of MTT solution before adding solubilization buffer.Carefully aspirate all of the MTT solution without disturbing the formazan crystals.
Low signal or poor dynamic range Insufficient incubation time with MTT or test compound.Optimize incubation times for your specific cell line and compound.
Cell number is too low or too high.Determine the optimal cell seeding density for a linear MTT response.
Formazan crystals are not fully dissolved.Ensure complete solubilization by pipetting up and down or using a plate shaker.
High well-to-well variability Uneven cell seeding.Ensure a single-cell suspension before seeding and use proper pipetting techniques.
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Guide 2: Difficulty in Distinguishing Apoptosis from Necrosis in Annexin V/PI Assay

The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis.[6] Clear differentiation between apoptotic and necrotic cells is crucial for accurate interpretation.

Problem Potential Cause Solution
High percentage of double-positive (Annexin V+/PI+) cells Cells are in late-stage apoptosis or necrosis.Harvest cells at an earlier time point to capture early apoptotic events (Annexin V+/PI-).
Cell membrane damage during harvesting.Use gentle cell scraping or a non-enzymatic dissociation solution for adherent cells.
High background staining Insufficient washing.Wash cells thoroughly with cold 1X Binding Buffer before and after staining.
Non-specific binding of Annexin V.Ensure the presence of Ca2+ in the binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent.
Weak Annexin V signal Low level of apoptosis.Use a positive control (e.g., treat cells with a known apoptosis inducer) to confirm assay performance.
Insufficient Annexin V concentration.Titrate the Annexin V and PI concentrations for your specific cell type.

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various pyrazole derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[7][8]
Paclitaxel (Reference)MDA-MB-468 (Breast)49.90 (24h), 25.19 (48h)[7][8]
Pyrazole-fused Curcumin Analog (12)MDA-MB-231 (Breast)3.64[9]
Pyrazole-fused Curcumin Analog (13)MDA-MB-231 (Breast)16.13[9]
Pyrazole-fused Curcumin Analog (14)MDA-MB-231 (Breast)6.78[9]
Pyrazole-linked Benzothiazole-β-naphthol (60)A549 (Lung)4.63[9]
Pyrazole-linked Benzothiazole-β-naphthol (61)HeLa (Cervical)5.54[9]
Pyrazole-linked Benzothiazole-β-naphthol (62)MCF7 (Breast)4.98[9]
1,4-Benzoxazine-pyrazole hybrid (22)MCF7 (Breast)2.82[9]
1,4-Benzoxazine-pyrazole hybrid (23)A549 (Lung)6.28[9]
1H-pyrazolo[3,4-d]pyrimidine derivative (24)A549 (Lung)8.21[9]
1H-pyrazolo[3,4-d]pyrimidine derivative (24)HCT116 (Colon)19.56[9]
Pyrazolo[3,4-b]pyridine analog (57)HepG2 (Liver)3.11[9]
Pyrazolo[3,4-b]pyridine analog (58)MCF7 (Breast)4.06[9]
4-amino-(1H)-pyrazole derivative (3f)HEL (Erythroleukemia)1.08[10]
4-amino-(1H)-pyrazole derivative (11b)K562 (Myelogenous leukemia)0.37[4]
L2 (pyrazole-based compound)CFPAC-1 (Pancreatic)61.7 ± 4.9[11]
L3 (pyrazole-based compound)MCF-7 (Breast)81.48 ± 0.89[11]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from widely used methods for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the pyrazole derivative (and vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[6]

  • Cell Harvesting: After treatment with the pyrazole derivative, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Lysis: After treatment, lyse the cells using a chilled cell lysis buffer.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the caspase-3/7 substrate (e.g., Ac-DEVD-AFC).[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at ~400 nm and emission at ~505 nm.[12]

  • Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold increase in caspase-3/7 activity.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as CM-H2DCFDA, to measure intracellular ROS levels.

  • Cell Treatment: Treat cells with the pyrazole derivative for the desired time.

  • Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA) in serum-free medium.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader.[13]

  • Data Analysis: Normalize the fluorescence of treated cells to that of control cells.

Protocol 5: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[14][15]

  • Cell Treatment: Treat cells with the pyrazole derivative. A positive control using a mitochondrial membrane potential disruptor like CCCP is recommended.[14]

  • JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[14][15]

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure both the red (~590 nm emission) and green (~530 nm emission) fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

Logical and Experimental Workflows

Troubleshooting Pyrazole Derivative Solubility start Start: Pyrazole derivative precipitates in cell culture medium check_stock Is the DMSO stock solution clear? start->check_stock prepare_stock Prepare fresh stock in anhydrous DMSO. Warm or sonicate to dissolve. check_stock->prepare_stock No check_dmso_conc Is the final DMSO concentration <= 0.1% and non-toxic? check_stock->check_dmso_conc Yes prepare_stock->check_stock vehicle_control Perform a vehicle control to determine max tolerated DMSO concentration. check_dmso_conc->vehicle_control No/Unsure dilution_technique Are you pre-warming the medium and adding the stock to the medium (not directly to cells)? check_dmso_conc->dilution_technique Yes vehicle_control->check_dmso_conc correct_dilution Adopt the correct dilution technique. dilution_technique->correct_dilution No consider_cosolvents Still precipitating? Consider using co-solvents like PEG400 and Tween-80 for the formulation. dilution_technique->consider_cosolvents Yes correct_dilution->dilution_technique end_success Success: Compound is soluble. consider_cosolvents->end_success Yes

Caption: Troubleshooting workflow for pyrazole derivative solubility issues.

General Workflow for Assessing Pyrazole-Induced Cytotoxicity start Start: Treat cells with pyrazole derivative viability_assay Assess Cell Viability (e.g., MTT Assay) start->viability_assay apoptosis_assay Determine Mode of Cell Death (e.g., Annexin V/PI Assay) viability_assay->apoptosis_assay If cytotoxic caspase_assay Measure Apoptosis Pathway Activation (e.g., Caspase-3/7 Assay) apoptosis_assay->caspase_assay If apoptotic ros_assay Evaluate Oxidative Stress (e.g., ROS Assay) apoptosis_assay->ros_assay data_analysis Data Analysis and Interpretation caspase_assay->data_analysis mmp_assay Assess Mitochondrial Health (e.g., JC-1 Assay) ros_assay->mmp_assay mmp_assay->data_analysis Proposed Mechanism of Pyrazole-Induced Apoptosis pyrazole Pyrazole Derivative ros Increased ROS Production pyrazole->ros mmp Decreased Mitochondrial Membrane Potential (ΔΨm) ros->mmp caspase9 Caspase-9 Activation mmp->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Technical Support Center: Improving the Selectivity of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered while working with 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, hereafter referred to as Compound X . Our focus is on strategies to enhance its selectivity for its intended biological target. For the purpose of this guide, we will consider a common scenario where Compound X is an inhibitor of Kinase A but exhibits undesirable off-target activity against Kinase B and Receptor Y .

Frequently Asked Questions (FAQs)

Q1: What is compound selectivity and why is it important?

A1: Compound selectivity refers to a drug or research compound's ability to interact with its intended biological target with high affinity, while having low or no affinity for other unintended targets.[1][2] High selectivity is crucial as it minimizes the risk of off-target effects, which can lead to toxicity, adverse side effects, or confounding experimental results.[2] Quantifying selectivity allows for a more accurate interpretation of a compound's biological effects and is a critical factor in drug development.[1]

Q2: My initial screening shows Compound X has activity against multiple targets. What are the first troubleshooting steps?

A2: First, verify the purity and identity of your Compound X sample via methods like LC-MS and NMR. Impurities can lead to misleading activity profiles. Second, confirm the results with an orthogonal assay; for example, if the initial screen was a binding assay, use a functional or cellular assay to validate the findings. Finally, carefully review your assay conditions—issues like high compound concentration, inappropriate buffer composition, or insufficient blocking can lead to non-specific interactions.[3][4]

Q3: How can I quantitatively measure the selectivity of Compound X?

A3: Selectivity is typically expressed as a ratio of the compound's potency for the off-target versus the primary target (e.g., IC50, Ki, or Kd values). A higher ratio indicates greater selectivity. Common metrics include:

  • Selectivity Index (SI): Calculated as SI = IC50 (Off-Target) / IC50 (Primary Target). A selectivity index of >100-fold is often considered a benchmark for a selective compound.

  • Entropy Score: This metric provides a broader view of selectivity by evaluating the compound's binding affinity distribution across a panel of targets. A low entropy score signifies high selectivity.[2]

Q4: What structural modifications to the pyrazole scaffold are known to improve selectivity?

A4: Structure-activity relationship (SAR) studies on pyrazole-containing compounds have shown that selectivity can be significantly altered by modifying substituents at different positions on the pyrazole ring.[5][6] For instance, adding bulky groups to the phenyl ring can create steric hindrance that prevents binding to the more constrained active site of an off-target kinase. Altering the ethanamine side chain can change interactions with key residues at the mouth of the binding pocket.[7] Enzymatic or catalyst-controlled alkylation of the pyrazole nitrogen atoms has also been shown to achieve high regioselectivity, which can be critical for specific target engagement.[8]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: High Non-Specific Binding in Radioligand Binding Assays
  • Symptoms: The signal in the presence of a high concentration of an unlabeled competitor (non-specific binding, NSB) is more than 50% of the total binding signal. This leads to an inaccurate determination of affinity (Kd) and receptor density (Bmax).[9]

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Radioligand Issues Use a lower radioligand concentration, ideally at or below the Kd value. Ensure radiochemical purity is >90%. Hydrophobic ligands tend to have higher NSB.[9]
Suboptimal Protein Concentration Titrate the amount of cell membrane or protein used in the assay. A typical range is 100-500 µg of membrane protein per well, but this must be optimized.[9]
Assay Conditions Optimize incubation time and temperature. Modify the assay buffer by including agents like Bovine Serum Albumin (BSA) to reduce non-specific interactions. Increase the number and volume of wash steps with ice-cold buffer.[3][9]
Filter Binding Pre-soak filters in a solution like 0.5% polyethylenimine (PEI) to reduce ligand binding to the filter material itself.
Problem 2: Inconsistent IC50 Values in Kinase Inhibition Assays
  • Symptoms: High variability in the calculated IC50 for Compound X against Kinase A across different experimental runs.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
ATP Concentration If Compound X is an ATP-competitive inhibitor, its apparent IC50 will be highly dependent on the ATP concentration. Ensure the ATP concentration is consistent across all assays and is ideally set at or near the Km value for the specific kinase.
Enzyme Activity Verify the quality and activity of the kinase enzyme. Use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles. Run a positive control inhibitor with a known potency in every plate.
Compound Stability/Solubility Confirm that Compound X is stable and fully dissolved in the assay buffer. Precipitated compound will lead to inaccurate concentration-response curves. Check solubility limits and consider using a different solvent or adding a small percentage of DMSO.
Data Analysis Ensure you are using an appropriate curve-fitting model (e.g., four-parameter logistic model) and that the top and bottom plateaus of the curve are well-defined.[3]

Quantitative Data Summary

The following table presents hypothetical data for Compound X and a rationally designed, more selective analog (Analog 1A). This illustrates how quantitative data can be used to evaluate improvements in selectivity.

CompoundTarget: Kinase A (IC50, nM)Off-Target: Kinase B (IC50, nM)Off-Target: Receptor Y (Ki, µM)Selectivity Index (Kinase B / Kinase A)
Compound X 251501.26
Analog 1A 15> 20,000> 50> 1,333

Analog 1A was designed with a bulky morpholine group on the ethanamine side chain to sterically hinder binding to the narrower ATP pocket of Kinase B.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of Kinase A and the inhibitory potential of Compound X.

  • Materials : Kinase A, active (recombinant); appropriate substrate peptide; ATP; ADP-Glo™ Kinase Assay Kit (Promega); Compound X stock solution (10 mM in DMSO); Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Procedure :

    • Prepare serial dilutions of Compound X in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.

    • Add 10 µL of a 2.5X enzyme/substrate mixture (containing Kinase A and its specific peptide substrate) to each well.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution. The final ATP concentration should be at its Km for Kinase A.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data relative to the "no inhibitor" control (0% inhibition) and the background (100% inhibition).

    • Plot the normalized percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay for Receptor Y

This protocol is used to determine the binding affinity (Ki) of Compound X for the off-target Receptor Y.

  • Materials : Cell membranes expressing Receptor Y; radioligand specific for Receptor Y (e.g., [3H]-LIGAND); Compound X stock solution; unlabeled competitor ligand (for non-specific binding); Scintillation fluid; Glass fiber filters.

  • Procedure :

    • Prepare serial dilutions of Compound X.

    • In a 96-well plate, combine in order: assay buffer, diluted Compound X, radioligand (at a concentration near its Kd), and cell membranes.

    • For determining non-specific binding, use a saturating concentration of the unlabeled competitor ligand instead of Compound X.

    • Incubate the plate for 2 hours at room temperature on a shaker to reach binding equilibrium.[10]

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts for each well.

    • Plot the percent specific binding versus the log of the Compound X concentration.

    • Fit the data to a one-site competition model to obtain the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to improving compound selectivity.

G cluster_0 Upstream Signaling cluster_1 Target Pathway: Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Adaptor Adaptor Protein RTK->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF Kinase_A Kinase A (Target) RAF->Kinase_A MEK MEK Kinase_A->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Proliferation / Survival TF->Response CompoundX Compound X CompoundX->Kinase_A Inhibition

Caption: Signaling pathway showing the position of the target, Kinase A.

G start Start: Initial Hit (Compound X) primary_screen Primary Assay (e.g., Kinase A IC50) start->primary_screen selectivity_panel Selectivity Profiling (e.g., Kinase Panel Screen) primary_screen->selectivity_panel off_target_id Identify Off-Targets (Kinase B, Receptor Y) selectivity_panel->off_target_id sar SAR Exploration (Rational Design & Synthesis) off_target_id->sar analog_synthesis Synthesize Analogs (e.g., Analog 1A) sar->analog_synthesis retest Re-test in Primary & Selectivity Assays analog_synthesis->retest decision Selectivity Improved? retest->decision decision->sar No lead_opt Lead Optimization decision->lead_opt Yes

Caption: Workflow for improving compound selectivity.

G cluster_modifications Structural Modifications cluster_effects Biophysical Effects cluster_outcomes Selectivity Outcomes CompoundX Compound X (Parent Scaffold) Mod1 Add Bulky Group to Phenyl Ring CompoundX->Mod1 Mod2 Modify Ethanamine Side Chain CompoundX->Mod2 Mod3 Change Pyrazole Substitution Pattern CompoundX->Mod3 Effect1 Introduce Steric Hindrance Mod1->Effect1 Effect2 Alter H-Bonding Network Mod2->Effect2 Effect3 Change Electrostatic Potential Mod3->Effect3 Outcome1 Decrease Affinity for Off-Target (Kinase B) Effect1->Outcome1 Outcome2 Maintain or Improve Affinity for Target (Kinase A) Effect2->Outcome2 Outcome3 No Change or Loss of Potency Effect3->Outcome3

References

Technical Support Center: Scaling Up Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of substituted pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of substituted pyrazoles?

Scaling up pyrazole synthesis from laboratory (gram-scale) to industrial (kilogram-scale) production often presents several challenges. The most frequently encountered issues include:

  • Decreased Yields: A significant drop in product yield is a common observation during scale-up. This can be attributed to issues with heat and mass transfer, inefficient mixing, and longer reaction times in larger vessels.[1]

  • Poor Regioselectivity: The formation of unwanted regioisomers can become more pronounced at a larger scale, complicating purification and reducing the yield of the desired product.[1][2] Reaction conditions such as temperature and the choice of solvent and catalyst play a crucial role in controlling regioselectivity.[1][2]

  • Exothermic Reactions and Thermal Safety: Many pyrazole syntheses, particularly those involving hydrazine, are highly exothermic.[2] Poor heat dissipation in large reactors can lead to thermal runaway, a dangerous situation that can cause a rapid increase in temperature and pressure.[2]

  • Purification and Impurity Profile: Isolating the pure product can be more difficult on a larger scale. Impurities that were negligible in small-scale reactions may form in significant amounts, requiring the development of robust and scalable purification methods.[1][2][3]

  • Safety Concerns with Reagents: Handling large quantities of hazardous reagents like hydrazine and diazonium compounds requires stringent safety protocols and specialized equipment to minimize risks of toxicity, explosions, and flammability.[2][3]

Q2: How does the choice of synthetic route impact the scalability of pyrazole synthesis?

The choice of synthetic strategy is critical for a successful scale-up. While numerous methods exist for pyrazole synthesis, their suitability for large-scale production varies.

  • Knorr Pyrazole Synthesis: This classical method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is widely used.[4] However, when using unsymmetrical dicarbonyl compounds, controlling regioselectivity can be a challenge on a larger scale.[5]

  • Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient way to synthesize highly substituted pyrazoles in a single step.[6] These reactions can be advantageous for scale-up due to their operational simplicity.

  • Flow Chemistry: Continuous flow processes provide significant advantages for scaling up pyrazole synthesis, especially for reactions involving hazardous intermediates like diazonium salts.[3][7] Flow reactors offer superior control over reaction parameters, enhanced heat transfer, and improved safety profiles compared to traditional batch processes.[7]

Q3: What are the key safety considerations when working with hydrazine and its derivatives on a large scale?

Hydrazine and its derivatives are common reagents in pyrazole synthesis but pose significant safety risks, especially in large quantities.

  • Toxicity and Handling: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or with engineering controls.[2]

  • Explosive Potential: Hydrazine can decompose explosively, particularly at elevated temperatures or in the presence of certain metals.[2]

  • Thermal Runaway: The reaction of hydrazine with carbonyl compounds is often exothermic.[2] Proper temperature control and heat dissipation are crucial to prevent thermal runaway.[2]

  • Flammability: Hydrazine has a wide flammability range.[2]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A decrease in yield is a frequent problem during scale-up. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Increase reaction time or temperature, monitoring for side product formation.- Ensure efficient mixing to maintain a homogeneous reaction mixture.[1]- Verify the quality and purity of starting materials.
Side Reactions - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity towards the desired product.[2]- Consider the use of a different synthetic route with higher selectivity.[2]
Product Degradation - Lower the reaction and purification temperatures if the product is thermally labile.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[2]
Loss During Workup/Purification - Optimize extraction and recrystallization solvents and procedures to minimize product loss.[2]
Issue 2: Poor Regioselectivity

The formation of multiple isomers is a common challenge, particularly with unsymmetrical starting materials.

Potential Cause Troubleshooting/Optimization Strategy
Suboptimal Reaction Conditions - Screen different solvents and catalysts to identify conditions that favor the formation of the desired regioisomer.[2]- Precise control of the reaction temperature is critical, as it can influence the kinetic versus thermodynamic product distribution.[1]
Nature of Reactants - The steric and electronic properties of the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative can influence regioselectivity.[5]- Modifying the starting materials, if possible, can direct the reaction towards the desired isomer.
Inefficient Mixing - Poor mixing can lead to localized concentration gradients, affecting selectivity.[1] Ensure adequate agitation for the reactor size.
Issue 3: Exothermic Runaway

Poor heat dissipation at a larger scale can lead to a dangerous thermal runaway.

Immediate Action Preventative Measures for Future Runs
- Immediately stop the addition of reagents.- Apply maximum cooling to the reactor.- Reduce the rate of reagent addition.- Increase the solvent volume to better absorb the heat of reaction.[2]- Ensure the cooling system is appropriately sized for the scale of the reaction.[2]

Experimental Protocols

Protocol 1: Knorr Synthesis of a Substituted Pyrazole (Lab Scale)

This protocol describes the synthesis of a generic substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine Derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid Catalyst (e.g., HCl, H₂SO₄) (catalytic amount)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the acid catalyst to the solution.

  • Slowly add the hydrazine derivative to the reaction mixture. The addition may be exothermic, so cooling might be necessary.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield in Pyrazole Synthesis Scale-Up start Low Yield Observed During Scale-Up check_completion Is the reaction going to completion? start->check_completion check_purity Are starting materials pure? check_completion->check_purity No check_side_products Are significant side products observed? check_completion->check_side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Improve mixing check_purity->optimize_conditions success Yield Improved optimize_conditions->success optimize_selectivity Optimize for Selectivity: - Screen solvents/catalysts - Adjust temperature check_side_products->optimize_selectivity Yes check_workup_loss Is product lost during workup/purification? check_side_products->check_workup_loss No optimize_selectivity->success optimize_purification Optimize Purification: - Different recrystallization solvents - Alternative purification methods check_workup_loss->optimize_purification Yes check_workup_loss->success No optimize_purification->success

Caption: Troubleshooting workflow for low reaction yield.

General Reaction Pathway for Knorr Pyrazole Synthesis

KnorrSynthesis Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone/Enamine Intermediate dicarbonyl->intermediate hydrazine Hydrazine Derivative hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product

Caption: General mechanism of the Knorr pyrazole synthesis.[4]

References

Technical Support Center: Quantitative Analysis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method refinement for the quantitative analysis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for the quantitative analysis of this compound?

A1: For the quantitative analysis of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a recommended starting point. This technique is widely used for the analysis of pyrazole derivatives due to its sensitivity, specificity, and robustness. A C18 column is often a good initial choice for the stationary phase.

Q2: What are the typical starting conditions for an RP-HPLC method?

A2: Based on methods for similar pyrazoline derivatives, you can start with the following conditions and optimize as needed.[1][2][3]

Table 1: Example RP-HPLC Starting Parameters

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic acid in Water (e.g., 75:25 v/v)[2][3]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[2][3]
Column Temp. 25 °C[1]
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)

Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for the analysis of this compound?

A3: Yes, GC-MS can be a viable alternative, particularly for identifying and quantifying the analyte and its potential impurities. The fragmentation patterns of pyrazoles have been studied, which can aid in structural elucidation.[4] However, derivatization may be necessary to improve the volatility and thermal stability of the ethanamine moiety.

Q4: How should I prepare my sample and standards?

A4: A simple, single-step procedure is often sufficient.[1] Dissolve an accurately weighed amount of your analyte in a suitable solvent, such as methanol or the mobile phase, to prepare a stock solution.[1] Serial dilutions can then be made to create calibration standards and quality control (QC) samples.[1]

Troubleshooting Guide

This guide addresses common issues you may encounter during method development and routine analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the basic amine group of the analyte and residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

    • Lower Analyte Concentration: High concentrations can lead to peak fronting.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Fluctuation in mobile phase composition, column temperature, or flow rate.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure thorough mixing.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[1]

    • Check Pump Performance: Verify that the HPLC pump is delivering a constant and accurate flow rate.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: The detection wavelength is not optimal, or the analyte concentration is below the limit of detection (LOD).

  • Troubleshooting Steps:

    • Determine the Wavelength of Maximum Absorbance (λmax): Use a UV-Vis spectrophotometer or a photodiode array (PDA) detector to find the λmax of this compound and set the detector to this wavelength.

    • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.

    • Concentrate the Sample: If the analyte concentration is too low, consider a sample concentration step.

Issue 4: Extraneous Peaks (Ghost Peaks or Carryover)

  • Possible Cause: Contamination in the mobile phase, sample, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank solvent to determine if the extraneous peaks originate from the system or the mobile phase.

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover between injections.

    • Ensure Sample Cleanliness: Filter all samples and mobile phases to remove particulate matter.

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantitative Analysis

  • Preparation of Mobile Phase: Prepare a 75:25 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.1% TFA in Water (75:25)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection: UV at λmax

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. Quantify the analyte by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Method for Identification and Quantification (Hypothetical)

  • Derivatization (if necessary): To a known amount of the sample, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to the recommended temperature and time to form a volatile derivative.

  • Standard Preparation: Prepare derivatized standards in a similar manner.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

  • Analysis: Inject the derivatized standards and samples. Identify the analyte based on its retention time and mass spectrum. Quantify using a selected ion monitoring (SIM) mode for higher sensitivity.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing & Quantification prep_start Accurately weigh analyte prep_dissolve Dissolve in appropriate solvent prep_start->prep_dissolve prep_stock Prepare stock solution prep_dissolve->prep_stock prep_dilute Perform serial dilutions prep_stock->prep_dilute prep_end Calibration & QC samples prep_dilute->prep_end analysis_inject Inject into HPLC/GC-MS prep_end->analysis_inject analysis_separate Chromatographic separation analysis_inject->analysis_separate analysis_detect Detection (UV or MS) analysis_separate->analysis_detect analysis_data Data acquisition analysis_detect->analysis_data quant_integrate Peak integration analysis_data->quant_integrate quant_curve Construct calibration curve quant_integrate->quant_curve quant_calculate Calculate concentration quant_curve->quant_calculate quant_report Report results quant_calculate->quant_report

Caption: General workflow for quantitative analysis.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_sensitivity Sensitivity Issues start Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape rt_shift Inconsistent RT? start->rt_shift low_signal Low Signal? start->low_signal peak_tailing Tailing peak_shape->peak_tailing Yes peak_fronting Fronting peak_shape->peak_fronting Yes solution_tailing Add competing base Use base-deactivated column peak_tailing->solution_tailing solution_fronting Lower analyte concentration peak_fronting->solution_fronting solution_rt Check mobile phase prep Use column oven Verify flow rate rt_shift->solution_rt Yes solution_signal Optimize detection wavelength Increase injection volume Concentrate sample low_signal->solution_signal Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Comparing the efficacy of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine with other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various pyrazole-containing compounds as potential anticancer agents, with a focus on their inhibitory activities against key cellular targets. While specific experimental data for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is not extensively available in the public domain, this guide draws upon structure-activity relationship (SAR) studies of analogous pyrazole derivatives to provide insights into its potential efficacy. The information presented herein is supported by experimental data from various studies and is intended to serve as a resource for the design and development of novel pyrazole-based therapeutics.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of their biological activity.[3] In the context of oncology, pyrazole derivatives have been shown to target several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2) pathways.[1][2]

Comparative Efficacy of Substituted Pyrazole Derivatives

The following tables summarize the in vitro anticancer activity of a selection of substituted pyrazole derivatives from various studies. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A 3,5-disubstituted 1,4-benzoxazine-pyrazole hybridMCF-7 (Breast)2.82[1]
A549 (Lung)3.15[1]
HeLa (Cervical)4.68[1]
PC3 (Prostate)6.28[1]
Compound B Pyrazolone-pyrazole derivativeMCF-7 (Breast)16.50[2]
Compound C Indole-pyrazole hybridHCT116 (Colon)<23.7[2]
MCF-7 (Breast)<23.7[2]
HepG2 (Liver)<23.7[2]
A549 (Lung)<23.7[2]
Compound D Pyrazole benzothiazole hybridHT29 (Colon)3.17[2]
PC3 (Prostate)4.52[2]
A549 (Lung)5.89[2]
U87MG (Glioblastoma)6.77[2]
Compound E Fused pyrazole derivativeHepG2 (Liver)0.31 - 0.71[4]
Compound F N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeA2780 (Ovarian)0.158[5]

Table 2: Inhibitory Activity of Pyrazole Derivatives against Kinase Targets

Compound IDTarget KinaseIC50 (µM)Reference
Compound A EGFR0.5132[1]
Compound G VEGFR-20.22[4]
Compound H CDK20.074[2]
Compound I CDK2/cyclin A20.96[6]
Compound J VEGFR-20.00893[7]

Structure-Activity Relationship (SAR) Insights and the Potential of this compound

Structure-activity relationship studies of pyrazole derivatives have revealed several key features that influence their anticancer activity.[3] For instance, substitutions on the phenyl ring at the 1-position of the pyrazole core can significantly impact potency and selectivity. The nature and position of substituents on other parts of the pyrazole ring also play a crucial role in determining the interaction with biological targets.[1]

While direct experimental data for this compound is limited, its structure, featuring a phenyl group at the 1-position and an ethanamine substituent at the 4-position, suggests potential for biological activity. The ethanamine group could serve as a key pharmacophore for interaction with target proteins. Further derivatization of the amine or the phenyl ring could lead to compounds with enhanced potency and selectivity.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a 1,4-substituted pyrazole derivative and for the evaluation of its cytotoxic activity using the MTT assay.

1. General Synthesis of 1-Phenyl-4-substituted Pyrazole Derivatives

This protocol describes a general method for the synthesis of 1-phenyl-4-substituted pyrazoles, which can be adapted for the synthesis of this compound and its analogs.

  • Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate can be synthesized via the Vilsmeier-Haack reaction of phenylhydrazine with an appropriate three-carbon synthon.

  • Step 2: Reductive Amination. The pyrazole-4-carbaldehyde is then reacted with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent, such as sodium cyanoborohydride, to yield the corresponding aminomethyl pyrazole.

  • Step 3: Chain Elongation (for ethanamine). To obtain the ethanamine derivative, the pyrazole-4-carbaldehyde can be subjected to a Wittig reaction or a similar olefination reaction to introduce a two-carbon chain, followed by reduction and amination.

2. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]

3. Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2, CDK2) can be determined using in vitro kinase assays.[9][10][11]

  • Assay Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylation is quantified, often using luminescence or fluorescence-based methods.

  • Procedure: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is measured. The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.[9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for in vitro anticancer drug screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds

Caption: The EGFR signaling pathway, a key regulator of cell growth and proliferation.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Survival, Migration PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds

Caption: The VEGFR signaling pathway, crucial for angiogenesis in tumor development.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb pRb E2F E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Promotes transcription of Cyclin E pRb_E2F->E2F Releases E2F S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry Drives

Caption: The role of CDK2 in the G1/S transition of the cell cycle.

Experimental_Workflow Compound_Synthesis Synthesis of Pyrazole Derivatives MTT_Assay MTT Cell Viability Assay Compound_Synthesis->MTT_Assay Kinase_Assay In vitro Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

References

Validating the Mechanism of Action of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is a novel compound with a pyrazole core, a class of heterocyclic compounds known for a wide spectrum of pharmacological activities.[1] While the specific mechanism of action for this particular molecule is yet to be fully elucidated, its structural similarity to known monoamine neurotransmitters suggests a potential interaction with key enzymes and receptors within the central nervous system. This guide provides a framework for validating a hypothesized mechanism of action centered on the inhibition of monoamine oxidases (MAO), comparing its potential activity with well-established MAO inhibitors. The experimental protocols detailed below offer a pathway to empirically test this hypothesis.

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

The core structure of this compound features a phenylethylamine-like moiety, a common pharmacophore in ligands that interact with monoamine transporters and enzymes. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs.[2][3] We hypothesize that this compound may act as an inhibitor of MAO-A and/or MAO-B.

Comparative Compounds

To validate this hypothesis, the activity of this compound should be compared against known MAO inhibitors with established selectivity profiles:

  • Clorgyline: A selective inhibitor of MAO-A.[4]

  • Selegiline (L-deprenyl): A selective inhibitor of MAO-B.[2]

  • Tranylcypromine: A non-selective MAO inhibitor.[2]

Data Presentation: Comparative Inhibitory Activity

The following table structure should be used to summarize the quantitative data obtained from the proposed experimental protocols.

CompoundTargetIC50 (nM)Ki (nM)Hill Slope
This compoundMAO-A
MAO-B
ClorgylineMAO-A
MAO-B
SelegilineMAO-A
MAO-B
TranylcypromineMAO-A
MAO-B

Table 1: Comparative in vitro inhibitory potency of this compound and reference compounds against human MAO-A and MAO-B. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Ki values represent the inhibition constant.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against both MAO-A and MAO-B isoforms.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)[3]

  • Benzylamine (substrate for MAO-B)[3]

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplates (UV-transparent)

  • Spectrophotometer capable of reading absorbance at 316 nm and 250 nm[3]

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and the test compound solution.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the change in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation, 4-hydroxyquinoline, and 250 nm for the product of benzylamine oxidation, benzaldehyde).[3]

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Serotonin Receptors (Alternative Hypothesis)

Should the compound show weak or no activity against MAOs, an alternative hypothesis is its potential interaction with serotonin receptors, given its structural features. A radioligand binding assay can determine the affinity of the compound for various serotonin receptor subtypes.[5][6]

Materials:

  • Cell membranes expressing the specific human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A)

  • A suitable radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)[6]

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[6]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the receptor.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[7]

Mandatory Visualizations

MAO_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Synaptic_Monoamine Synaptic Monoamine Monoamine_Neurotransmitter->Synaptic_Monoamine Release Postsynaptic_Receptor Post-synaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Binding & Activation 2_phenyl_pyrazole This compound 2_phenyl_pyrazole->MAO Inhibition

Caption: Hypothesized signaling pathway of MAO inhibition.

Experimental_Workflow_MAO_Assay start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds plate_setup Add Enzyme and Compounds to 96-well Plate prepare_reagents->plate_setup prepare_compounds->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Initiate Reaction with Substrate pre_incubation->add_substrate measure_absorbance Monitor Absorbance Change (Spectrophotometry) add_substrate->measure_absorbance data_analysis Calculate Reaction Rates and IC50 Values measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro MAO inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This guide provides a comparative overview of the cross-reactivity of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine against a panel of related biological targets. Due to the absence of publicly available experimental data for this specific compound, this document serves as a template. It outlines the necessary experimental framework, data presentation structures, and key methodologies that researchers and drug development professionals can utilize upon generating the required data. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1] Therefore, understanding the selectivity profile of novel pyrazole-containing compounds like this compound is crucial for assessing their therapeutic potential and off-target liabilities.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring that is a common structural motif in a variety of pharmacologically active compounds.[1] Marketed drugs containing the pyrazole scaffold include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anxiolytic indiplon, highlighting the diverse therapeutic applications of this chemical class. The biological activity of pyrazole derivatives is dictated by the nature and position of substituents on the pyrazole ring.

This compound is a pyrazole derivative with a phenylethylamine side chain. While specific pharmacological data for this compound is not currently available in the public domain, structurally related compounds have shown activity at various receptors and enzymes. For instance, pyrazole derivatives have been investigated as inhibitors of insulin-like growth factor 1 receptor (IGF-1R) and as modulators of metabotropic glutamate receptors (mGluRs). This guide provides a framework for conducting and presenting cross-reactivity studies to elucidate the selectivity profile of this compound.

Comparative Binding Affinity

A primary method for assessing cross-reactivity is to determine the binding affinity of the compound of interest against a panel of related targets. This is typically achieved through competitive radioligand binding assays. The following table is a template for summarizing such data. The targets listed are hypothetical and should be replaced with targets relevant to the anticipated primary activity of this compound.

Table 1: Comparative Binding Affinity of this compound at Various Receptors

Target ReceptorRadioligandKᵢ (nM) of this compoundFold Selectivity vs. Primary Target
Primary Target X [³H]-Ligand AData to be generated1
Receptor Y[³H]-Ligand BData to be generatedCalculate
Receptor Z[³H]-Ligand CData to be generatedCalculate
Enzyme A[³H]-Ligand DData to be generatedCalculate
Ion Channel B[³H]-Ligand EData to be generatedCalculate

Kᵢ values represent the mean ± SEM of at least three independent experiments.

Comparative Functional Activity

In addition to binding affinity, it is essential to evaluate the functional activity of the compound at various targets to determine if it acts as an agonist, antagonist, or allosteric modulator.

Table 2: Comparative Functional Activity of this compound

TargetAssay TypeFunctional Response (EC₅₀/IC₅₀, nM)Efficacy (% of control)
Primary Target X e.g., cAMP accumulationData to be generatedData to be generated
Receptor Ye.g., Calcium mobilizationData to be generatedData to be generated
Receptor Ze.g., Reporter gene assayData to be generatedData to be generated

EC₅₀/IC₅₀ and Efficacy values represent the mean ± SEM of at least three independent experiments.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the target receptors.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor.

  • This compound.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, the specific radioligand (at a concentration close to its Kₔ), and either buffer, unlabeled non-specific control, or a concentration of the test compound.

  • Incubate the plates at a specified temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays (Example: cAMP Accumulation Assay)

Objective: To determine the functional effect (agonist or antagonist) of this compound on a Gαs or Gαi-coupled receptor.

Materials:

  • Cells stably expressing the target receptor.

  • Forskolin (for Gαi-coupled receptors).

  • Reference agonist and antagonist.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • For antagonist mode, pre-incubate the cells with various concentrations of this compound.

  • Stimulate the cells with a reference agonist (at its EC₈₀ concentration for antagonist determination) or with different concentrations of the test compound for agonist determination. For Gαi-coupled receptors, co-stimulate with forskolin.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the concentration-response curves and determine the EC₅₀ or IC₅₀ values using non-linear regression.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_preparation Compound & Target Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_output Output Compound This compound (Serial Dilutions) Binding Radioligand Binding Assays Compound->Binding Functional Functional Assays (e.g., cAMP, Ca2+) Compound->Functional Targets Membrane/Cell Preparations (Primary & Related Targets) Targets->Binding Targets->Functional Binding_Analysis Determine Kᵢ values (Cheng-Prusoff) Binding->Binding_Analysis Functional_Analysis Determine EC₅₀/IC₅₀ values Functional->Functional_Analysis Selectivity Cross-Reactivity Profile (Fold Selectivity) Binding_Analysis->Selectivity Functional_Analysis->Selectivity signaling_pathway cluster_membrane Cell Membrane Receptor GPCR Target G_Protein G-Protein (e.g., Gs/Gi) Receptor->G_Protein Activates Ligand 2-(1-phenyl-1H- pyrazol-4-yl)ethanamine Ligand->Receptor Binds Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream

References

In vivo validation of the anti-inflammatory effects of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup. Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Introduction

Comparative Efficacy Data

The following table summarizes the anti-inflammatory efficacy of the selected pyrazole derivative (Celecoxib) and a standard NSAID (Diclofenac) in the carrageenan-induced paw edema model in rats. The data is presented as the percentage inhibition of paw edema at a specific time point post-carrageenan administration.

CompoundDose (mg/kg)Route of AdministrationTime Point (hours)% Inhibition of Paw EdemaReference
Celecoxib 30Oral (p.o.)3~70%[5][6]
Diclofenac 5Intraperitoneal (i.p.)3~75-85%[2]
Vehicle Control --30%[7]

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of pyrazole derivatives like Celecoxib and traditional NSAIDs such as Diclofenac are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] Many pyrazole derivatives, including Celecoxib, are designed to be selective inhibitors of COX-2, which is thought to reduce the gastrointestinal side effects associated with the non-selective inhibition of COX-1 by traditional NSAIDs.[1]

Inflammatory Signaling Pathway COX-2 Inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Celecoxib (Pyrazole Derivative) Celecoxib (Pyrazole Derivative) Celecoxib (Pyrazole Derivative)->COX-2 Inhibition

COX-2 Inflammatory Pathway Diagram

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[7][8][9]

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (e.g., Celecoxib, Diclofenac) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: vehicle control, positive control (e.g., Diclofenac), and test groups (different doses of the pyrazole compound).

  • The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[7]

  • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[7][10]

  • Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7][11]

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Carrageenan-Induced Paw Edema Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Baseline Paw Measurement Baseline Paw Measurement Fasting->Baseline Paw Measurement Drug Administration Drug Administration Baseline Paw Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis Efficacy Calculation Efficacy Calculation Data Analysis->Efficacy Calculation

Workflow for Carrageenan-Induced Paw Edema

Conclusion

The available in vivo data for the representative pyrazole derivative, Celecoxib, demonstrates potent anti-inflammatory effects in the carrageenan-induced paw edema model, comparable to the standard NSAID Diclofenac. The primary mechanism of action for these compounds involves the inhibition of the COX-2 enzyme in the inflammatory cascade. The provided experimental protocol offers a robust framework for researchers to conduct their own in vivo validation of novel pyrazole-based anti-inflammatory agents. Further studies would be necessary to elucidate the specific in vivo efficacy and mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine.

References

Comparative Analysis of Pyrazole-Based Inhibitors in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various pyrazole-based inhibitors against key enzymatic targets. The data presented is collated from in vitro studies to offer a clear, evidence-based overview for researchers in drug discovery and development.

Introduction to Pyrazole-Based Inhibitors

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] Pyrazole derivatives have been extensively investigated as inhibitors of a wide range of enzymes, demonstrating potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases.[1][3][4] Their ability to form key interactions within the active sites of enzymes makes them a valuable core structure for the design of potent and selective inhibitors.[5]

Data Presentation: Comparative Efficacy of Pyrazole-Based Inhibitors

The following tables summarize the in vitro inhibitory activities of selected pyrazole-based compounds against major enzyme families, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Cyclooxygenase (COX) enzymes. The inhibitory potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating greater potency.

Table 1: Pyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors
Compound/InhibitorSpecific Target(s)IC50 (nM)Reference CompoundIC50 (nM)
AT7519CDK1, CDK2---
Compound 17 Chk217.9--
Compound 22 CDK2, CDK524, 23AT7518-
Pyrazolo[3,4-d]pyrimidinone 4a CDK2210Roscovitine250[6]
Diphenyl-1H-pyrazole 9c CDK229R-Roscovitine43[6]

Data compiled from multiple sources.[6][7][8]

Table 2: Pyrazole-Based Janus Kinase (JAK) Inhibitors
Compound/InhibitorSpecific Target(s)IC50 (nM)Reference CompoundIC50 (nM)
RuxolitinibJAK1, JAK2~3--
4-amino-(1H)-pyrazole 3f JAK1, JAK2, JAK33.4, 2.2, 3.5Staurosporine-
Pyrazolone Derivative TK4g JAK2, JAK312.61, 15.80Tofacitinib-

Data compiled from multiple sources.[5][9]

Table 3: Pyrazole-Based Cyclooxygenase (COX) Inhibitors
Compound/InhibitorSpecific Target(s)IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
CelecoxibCOX-20.04375--
PhenylbutazoneCOX-1/COX-2101--
SC-558COX-20.0011000--
Benzothiophen-2-yl pyrazole carboxylic acid derivative 149 COX-2/5-LOX--Celecoxib-

Data compiled from multiple sources.[10][11][12]

Experimental Protocols

A standardized methodology is crucial for the comparative analysis of enzyme inhibitors. Below are detailed protocols for common in vitro enzymatic assays used to evaluate pyrazole-based inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2, JAK2)

  • Kinase-specific peptide substrate

  • High-purity Adenosine triphosphate (ATP)

  • Test pyrazole-based inhibitor dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Create a serial dilution of the test inhibitor in 100% DMSO.

  • Assay Plate Setup: Add 1 µL of the inhibitor dilutions or DMSO (for controls) to the appropriate wells of the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate mixture in Kinase Assay Buffer. Add 2 µL of this mixture to each well. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation: Prepare a 2x ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for the specific kinase. Initiate the reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric COX inhibitor screening kit, which measures the generation of Prostaglandin G2.

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Test pyrazole-based inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque plate with a flat bottom

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Dissolve the test inhibitor in a suitable solvent and then dilute to 10x the desired final test concentration with COX Assay Buffer.

  • Assay Plate Setup:

    • Sample Wells: Add 10 µL of the diluted test inhibitor.

    • Enzyme Control Wells (100% activity): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control Wells: Add a known COX inhibitor (e.g., Celecoxib for COX-2).

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Choose two time points in the linear range of the reaction and determine the change in fluorescence.

    • Calculate the slope for all samples.

    • Determine the percent inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a general workflow for their evaluation.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

G cluster_1 Experimental Workflow for Inhibitor Evaluation Start Start: Pyrazole Compound Library Screening High-Throughput Enzymatic Assay Start->Screening Hit_ID Hit Identification (Potent Inhibitors) Screening->Hit_ID Dose_Response IC50 Determination (Dose-Response Curve) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against other kinases/enzymes) Dose_Response->Selectivity Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: General workflow for the evaluation of novel pyrazole-based enzyme inhibitors.

References

A Researcher's Guide to the Experimental Characterization of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the initial biological evaluation of the novel compound 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine. Due to a lack of specific published data on this molecule, this document outlines standardized experimental protocols to determine its potential biological activities, focusing on plausible targets for a compound of its structural class. This guide will facilitate the reproducible generation of data and comparison with established compounds.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The structural motif of this compound, incorporating a phenylethylamine-like side chain, suggests potential interactions with neurological targets such as monoamine oxidases or G-protein coupled receptors like serotonin and dopamine receptors. The following sections detail the experimental procedures to investigate these potential activities.

Table of Contents

  • Comparative Analysis of Potential Biological Activities

  • Experimental Protocols

    • Monoamine Oxidase (MAO) Inhibition Assay

    • Serotonin Receptor (5-HT₂) Binding Assay

    • Dopamine Receptor (D₂) Binding Assay

  • Signaling Pathways and Workflows

Comparative Analysis of Potential Biological Activities

To systematically evaluate the biological profile of this compound and its analogs, experimental data should be organized for clear comparison. Below are template tables for presenting key quantitative metrics.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

CompoundTarget EnzymeIC₅₀ (µM)Inhibition MechanismSelectivity Index (MAO-B/MAO-A)
This compound MAO-A
MAO-B
Selegiline (Reference)MAO-BIrreversible
Clorgyline (Reference)MAO-AIrreversible

Table 2: Serotonin Receptor (5-HT₂) Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)Radioligand UsedCell Line
This compound 5-HT₂ₐ[³H]KetanserinHEK293
Ketanserin (Reference)5-HT₂ₐ[³H]KetanserinHEK293

Table 3: Dopamine Receptor (D₂) Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)Radioligand UsedCell Line
This compound D₂[³H]SpiperoneCHO-K1
Haloperidol (Reference)D₂[³H]SpiperoneCHO-K1

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate assessment of a novel compound's biological activity.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of this compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B.[1][2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or p-tyramine).[1][4][5]

  • Horseradish peroxidase (HRP).

  • Fluorescent probe (e.g., Amplex Red).

  • MAO-A selective inhibitor (Clorgyline).[1][4]

  • MAO-B selective inhibitor (Selegiline).[1][3]

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the test compound dilutions, reference inhibitors, and a vehicle control.

  • Add the MAO-A or MAO-B enzyme to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Prepare a working solution of the substrate, HRP, and fluorescent probe in the assay buffer.

  • Initiate the enzymatic reaction by adding the working solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).[4]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Serotonin Receptor (5-HT₂) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of the test compound for the serotonin 5-HT₂ₐ receptor.[6][7][8]

Objective: To determine the inhibitory constant (Kᵢ) of the test compound for the 5-HT₂ₐ receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293).

  • Radioligand (e.g., [³H]Ketanserin).[7]

  • Non-specific binding control (e.g., unlabeled ketanserin or spiperone).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates with glass fiber filters (GF/B or GF/C).[7]

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, a vehicle control for total binding, and a high concentration of the non-specific binding control.

  • Add a fixed concentration of the radioligand to all wells.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding by rapid filtration through the glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value from the competition binding data and calculate the Kᵢ value using the Cheng-Prusoff equation.

Dopamine Receptor (D₂) Binding Assay

This protocol details a radioligand binding assay to assess the affinity of the test compound for the dopamine D₂ receptor.[9][10][11][12]

Objective: To determine the inhibitory constant (Kᵢ) of the test compound for the D₂ receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human D₂ receptor (e.g., CHO-K1).

  • Radioligand (e.g., [³H]Spiperone).[9][11][12]

  • Non-specific binding control (e.g., unlabeled haloperidol or sulpiride).[11][12]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[10][12]

  • 96-well microplates with glass fiber filters (GF/C).[10][12]

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, a vehicle control for total binding, and a high concentration of the non-specific binding control.

  • Add a fixed concentration of the radioligand to all wells.

  • Add the cell membrane preparation to all wells.

  • Incubate the plate to allow for binding equilibrium (e.g., 60-120 minutes at 25°C).[11][12]

  • Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold buffer.[12]

  • Dry the filters and add scintillation fluid.

  • Measure radioactivity using a microplate scintillation counter.

  • Calculate specific binding and determine the IC₅₀ and Kᵢ values as described for the serotonin receptor assay.

Signaling Pathways and Workflows

Visualizing experimental workflows and potential biological pathways can aid in understanding the experimental design and interpreting results.

gpcr_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT2A/D2) G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates cAMP cAMP Effector->cAMP Produces Ligand Ligand (e.g., Serotonin/Dopamine) Ligand->GPCR Binds ATP ATP ATP->Effector PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

References

Head-to-Head Comparison: 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine and Known Pyrazole-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in the context of established pyrazole-based pharmaceuticals.

Executive Summary

Direct experimental data comparing the bioactivity of this compound with known drugs is not currently available in the public domain. However, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. This guide provides a comparative overview of this compound and prominent pyrazole-containing drugs, offering insights into its potential pharmacological profile based on the activities of structurally related compounds. The analysis covers key therapeutic areas where pyrazole derivatives have shown significant efficacy, including anti-inflammatory, anticancer, and antipsychotic applications.

Introduction to this compound

This compound is a heterocyclic amine containing a central pyrazole ring substituted with a phenyl group at the N1 position and an ethanamine group at the C4 position. The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that imparts a unique set of physicochemical properties, making it a versatile scaffold in medicinal chemistry. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities.[1][2][3]

Comparative Analysis with Known Pyrazole-Containing Drugs

While specific data for this compound is lacking, we can infer its potential therapeutic applications by examining approved drugs that share the pyrazole core.

Table 1: Comparison of this compound with Approved Pyrazole-Containing Drugs
Compound Structure Mechanism of Action Therapeutic Use Key Experimental Data (IC₅₀/EC₅₀)
This compound Chemical structure of this compoundHypothesized based on scaffold: Potential kinase inhibitor, GPCR ligand, or enzyme inhibitor.To be determined.Data not available.
Celecoxib Chemical structure of CelecoxibSelective COX-2 inhibitorAnti-inflammatory, AnalgesicCOX-2 IC₅₀: ~40 nM
Crizotinib Chemical structure of CrizotinibALK and ROS1 tyrosine kinase inhibitorNon-small cell lung cancerALK IC₅₀: ~24 nM; ROS1 IC₅₀: ~48 nM
Sildenafil Chemical structure of SildenafilPDE5 inhibitorErectile dysfunction, Pulmonary arterial hypertensionPDE5 IC₅₀: ~3.5 nM
Rimonabant Chemical structure of RimonabantSelective CB1 receptor inverse agonistAnti-obesity (withdrawn)CB1 Ki: ~1.8 nM
Fipronil Chemical structure of FipronilGABA-gated chloride channel antagonistInsecticideData not applicable for human therapeutics

Potential Signaling Pathways and Experimental Workflows

Based on the activities of known pyrazole drugs, this compound could potentially modulate several key signaling pathways. The following diagrams illustrate these hypothetical pathways and a general workflow for screening its bioactivity.

G cluster_0 Inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Hypothetical_Compound This compound Hypothetical_Compound->COX-2 Potential Inhibition G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, ROS1) Growth_Factor->RTK Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) RTK->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Crizotinib Crizotinib Crizotinib->RTK Inhibits Hypothetical_Compound This compound Hypothetical_Compound->RTK Potential Inhibition G Start Compound Synthesis & Purification In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models (e.g., Efficacy, Toxicity) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Illuminating the Path to Precision: A Comparative Guide to Analytical Methods for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive comparison of established analytical methodologies applicable to the quantification of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, a pyrazole derivative of significant interest. While specific validated methods for this exact compound are not extensively documented in publicly available literature, this guide draws upon well-established and validated techniques for structurally similar pyrazole derivatives, offering a robust framework for method development and validation.

Two primary analytical techniques stand out for their suitability in the quantification of pyrazole derivatives: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will delve into the experimental protocols and performance characteristics of each, providing a clear comparison to aid in the selection of the most appropriate method for your research needs.

Method Comparison: RP-HPLC vs. LC-MS/MS

The choice between RP-HPLC and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterRP-HPLC with UV/PDA DetectionLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Good, but potential for interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass fragmentation.
Sensitivity Moderate, typically in the µg/mL to ng/mL range.[1][2][3]High, capable of reaching pg/mL or even lower levels.[4][5]
Matrix Effect Less susceptible to matrix effects compared to LC-MS/MS.Can be prone to ion suppression or enhancement from matrix components.[6]
Instrumentation Widely available and relatively lower cost.More specialized and higher initial investment.
Typical Application Quantification of bulk drug substance, quality control, and analysis of simpler matrices.[1][2][3]Bioanalysis (plasma, urine), trace-level impurity analysis, and complex mixture analysis.[4][5][7]

Experimental Protocols

Detailed methodologies for both RP-HPLC and LC-MS/MS are presented below. These protocols are based on validated methods for similar pyrazole compounds and serve as a strong starting point for the development of a specific method for this compound.

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of the analyte in bulk form or in simple formulations.

A. Chromatographic Conditions:

ParameterTypical Conditions
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) or similar.[1]
Mobile Phase Isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in Water and Methanol (e.g., 20:80 v/v).[1]
Flow Rate 1.0 mL/min.[1]
Column Temperature 25 ± 2°C.[1]
Injection Volume 5.0 µL.[1]
Detection UV at 206 nm.[1]

B. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 50-150 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.

C. Method Validation Parameters (Based on similar pyrazole derivatives):

ParameterTypical Performance
Linearity (r²) ≥ 0.998.[1]
Range 50-150 µg/mL.[1]
Limit of Detection (LOD) ~4 µg/mL.[1]
Limit of Quantification (LOQ) ~15 µg/mL.[1]
Accuracy (% Recovery) Within 98-102%.[2]
Precision (%RSD) < 2%.[2]
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of the analyte in complex biological matrices such as plasma or urine, offering high sensitivity and selectivity.

A. Chromatographic Conditions:

ParameterTypical Conditions
Column Kinetex HILIC or a suitable C18 column.[4]
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 13mM ammonium acetate).[4]
Flow Rate 0.8 mL/min.[4]
Column Temperature 30°C.[4]
Injection Volume 10 µL.[5]

B. Mass Spectrometric Conditions:

ParameterTypical Settings
Ionization Mode Electrospray Ionization (ESI), Positive.
Acquisition Mode Multiple Reaction Monitoring (MRM).
Precursor Ion (Q1) [M+H]⁺ of this compound.
Product Ion (Q3) To be determined by direct infusion and fragmentation studies.
Collision Energy To be optimized for the specific analyte.

C. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

D. Method Validation Parameters (Based on general LC-MS/MS methods):

ParameterTypical Performance
Linearity (r²) ≥ 0.99.[4]
Range 5-320 ng/mL (in biological matrix).[4]
Lower Limit of Quantification (LLOQ) 5 ng/mL.[4]
Accuracy (% Recovery) Within 85-115%.
Precision (%RSD) < 15%.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for method validation and sample analysis.

experimental_workflow cluster_method_dev Method Development & Validation cluster_sample_analysis Sample Analysis Workflow MD_Start Define Analytical Requirements MD_Select Select Method (HPLC or LC-MS/MS) MD_Start->MD_Select MD_Optimize Optimize Chromatographic & MS Conditions MD_Select->MD_Optimize MD_Validate Perform Method Validation (ICH Guidelines) MD_Optimize->MD_Validate MD_End Validated Method MD_Validate->MD_End SA_Start Receive Sample SA_Prep Sample Preparation (e.g., Protein Precipitation) SA_Start->SA_Prep SA_Inject Inject into LC System SA_Prep->SA_Inject SA_Acquire Data Acquisition SA_Inject->SA_Acquire SA_Process Data Processing & Quantification SA_Acquire->SA_Process SA_Report Report Results SA_Process->SA_Report

Caption: General workflow for analytical method development, validation, and sample analysis.

Caption: Schematic of a typical RP-HPLC analytical workflow.

Caption: Schematic of a typical LC-MS/MS analytical workflow for bioanalysis.

References

Confirming the Biological Prowess of Pyrazole Compounds: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the biological activity of novel pyrazole compounds is a critical step. This guide provides a comparative overview of key orthogonal assays used to validate the anticancer, anti-inflammatory, and antioxidant properties of this versatile class of heterocyclic compounds. Detailed experimental protocols and comparative data from published studies are presented to aid in the design and interpretation of your own experiments.

This guide focuses on a selection of widely used and robust assays that provide complementary information on the biological effects of pyrazole derivatives. By employing a multi-assay approach, researchers can build a comprehensive profile of their compounds, elucidating their mechanism of action and potential therapeutic applications.

Anticancer Activity Assessment

The anticancer potential of pyrazole compounds is a major area of investigation. A variety of assays are employed to screen for cytotoxic effects and to understand the underlying molecular mechanisms.

Cell Viability and Cytotoxicity: The MTT Assay

A primary step in assessing anticancer activity is to determine a compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Comparative Data: Anticancer Activity of Pyrazole Derivatives (MTT Assay)

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Series 1
Compound 22MCF76.28Etoposide-
Compound 23MCF75.13Etoposide-
Compound 28HCT1160.035Sorafenib>10
Pyrazoline 3f MDA-MB-46814.97 (24h)Paclitaxel49.90 (24h)
MDA-MB-4686.45 (48h)Paclitaxel25.19 (48h)
Pyrazole-Oxindole 6h Jurkat4.36--
Fused Pyrazole 1 HepG20.71Erlotinib10.6
Fused Pyrazole 2 HepG20.31Erlotinib10.6

Note: IC50 values represent the concentration of a compound that causes 50% inhibition of cell growth. Data is compiled from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.[1][2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well plate B Treat with Pyrazole Compounds A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

MTT Assay Workflow
Mechanism of Action: Kinase Inhibition, Tubulin Polymerization, and Apoptosis

To understand how pyrazole compounds exert their anticancer effects, it is crucial to investigate their impact on specific molecular targets and cellular processes.

Kinase Inhibition Assays: Many pyrazole derivatives are designed as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and p38 Mitogen-Activated Protein Kinase (MAPK), which are often dysregulated in cancer.

Comparative Data: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Fused Pyrazole 3 EGFR0.06Erlotinib0.20
Fused Pyrazole 9 VEGFR-20.22Sorafenib-
Fused Pyrazole 12 EGFR0.09Erlotinib0.20
VEGFR-20.23Sorafenib-
Pyrazolo[1,5-a]pyrimidine 36 CDK20.199--
BIRB 796 (Doramapimod) p38 MAPK---

Note: Data compiled from multiple sources.[3][4]

Experimental Protocol: In Vitro Kinase Assay (Generic)

  • Reaction Setup: In a 96-well plate, combine the specific kinase, a substrate peptide, and the pyrazole compound at various concentrations in a kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo) or by using a phospho-specific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Tubulin Polymerization Assay: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Data: Tubulin Polymerization Inhibitory Activity of Pyrazole Derivatives

Compound IDIC50 (µM)Reference CompoundIC50 (µM)
Pyrazoline 3q comparable to ColchicineColchicine-
Pyrazole-naphthalene 168 4.6--

Note: Data compiled from multiple sources.[5][6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a polymerization buffer.

  • Compound Addition: Add the pyrazole compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory or stabilizing effect.

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Flow cytometry-based assays are commonly used to quantify apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with the pyrazole compound for a specified time.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_pathway Apoptosis Signaling Pathway Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (e.g., DNA damage, ROS) Mitochondria Mitochondria Intrinsic->Mitochondria Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Signaling Pathways

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of pyrazole compounds are well-documented, with some derivatives being potent inhibitors of cyclooxygenase (COX) enzymes.

COX-1/COX-2 Inhibition Assay

Selective inhibition of COX-2 over COX-1 is a key goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib 5.432.162.51
Pyrazole-pyridazine 5f 14.381.509.56
Pyrazole-pyridazine 6f 9.611.158.31
Hybrid Pyrazole 5u -1.7972.73
Hybrid Pyrazole 5s -2.5165.75

Note: Data compiled from multiple sources.[7][7]

Experimental Protocol: COX (Ovine) Inhibitor Screening Assay

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Add the pyrazole compound at various concentrations to the enzyme solutions and incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin produced using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity and determine the IC50 values and the selectivity index.

G cluster_pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Simplified p38 MAPK Signaling Pathway

Antioxidant Activity Assessment

The ability of pyrazole compounds to scavenge free radicals is another important aspect of their biological profile.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.

Comparative Data: Antioxidant Activity of Pyrazole Derivatives (DPPH Assay)

Compound ID% Scavenging Activity (Concentration)IC50 (µM)
Pyrazoline 3e --
Pyrazoline 6e --
Pyrazole 5g 62.1% (300 µg/mL)-

Note: Data compiled from multiple sources. A higher percentage of scavenging activity and a lower IC50 value indicate greater antioxidant potential.[8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare different concentrations of the pyrazole compounds in a suitable solvent (e.g., methanol or ethanol).

  • Reaction: Mix the compound solutions with a freshly prepared DPPH solution in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF->MAPK MAPK->Proliferation

Simplified VEGFR Signaling Pathway

By utilizing the orthogonal assays and protocols outlined in this guide, researchers can effectively characterize the biological activity of their pyrazole compounds, paving the way for further development and potential therapeutic applications. The provided comparative data serves as a valuable benchmark for evaluating the potency and selectivity of new derivatives.

References

Unraveling the Neuroprotective Potential of Pyrazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of neuropharmacology and drug development, the quest for effective neuroprotective agents is a paramount challenge. Among the myriad of heterocyclic compounds, pyrazole and its derivatives have emerged as a promising class of molecules with diverse biological activities, including significant neuroprotective effects. This guide provides a comparative analysis of the neuroprotective efficacy of different pyrazoline and pyrazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of novel therapeutics for neurodegenerative diseases.

This analysis focuses on the comparative neuroprotective effects of various pyrazole-based compounds, including a direct comparison of two structural isomers, anle138b and anle234b, and other notable pyrazole derivatives that have demonstrated significant neuroprotective and anti-inflammatory properties in preclinical studies.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of different pyrazole derivatives has been evaluated using various in vitro models of neurotoxicity and neuroinflammation. The following table summarizes the quantitative data from these studies, offering a clear comparison of their efficacy.

Compound IDChemical Name/ClassExperimental ModelKey ParameterResultReference
anle138b 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazoleTau aggregation inhibitionInhibition of tau aggregationBiologically active[1]
anle234b 3-(1,3-benzodioxol-5-yl)-2-(2-bromophenyl)-1H-pyrazoleTau aggregation inhibitionInhibition of tau aggregationBiologically inactive[1]
Compound 3h 1-(4-Methylsulfonylphenyl)-3-(2-furanyl)-5-aryl-2-pyrazoline6-OHDA-induced neurotoxicity in PC-12 cells% Cell Viability20% increase compared to 6-OHDA control[2][3]
Compound 4h 1-(4-Methylsulfonylphenyl)-3-(2-thienyl)-5-aryl-2-pyrazoline6-OHDA-induced neurotoxicity in PC-12 cells% Cell Viability23% increase compared to 6-OHDA control[2][3]
Compound 6g Novel pyrazole derivativeLPS-stimulated BV2 microglial cellsIC50 for IL-6 suppression9.562 µM[4][5]
Compound C5 2,5-substituted PyrazoloneAβ25-35-induced toxicity in SH-SY5Y cellsCell ViabilitySignificantly reduced Aβ25-35-induced toxicity[6]
Compound C8 2,5-substituted PyrazoloneAβ25-35-induced toxicity in SH-SY5Y cellsCell ViabilitySignificantly reduced Aβ25-35-induced toxicity[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Assay in PC-12 Cells[2][3]
  • Cell Culture: Rat pheochromocytoma (PC-12) Adh cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are pre-treated with the test compounds (e.g., compounds 3h and 4h) at a concentration of 100 µg/mL for 6 hours.

  • Induction of Neurotoxicity: Following pre-treatment, neurotoxicity is induced by exposing the cells to 150 µM 6-hydroxydopamine (6-OHDA) for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density is measured to quantify the percentage of viable cells relative to a control group.

Amyloid-β (Aβ25-35)-Induced Toxicity Assay in SH-SY5Y Cells[6]
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a suitable culture medium.

  • Compound Pre-incubation: Cells are pre-incubated with varying concentrations of the test compounds (e.g., C5 and C8) for 30 minutes.

  • Induction of Neurotoxicity: Neurotoxicity is induced by treating the cells with 25 µmol/L of Aβ25-35 for 48 hours.

  • Cell Viability Measurement: Cell viability is assessed using the MTT assay to determine the protective effects of the compounds against Aβ25-35-induced cell death.

Anti-inflammatory Activity in LPS-Stimulated BV2 Microglial Cells[4][5]
  • Cell Culture: BV2 microglial cells are cultured in an appropriate medium.

  • LPS Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

  • Compound Treatment: The cells are treated with the test compounds (e.g., compound 6g).

  • Cytokine Quantification: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), are quantified from the cell culture supernatant using methods like ELISA or by measuring mRNA expression levels via quantitative reverse transcription-polymerase chain reaction (qRT-PCR). The half-maximal inhibitory concentration (IC50) is then calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in neuroprotection can provide deeper insights into the mechanisms of action of these pyrazole compounds.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A Seed Neuronal Cells (e.g., PC-12, SH-SY5Y) B Pre-treat with Pyrazole Isomers A->B C Induce Neurotoxicity (e.g., 6-OHDA, Aβ25-35) B->C D Incubate C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Data Analysis E->F

Figure 1. A generalized workflow for in vitro neuroprotection assays.

G cluster_1 Neuroinflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Pyrazole Pyrazole Compound 6g Pyrazole->IKK Inhibition

Figure 2. Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

The structural isomerism of pyrazole compounds plays a critical role in their biological activity. As demonstrated by the anle138b and anle234b pair, subtle changes in the spatial arrangement of substituents can lead to a complete loss of neuroprotective function[1]. This highlights the importance of stereochemistry and conformational flexibility in the design of potent neuroprotective agents. The steric hindrance caused by the ortho-bromine in anle234b likely prevents the molecule from adopting the necessary conformation to interact with its biological target, in this case, pre-aggregated tau species[1].

References

Benchmarking the synthetic efficiency of different routes to 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, a valuable building block in medicinal chemistry. The routes are evaluated based on their synthetic efficiency, with supporting experimental data and detailed protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis is a critical factor in drug discovery and development pipelines. This guide outlines and compares two distinct synthetic pathways, starting from the readily accessible 1-phenyl-1H-pyrazole. The routes are:

  • Route A: Henry Reaction and Reduction. This pathway involves the formylation of 1-phenyl-1H-pyrazole, followed by a Henry condensation with nitromethane to form a nitroalkene, which is subsequently reduced to the target amine.

  • Route B: Homologation and Curtius Rearrangement. This route also begins with the formylation of 1-phenyl-1H-pyrazole, followed by oxidation to the corresponding carboxylic acid. The acid then undergoes an Arndt-Eistert homologation to extend the carbon chain, and a final Curtius rearrangement yields the desired ethanamine.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for each step of the two synthetic routes, allowing for a direct comparison of their efficiencies.

StepReactionReagents & ConditionsYield (%)Reference/Notes
Route A: Henry Reaction and Reduction
A1Vilsmeier-Haack FormylationPOCl₃, DMF, 120°C, 2h55-90[1][2]
A2Henry ReactionCH₃NO₂, Base (e.g., NH₄OAc), reflux70-85 (estimated)Based on similar reactions[3][4]
A3Nitroalkene ReductionLiAlH₄, THF, reflux70-90 (estimated)Based on similar reductions
Overall Yield (Route A) 27-68
Route B: Homologation and Curtius Rearrangement
B1Vilsmeier-Haack FormylationPOCl₃, DMF, 120°C, 2h55-90[2]
B2OxidationKMnO₄, Pyridine/H₂O, 80°C, 1h48-85[5][6]
Microwave-assisted: 80°C, 2 min, 150W62-92[5][6]
B3Acyl Chloride FormationSOCl₂, reflux>95 (assumed)Standard procedure
B4Arndt-Eistert Homologation1. CH₂N₂ or (CH₃)₃SiCHN₂ 2. Ag₂O, H₂O or alcohol50-80 (estimated)General range for Arndt-Eistert[7][8]
B5Curtius Rearrangement1. NaN₃ 2. Heat (reflux in inert solvent) 3. H₂O/H⁺70-90 (estimated)General range for Curtius[9][10]
Overall Yield (Route B, Conventional Oxidation) 12-52
Overall Yield (Route B, Microwave Oxidation) 16-60

Experimental Protocols

Route A: Henry Reaction and Reduction

Step A1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

To a solution of 1-phenyl-1H-pyrazole (1 equivalent) in dimethylformamide (DMF, 5 equivalents), phosphorus oxychloride (POCl₃, 2 equivalents) is added dropwise at 0°C. The reaction mixture is then heated to 120°C for 2 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried to afford 1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2]

Step A2: Synthesis of 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole (Henry Reaction)

A mixture of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent), nitromethane (1.5 equivalents), and a base such as ammonium acetate (1 equivalent) in a suitable solvent like acetic acid is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Step A3: Synthesis of this compound (Reduction)

To a suspension of lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole (1 equivalent) in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 4-6 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the final product.

Route B: Homologation and Curtius Rearrangement

Step B1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde

See Step A1.

Step B2: Synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid (Oxidation)

Conventional Method: A solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of pyridine and water is treated with potassium permanganate (KMnO₄, 2-3 equivalents) and heated at 80°C for 1 hour. The reaction mixture is then cooled, and the manganese dioxide is filtered off. The filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.[5][6]

Microwave-Assisted Method: A mixture of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and potassium permanganate (2-3 equivalents) in a suitable solvent is subjected to microwave irradiation at 80°C and 150W for 2 minutes. Work-up is similar to the conventional method.[5][6]

Step B3: Synthesis of 1-phenyl-1H-pyrazole-4-carbonyl chloride

1-phenyl-1H-pyrazole-4-carboxylic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step B4: Synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid (Arndt-Eistert Homologation)

The crude 1-phenyl-1H-pyrazole-4-carbonyl chloride is dissolved in an inert solvent (e.g., diethyl ether or THF) and treated with an ethereal solution of diazomethane at 0°C until the yellow color of diazomethane persists. The resulting diazoketone is then treated with a catalyst, such as silver oxide (Ag₂O), in the presence of water to induce the Wolff rearrangement and subsequent hydrolysis to the carboxylic acid.[7][8]

Step B5: Synthesis of this compound (Curtius Rearrangement)

2-(1-phenyl-1H-pyrazol-4-yl)acetic acid (1 equivalent) is converted to its acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by conversion to the acyl chloride followed by treatment with sodium azide (NaN₃). The acyl azide is then thermally decomposed in an inert solvent (e.g., toluene or dioxane) to form the corresponding isocyanate via the Curtius rearrangement. The isocyanate is subsequently hydrolyzed with aqueous acid to afford the target amine.[9][10]

Mandatory Visualization

Synthetic_Route_Comparison cluster_start Starting Material cluster_route_a Route A: Henry Reaction & Reduction cluster_route_b Route B: Homologation & Curtius Rearrangement start 1-Phenyl-1H-pyrazole A1 1-Phenyl-1H-pyrazole- 4-carbaldehyde start->A1 Vilsmeier-Haack (55-90%) B1 1-Phenyl-1H-pyrazole- 4-carbaldehyde start->B1 Vilsmeier-Haack (55-90%) A2 4-(2-Nitrovinyl)- 1-phenyl-1H-pyrazole A1->A2 Henry Reaction (70-85% est.) A3 2-(1-Phenyl-1H-pyrazol- 4-yl)ethanamine A2->A3 Reduction (70-90% est.) B2 1-Phenyl-1H-pyrazole- 4-carboxylic acid B1->B2 Oxidation (48-92%) B3 2-(1-Phenyl-1H-pyrazol- 4-yl)acetic acid B2->B3 Arndt-Eistert (50-80% est.) B4 2-(1-Phenyl-1H-pyrazol- 4-yl)ethanamine B3->B4 Curtius Rearr. (70-90% est.)

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both Route A and Route B offer viable pathways to the target compound, each with its own set of advantages and disadvantages.

Route A is a more convergent and potentially higher-yielding route, with an estimated overall yield of 27-68%. The steps are generally robust and well-established in organic synthesis. However, the use of nitromethane and a strong reducing agent like LiAlH₄ requires careful handling.

Route B is a longer, multi-step synthesis with a lower estimated overall yield (12-60%). It involves classical named reactions like the Arndt-Eistert homologation and the Curtius rearrangement, which may require more specialized reagents (e.g., diazomethane or azides) and careful optimization. The microwave-assisted oxidation step can significantly improve the efficiency of the second step.

The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, available reagents, safety considerations, and the desired purity of the final product. For large-scale synthesis, the shorter and potentially higher-yielding Route A might be preferred, provided that the handling of hazardous reagents is manageable. For medicinal chemistry applications where derivatization at intermediate stages might be desired, the longer Route B could offer more flexibility.

References

Cross-validation of in silico predictions with in vitro results for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutic agents is a complex process that increasingly relies on the integration of computational (in silico) and experimental (in vitro) methodologies. This guide provides a comprehensive comparison of in silico predictions with in vitro experimental results for pyrazole derivatives, a class of heterocyclic compounds known for their broad pharmacological activities. This analysis is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the predictive power of computational models and their correlation with real-world biological activity.

I. Introduction to Pyrazole Derivatives and Drug Discovery

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Derivatives of pyrazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The traditional drug discovery process for such compounds has been significantly enhanced by computational techniques, which allow for the rational design and prediction of their biological activities before their actual synthesis and testing. This dual approach of in silico prediction followed by in vitro validation streamlines the discovery pipeline, saving time and resources.

II. In Silico Prediction Methodologies

Computational, or in silico, studies play a crucial role in modern drug design by predicting the potential biological activity and pharmacokinetic properties of novel compounds. For pyrazole derivatives, several in silico methods are commonly employed:

  • Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. It is used to understand the binding mode and estimate the binding affinity, often expressed as a docking score in kcal/mol. Studies have utilized molecular docking to investigate the interaction of pyrazole derivatives with various targets, including cancer-related proteins like VEGFR-2 and C-RAF, as well as microbial enzymes.[3][5][6]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. 2D-QSAR and 3D-QSAR are used to predict the activity of new pyrazole derivatives based on the properties of known compounds.[1][7][8] These models are instrumental in identifying key molecular features that influence biological activity.

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. It is used to screen large databases of compounds to find new potential drug candidates.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates can be predicted using computational models. This helps in the early identification of compounds with unfavorable pharmacokinetic profiles.[4]

III. In Vitro Experimental Validation

In vitro experiments are essential for validating the predictions made by in silico models and for determining the actual biological activity of the synthesized compounds. Common in vitro assays used for pyrazole derivatives include:

  • Anticancer Activity Assays: The cytotoxic effects of pyrazole derivatives are often evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cells.

  • Enzyme Inhibition Assays: For pyrazole derivatives designed to inhibit specific enzymes (e.g., VEGFR-2, COX-2), in vitro enzyme inhibition assays are performed to determine their potency, also often expressed as IC50 values.[10][11]

  • Antimicrobial Activity Assays: The antibacterial and antifungal activity of pyrazole derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4][12]

  • Anti-inflammatory Activity Assays: The anti-inflammatory potential of pyrazole derivatives can be evaluated through various in vitro models, such as the inhibition of protein denaturation or the protection of cell membranes.[13]

IV. Data Presentation: Comparing In Silico Predictions with In Vitro Results

The core of cross-validation lies in comparing the quantitative data obtained from in silico and in vitro studies. The following tables summarize representative data from various studies on pyrazole derivatives.

Table 1: Anticancer Activity - Molecular Docking vs. In Vitro Cytotoxicity

CompoundTarget ProteinIn Silico Docking Score (kcal/mol)In Vitro Cancer Cell LineIn Vitro IC50 (µM)Reference
Pyrazole Derivative 1VEGFR-2-9.5HT-29 (Colon)6.43[6]
Pyrazole Derivative 2VEGFR-2-9.2PC-3 (Prostate)9.83[6]
Compound 11cMDM2Not SpecifiedSW620 (Colon)4.09[5]
Compound 3iVEGFR-2Not SpecifiedPC-3 (Prostate)1.24[10]
Compound 6cTubulinNot SpecifiedSK-MEL-28 (Melanoma)3.46[9]

Table 2: Anti-inflammatory Activity - Molecular Docking vs. In Vitro COX-2 Inhibition

CompoundTarget ProteinIn Silico Docking Score (kcal/mol)In Vitro COX-2 IC50 (µM)Reference
Compound 5kCOX-2Not Specified0.266[11]
Celecoxib (Reference)COX-2Not Specified0.29[11]

Table 3: Antimicrobial Activity - Molecular Docking vs. In Vitro MIC

CompoundTarget ProteinIn Silico Docking Score (kcal/mol)In Vitro MicroorganismIn Vitro MIC (µmol/mL)Reference
Compound 3bNot SpecifiedNot SpecifiedStaphylococcus aureus1.25[4]
Compound 5cE. coli MurB-8.5Klebsiella pneumoniae6.25 (mg/mL)[12]

V. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in silico and in vitro experiments.

In Silico Molecular Docking Protocol (Example)

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 3G75) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein.

  • Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Schrödinger) is used to perform the docking. The active site of the protein is defined, and the docking algorithm is run to predict the binding poses and scores of the ligands.

In Vitro MTT Assay Protocol (Example)

  • Cell Culture: Human cancer cell lines (e.g., HT-29, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

VI. Visualizing Workflows and Pathways

Experimental Workflow: From In Silico Design to In Vitro Validation

G cluster_insilico In Silico Phase cluster_synthesis Synthesis Phase cluster_invitro In Vitro Phase cluster_validation Validation Phase in_silico_design Computational Design of Pyrazole Derivatives qsar QSAR Modeling in_silico_design->qsar docking Molecular Docking in_silico_design->docking admet ADMET Prediction in_silico_design->admet synthesis Chemical Synthesis of Selected Derivatives qsar->synthesis docking->synthesis admet->synthesis invitro_testing Biological Evaluation synthesis->invitro_testing anticancer Anticancer Assays (e.g., MTT) invitro_testing->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) invitro_testing->antimicrobial antiinflammatory Anti-inflammatory Assays invitro_testing->antiinflammatory cross_validation Cross-Validation of In Silico and In Vitro Data invitro_testing->cross_validation

Caption: A typical workflow for the discovery of pyrazole derivatives.

Signaling Pathway: VEGFR-2 in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival

References

Safety Operating Guide

Proper Disposal of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine and its waste products. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Waste Profile

This compound and its hydrochloride salt should be treated as hazardous chemical waste. This assessment is based on the following information:

  • GHS Hazard Classification: The hydrochloride salt of this compound is classified as causing serious eye irritation (H319).

  • Combustibility: It is categorized as a combustible solid.

  • Structural Concerns: As a pyrazole derivative and an aromatic amine, this compound belongs to classes of chemicals that can have diverse biological activities and may pose environmental hazards if not disposed of correctly.[1][2]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [3][4]

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A properly buttoned laboratory coat

Step-by-Step Disposal Protocol

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Step 1: Waste Segregation

All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:

  • Unused or expired solid chemical.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, vials).

  • Solvent rinsate from cleaning contaminated glassware.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect solid waste, including contaminated consumables, in a designated, robust, and sealable container.

    • The container must be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect liquid waste (solutions and rinsates) in a separate, leak-proof, and sealable container designed for liquid chemical waste.

    • Do not mix this waste stream with other incompatible chemical wastes.[6]

  • Empty Original Containers:

    • The original container of the chemical, even if seemingly empty, must be treated as hazardous waste.

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[7] After rinsing, the container can often be disposed of as regular lab glass or plastic, but confirm this with your institution's EHS.

Step 3: Waste Labeling

Properly label the hazardous waste container(s) immediately upon starting waste accumulation. The label must include:

  • The words "HAZARDOUS WASTE ".[6]

  • The full chemical name: "This compound ".

  • An accurate list of all constituents and their approximate percentages.

  • The date when waste was first added to the container.

  • The name and contact information of the principal investigator or responsible person.

Step 4: Storage of Waste

  • Store the sealed hazardous waste container(s) in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from sources of ignition, heat, and incompatible materials like oxidizers.[4][5]

  • Ensure the container is kept tightly closed except when adding waste.[6]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has been stored for a period approaching your institution's limit (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Provide them with all necessary information about the waste as per the label.

  • Only licensed hazardous waste disposal professionals should handle the transportation and final disposal of the chemical waste, which is typically done through high-temperature incineration.[2][6][8]

Spill and Emergency Procedures

  • Minor Spill (Solid):

    • If a small amount of solid is spilled and you are trained to handle it, you may clean it up.

    • Wear appropriate PPE.

    • Use a scoop and brush or other non-combustible tools to carefully sweep up the material, minimizing dust generation.[5]

    • Place the collected material into a sealed container and label it as hazardous waste.

  • Major Spill or Any Liquid Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill or any liquid spill without proper training and equipment.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key disposal parameters for related chemical classes.

ParameterGuidelineRationale
Waste Classification Hazardous WasteCombustible solid, eye irritant, and contains pyrazole and aromatic amine moieties.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the organic compound.[2][6]
Container Type Compatible, SealablePrevents leakage and reaction with the container material.[6]
Storage Conditions Cool, Dry, Well-Ventilated AreaMinimizes fire risk and prevents degradation.[4][5]
Incompatible Materials Strong OxidizersTo prevent potentially violent reactions.[5]

Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always Segregate Segregate Waste: - Solid Chemical & Consumables - Liquid Solutions & Rinsates FumeHood->Segregate Start Containerize Place in Separate, Compatible, and Sealable Containers Segregate->Containerize Label Label Container: 'HAZARDOUS WASTE', Full Chemical Name, Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Waste Pickup Store->EHS When container is full Incineration Professional Disposal (High-Temperature Incineration) EHS->Incineration Handover

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in a laboratory setting. The procedures outlined are based on general best practices for research chemicals and data from structurally similar compounds, ensuring a high margin of safety for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Recommendations

Summary of Potential Hazards from Related Compounds:

Hazard CategoryFinding from Structurally Similar CompoundsCitation
Skin Irritation Causes skin irritation.[5][6]
Eye Irritation Causes serious eye irritation.[5][6]
Respiratory Irritation May cause respiratory irritation.[5][6]
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.
Personal Protective Equipment (PPE)

A thorough assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[7][8] The following are the minimum PPE requirements for handling this compound.[9][10]

PPE CategorySpecificationRationaleCitation
Body Protection Laboratory coat.Protects personal clothing and skin from splashes and spills.[7][9]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a splash hazard. A face shield should be worn in addition to goggles when handling larger quantities or when a significant splash risk exists.Protects against chemical splashes, and potential projectiles.[7]
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Gloves should be inspected before use and removed promptly if contaminated.Provides a barrier to prevent skin contact with the chemical.[7][11]
Respiratory Protection A respirator may be required for tasks that could generate dust or aerosols, especially if engineering controls like a fume hood are not available or sufficient.Prevents inhalation of potentially harmful airborne particles.[9]

Operational and Disposal Plans

Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the available safety information for similar compounds.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][12]

  • Ensure that an eyewash station and safety shower are readily accessible.[13]

2. Weighing and Transferring:

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any dust.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

  • When transferring the substance, avoid creating dust.

  • For solutions, use a pipette or other suitable liquid handling device to prevent splashes.

3. In Case of a Spill:

  • In the event of a small spill, contain it with an inert absorbent material.

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Personal Hygiene:

  • Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[14]

  • Do not eat, drink, or smoke in the laboratory.[13]

  • Remove your lab coat and any other PPE before leaving the laboratory.[14]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.[1] Improper disposal can lead to environmental contamination.[1][15]

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, clearly labeled, and sealable waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, and absorbent pads, should be disposed of in the solid hazardous waste container.[3]

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][2]

  • Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.[1][3]

Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3]

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

PPE Selection Logic

G cluster_assessment Hazard Assessment cluster_ppe Required PPE assessment_chemical Chemical Properties (Solid, Irritant) ppe_labcoat Lab Coat assessment_chemical->ppe_labcoat ppe_gloves Nitrile Gloves assessment_chemical->ppe_gloves ppe_eyewear Safety Goggles assessment_chemical->ppe_eyewear assessment_procedure Procedure (Weighing, Dissolving) assessment_procedure->ppe_eyewear ppe_respirator Respirator (if dust) assessment_procedure->ppe_respirator

Caption: Logic for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.